4-Nitrophthalic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-benzofuran-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVIDXVHQANYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O | |
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Molecular Formula |
C8H3NO5 | |
| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID6025775 | |
| Record name | 4-Nitrophthalic anhydride | |
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Molecular Weight |
193.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrophthalic anhydride is a yellow powder. (NTP, 1992) | |
| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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CAS No. |
5466-84-2 | |
| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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| Record name | 4-Nitrophthalic anhydride | |
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| Record name | 4-Nitrophthalic acid anhydride | |
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| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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| Record name | 1,3-Isobenzofurandione, 5-nitro- | |
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| Record name | 4-nitrophthalic anhydride | |
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| Record name | 4-NITROPHTHALIC ACID ANHYDRIDE | |
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Melting Point |
246 °F (NTP, 1992) | |
| Record name | 4-NITROPHTHALIC ANHYDRIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20788 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophthalic anhydride, with the chemical formula C₈H₃NO₅, is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), high-performance polymers, and fluorescent dyes.[1][2][3] Its bifunctional nature, possessing both a reactive anhydride moiety and a nitro group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in drug development.
Physicochemical Properties
This compound is a pale yellow to light yellow-brown crystalline powder.[4][5] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃NO₅ | [4] |
| Molecular Weight | 193.11 g/mol | [4] |
| Appearance | Pale yellow to light yellow-brown powder/crystals | [4][5] |
| Melting Point | 116-120 °C | [5] |
| Boiling Point | 197 °C at 8 mmHg | [5] |
| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone. Insoluble in water (reacts). | [6] |
| Density | ~1.64 g/cm³ (estimate) | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |
| Infrared (IR) Spectroscopy | C=O stretch (anhydride): ~1850 cm⁻¹ and ~1770 cm⁻¹ (symmetric and asymmetric); NO₂ stretch: ~1540 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric); C-O-C stretch: ~1250 cm⁻¹ | [7][8] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons typically appear in the range of 8.0-9.0 ppm. The exact chemical shifts and coupling patterns depend on the solvent. | [4][9] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbons: ~160-165 ppm; Aromatic carbons: ~120-155 ppm. | [3][4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 193. Key fragments may include loss of CO₂ (m/z 149) and NO₂ (m/z 147). | [4] |
Chemical Reactivity
The chemical behavior of this compound is dominated by the electrophilicity of the anhydride carbonyl carbons and the influence of the electron-withdrawing nitro group on the aromatic ring.
Hydrolysis
This compound reacts with water to form 4-nitrophthalic acid. This hydrolysis is relatively slow in neutral water but is accelerated by both acids and bases.[4] The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring.
Reactions with Alcohols
Reaction with alcohols (alcoholysis) yields the corresponding monoester of 4-nitrophthalic acid. The reaction is typically carried out by heating the anhydride in the presence of the alcohol. This reaction is a common method for introducing a phthalate monoester functionality into a molecule.
Reactions with Amines
Amines readily react with this compound to form the corresponding phthalamic acid. This reaction is often the first step in the synthesis of N-substituted 4-nitrophthalimides. The initial nucleophilic attack of the amine on a carbonyl group is followed by ring-opening. Subsequent dehydration of the phthalamic acid, usually by heating, leads to the formation of the imide ring.
Figure 1: Reaction of this compound with a Primary Amine.
Experimental Protocols
Synthesis of this compound from 4-Nitrophthalic Acid
This protocol describes the dehydration of 4-nitrophthalic acid to its corresponding anhydride using acetic anhydride.[10][11]
Materials:
-
4-Nitrophthalic acid (21.1 g)
-
Acetic anhydride (50.0 g)
-
Chloroform (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.[10]
-
The mixture is heated at reflux for 6 hours.[10]
-
After cooling, the acetic acid formed during the reaction is removed by distillation at atmospheric pressure.[10]
-
The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[10]
-
The crude this compound is obtained as a solid residue.
-
For purification, the crude product is recrystallized from chloroform to yield the pure anhydride.[10]
Figure 2: Workflow for the Synthesis of this compound.
Synthesis of this compound from 4-Nitrophthalimide
This method involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration to the anhydride.[12]
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide solution
-
Nitric acid
-
Ether
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
4-Nitrophthalimide is added to a sodium hydroxide solution and heated to boiling for 15 minutes to facilitate hydrolysis.[12]
-
The solution is cooled and the pH is adjusted to 6-8 with nitric acid.[12]
-
Additional nitric acid is added, and the solution is boiled for another 5 minutes to ensure complete conversion to the dicarboxylic acid.[12]
-
After cooling and filtering, the filtrate is extracted with ether.[12]
-
The ether extract is dried, and the ether is evaporated to yield crystals of this compound.[12]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed in the provided results, a general reverse-phase HPLC method can be adapted from methods used for its hydrolysis product, 4-nitrophthalic acid.[12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of the this compound is prepared in the mobile phase or a compatible solvent. Due to its reactivity with water, care should be taken during sample preparation.
Applications in Drug Development
This compound is a crucial precursor in the synthesis of several classes of pharmacologically active molecules.
Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][14] PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). This compound can be used to construct the phthalazinone core found in many PARP inhibitors.
Figure 3: Role of PARP Inhibitors in DNA Damage Response.
Synthesis of Fluorescent Dyes
The structural backbone of this compound is also utilized in the synthesis of fluorescent dyes and probes. These molecules are essential tools in biomedical research and diagnostics for imaging and tracking biological processes. The anhydride can be reacted with various nucleophiles to create complex heterocyclic systems with desirable photophysical properties.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] It is also moisture-sensitive and will react with water.[4]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[4]
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its well-defined chemical properties and reactivity make it a valuable tool for the synthesis of complex organic molecules. A thorough understanding of its characteristics, handling procedures, and synthetic applications is essential for researchers and scientists working in these fields. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.
References
- 1. chembk.com [chembk.com]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5466-84-2 [chemicalbook.com]
- 6. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Nitrophthalic acid(610-27-5) 1H NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to 4-Nitrophthalic Anhydride
CAS Number: 5466-84-2
This technical guide provides an in-depth overview of 4-Nitrophthalic anhydride, a pivotal chemical intermediate in pharmaceutical and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Safety Data
This compound is a light yellow crystalline solid.[1] Its bifunctional nature, featuring a reactive anhydride group and an electron-withdrawing nitro group, makes it a versatile precursor in organic synthesis.[2]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 5466-84-2 | [3] |
| Molecular Formula | C₈H₃NO₅ | [3] |
| Molecular Weight | 193.11 g/mol | [3][4] |
| Appearance | Off-white to light yellow-brown powder | [5] |
| Melting Point | 116-120 °C | [5][6][7] |
| Boiling Point | 396.5 ± 25.0 °C at 760 mmHg | [7] |
| Density | 1.7 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water. Reacts with water. | [4][5] |
| IUPAC Name | 5-nitro-2-benzofuran-1,3-dione | [4] |
Safety and Handling
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[8] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[8] The compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment.[9] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5]
Role in Drug Development: Synthesis of PARP Inhibitors
A primary application of this compound in modern drug development is as a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][5] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality, particularly effective in cancers with mutations in DNA repair genes like BRCA1 and BRCA2.[10][11]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[10] In healthy cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[11] These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, the HR pathway is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.[10] This selective killing of cancer cells while sparing healthy cells is known as synthetic lethality.[11]
Experimental Workflow: Synthesis of a Benzimidazole PARP Inhibitor
This compound is a precursor for synthesizing benzimidazole-based PARP inhibitors, such as ABT-472.[5] The general workflow involves the reaction of this compound with an appropriate diamine to form a nitrophthalimide intermediate, which then undergoes further transformations to yield the final PARP inhibitor.
Experimental Protocols for Synthesis
There are several established methods for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.
Method 1: Dehydration of 4-Nitrophthalic Acid
This method involves the dehydration of 4-nitrophthalic acid using a dehydrating agent like acetic anhydride.[12]
-
Materials:
-
4-Nitrophthalic acid (21.1 g)
-
Acetic anhydride (50.0 g)
-
Chloroform (for recrystallization)
-
-
Procedure:
-
A mixture of 4-nitrophthalic acid and acetic anhydride is heated at reflux for 6 hours.
-
After reflux, acetic acid is removed by distillation at atmospheric pressure.
-
The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.
-
This yields crude this compound with a melting point of 114-116°C.
-
The crude product is recrystallized from chloroform to afford a purified product with a melting point of 123-124°C (93% yield).[12]
-
Method 2: Hydrolysis of 4-Nitrophthalimide and Dehydration
This protocol starts from 4-nitrophthalimide, which is first hydrolyzed to the corresponding diacid and then dehydrated.[5][12]
-
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide solution
-
Nitric acid
-
Diethyl ether
-
-
Procedure:
-
Add 4-nitrophthalimide to a sodium hydroxide solution.
-
Heat the mixture to a boil and maintain for 15 minutes to achieve hydrolysis.
-
Adjust the pH of the solution to 6-8 using nitric acid.
-
Add additional nitric acid and boil for another 5 minutes.
-
Cool the solution and filter.
-
Extract the filtrate with diethyl ether.
-
Dry the ether extract and evaporate the solvent to precipitate crystals of this compound (Yield: 95%).[5]
-
Other Applications
Beyond its critical role in synthesizing PARP inhibitors, this compound is a valuable intermediate in other fields, highlighting its versatility.
-
High-Performance Polymers: It is used in the synthesis of polymers like polyetherimides, which are valued for their high thermal stability and mechanical strength, finding use in the aerospace and electronics industries.[9]
-
Dyes and Pigments: The compound serves as a precursor for high-performance pigments and fluorescent dyes, including isothiocyanate derivatives used in biological imaging.[2][9]
-
Agrochemicals: It is an intermediate in the production of certain herbicides and fungicides.[1]
This guide underscores the significance of this compound as a versatile and crucial intermediate in both pharmaceutical research and materials science. Its well-defined properties and reactivity continue to make it a compound of high interest for developing innovative solutions in medicine and technology.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-硝基邻苯二甲酸酐 92% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5466-84-2 [chemicalbook.com]
- 6. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 7. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]
- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 11. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Nitrophthalic anhydride. The information is curated for professionals in the fields of chemical research, drug development, and materials science who require detailed structural and procedural data.
Molecular Structure and Properties
This compound, with the IUPAC name 5-nitro-2-benzofuran-1,3-dione, is a key synthetic intermediate.[1] Its molecular structure is characterized by a phthalic anhydride core with a nitro group attached to the aromatic ring at the 4-position. This electron-withdrawing nitro group significantly influences the chemical reactivity of the molecule.
General Properties
The general chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5466-84-2[2][3] |
| Molecular Formula | C₈H₃NO₅[2][4] |
| Molecular Weight | 193.11 g/mol [2] |
| Appearance | Off-white to light yellow-brown powder[3] |
| Melting Point | 116-120 °C[2] |
| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water.[3] |
| InChI Key | MMVIDXVHQANYAE-UHFFFAOYSA-N |
| SMILES | O=--INVALID-LINK--c1ccc2C(=O)OC(=O)c2c1 |
Structural Details: Bond Lengths and Angles
Table 1: Calculated Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.389 |
| C3-C4 | 1.391 |
| C4-C5 | 1.390 |
| C5-C6 | 1.396 |
| C6-C1 | 1.394 |
| C1-C7 | 1.478 |
| C2-C8 | 1.477 |
| C7-O1 | 1.202 |
| C7-O3 | 1.365 |
| C8-O2 | 1.202 |
| C8-O3 | 1.365 |
| C4-N1 | 1.475 |
| N1-O4 | 1.221 |
| N1-O5 | 1.221 |
Note: Atom numbering corresponds to the IUPAC standard for the phthalic anhydride ring system, starting from the carbon attached to the anhydride group and proceeding around the ring. C7 and C8 are the carbonyl carbons. The nitro group is on C4.
Table 2: Calculated Bond Angles of this compound
| Angle | Bond Angle (°) |
| C6-C1-C2 | 119.9 |
| C1-C2-C3 | 120.1 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 119.9 |
| C4-C5-C6 | 120.1 |
| C5-C6-C1 | 119.9 |
| C2-C1-C7 | 129.8 |
| C6-C1-C7 | 109.8 |
| C1-C2-C8 | 109.8 |
| C3-C2-C8 | 129.8 |
| O1-C7-O3 | 121.5 |
| O1-C7-C1 | 128.9 |
| O3-C7-C1 | 109.6 |
| O2-C8-O3 | 121.5 |
| O2-C8-C2 | 128.9 |
| O3-C8-C2 | 109.6 |
| C7-O3-C8 | 111.8 |
| C3-C4-N1 | 119.5 |
| C5-C4-N1 | 119.5 |
| O4-N1-O5 | 124.3 |
| C4-N1-O4 | 117.8 |
| C4-N1-O5 | 117.8 |
Spectroscopic Data
While comprehensive, experimentally validated spectra for this compound are not consistently published, data for its immediate precursor, 4-nitrophthalic acid, is available and provides a close reference. The key distinguishing features in the anhydride's spectra would be the characteristic anhydride carbonyl stretches in the IR and the distinct chemical shifts of the carbonyl carbons in the ¹³C NMR.
Table 3: Anticipated Spectroscopic Features of this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | ~ 8.0 - 9.0 ppm |
| ¹³C NMR | Carbonyl Carbons | ~ 160 - 170 ppm |
| Aromatic Carbons | ~ 120 - 155 ppm | |
| IR | Anhydride C=O Stretch (asymmetric) | ~ 1850 - 1800 cm⁻¹ |
| Anhydride C=O Stretch (symmetric) | ~ 1790 - 1740 cm⁻¹ | |
| C-O-C Stretch | ~ 1300 - 1200 cm⁻¹ | |
| NO₂ Stretch (asymmetric) | ~ 1550 - 1500 cm⁻¹ | |
| NO₂ Stretch (symmetric) | ~ 1360 - 1300 cm⁻¹ |
Experimental Protocols
This compound can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.
Synthesis from 4-Nitrophthalic Acid
This method involves the dehydration of 4-nitrophthalic acid using a dehydrating agent such as acetic anhydride.[5]
Materials:
-
4-Nitrophthalic acid (21.1 g)
-
Acetic anhydride (50.0 g)
-
Chloroform (for recrystallization)
Procedure:
-
A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.[5]
-
After the reflux period, acetic acid is removed by distillation at atmospheric pressure.[5]
-
The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[5]
-
This yields a quantitative amount of crude this compound with a melting point of 114-116°C.[5]
-
The crude product is recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123-124°C.[5]
Synthesis from 4-Nitrophthalimide
This procedure involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration.[6]
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide solution
-
Nitric acid
-
Ether
Procedure:
-
4-Nitrophthalimide is added to a sodium hydroxide solution.[6]
-
The mixture is heated to boiling and maintained at a boil for 15 minutes to facilitate hydrolysis.[6]
-
The solution is then cooled, and the pH is adjusted to 6-8 using nitric acid.[6]
-
Additional nitric acid is added, and the solution is boiled for another 5 minutes.[6]
-
After cooling, the solution is filtered. The filtrate is extracted with ether.[6]
-
The ether extract is dried, and the ether is subsequently evaporated to precipitate the this compound crystals.[6]
-
This method can yield up to 95% of the final product.[6]
Visualizations
Experimental Workflow: Synthesis from 4-Nitrophthalic Acid
The following diagram illustrates the key steps in the synthesis of this compound starting from 4-nitrophthalic acid.
Caption: Synthesis workflow for this compound from 4-nitrophthalic acid.
Logical Relationship: Precursors and Product
This diagram shows the relationship between the starting materials, intermediate, and the final product in the two-step synthesis from 4-nitrophthalimide.
Caption: Synthetic relationship from 4-nitrophthalimide to this compound.
References
- 1. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 3. This compound | 5466-84-2 [chemicalbook.com]
- 4. L08020.06 [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 4-nitrophthalic anhydride, a crucial intermediate in the production of various pharmaceuticals, dyes, and high-performance polymers. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways and workflows.
Overview of Synthetic Strategies
This compound can be synthesized through several principal routes, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. The most common methods include:
-
Dehydration of 4-Nitrophthalic Acid: A direct and efficient method involving the removal of a water molecule from 4-nitrophthalic acid, typically using a chemical dehydrating agent.
-
From 4-Nitrophthalimide: A two-step process involving the hydrolysis of 4-nitrophthalimide to 4-nitrophthalic acid, followed by dehydration.
-
Nitration of Phthalic Anhydride: This method involves the direct nitration of phthalic anhydride. However, it produces a mixture of 3-nitro and 4-nitro isomers, necessitating a subsequent separation step.
-
From N-Methyl-4-Nitrophthalimide: This route involves the hydrolysis of N-methyl-4-nitrophthalimide to the corresponding phthalamic acid, followed by cyclization to the anhydride.
The selection of a particular method depends on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data associated with the key synthesis methods for this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| Dehydration of 4-Nitrophthalic Acid | 4-Nitrophthalic Acid | Acetic Anhydride | 6 hours | 93% | 123-124[1][2] |
| From 4-Nitrophthalimide | 4-Nitrophthalimide | 1. NaOH, HNO₃ 2. Acetic Anhydride | Hydrolysis: ~30 min | ~95% (overall) | 116-120[3] |
| Nitration of Phthalic Anhydride | Phthalic Anhydride | Conc. H₂SO₄, Conc. HNO₃ | 3 hours | >90% (mixture of isomers) | - |
| From N-Methyl-4-Nitrophthalimide | N-Methyl-4-nitrophthalimide | 1. NaOH, H₃PO₄ 2. Acetic Anhydride | ~30 min | 55% | 117-119 |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes of this compound.
Method 1: Dehydration of 4-Nitrophthalic Acid
This method is a straightforward and high-yielding procedure for the synthesis of this compound from its corresponding diacid.
Experimental Protocol:
-
A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After the reaction is complete, the acetic acid formed during the reaction is removed by distillation at atmospheric pressure.
-
The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[1][2]
-
The crude this compound is obtained as a solid with a melting point of 114-116°C.[1][2]
-
For further purification, the crude product is recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123-124°C.[1][2]
Method 2: From 4-Nitrophthalimide
This two-step method involves the initial hydrolysis of 4-nitrophthalimide to 4-nitrophthalic acid, which is then dehydrated to the target anhydride.
Experimental Protocol:
Step 1: Hydrolysis of 4-Nitrophthalimide to 4-Nitrophthalic Acid [4]
-
To a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water, add 80 g (0.416 mole) of 4-nitrophthalimide.[4]
-
Heat the mixture to a rapid boil and maintain gentle boiling for 10 minutes.[4]
-
Acidify the solution to a pH of 6-8 with concentrated nitric acid. Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.[1][4]
-
Cool the solution and extract the 4-nitrophthalic acid with two 300 mL portions of ether.[4]
-
Dry the combined ether extracts over anhydrous sodium sulfate and then evaporate the ether to obtain crystalline 4-nitrophthalic acid. This step typically yields 96-99% of the theoretical amount.[4]
Step 2: Dehydration of 4-Nitrophthalic Acid
The 4-nitrophthalic acid obtained from Step 1 can be dehydrated to this compound using the procedure described in Method 1 .
Method 3: Nitration of Phthalic Anhydride
This industrial method produces a mixture of nitrophthalic acid isomers, which then require separation.
Experimental Protocol:
-
A solution of phthalic anhydride is prepared in 98-100% concentrated sulfuric acid.[5]
-
The solution is treated with 98-100% concentrated nitric acid at a temperature between 85°C and 110°C.[5]
-
The reaction yields a mixture of 3-nitrophthalic anhydride and this compound.[5]
-
The nitrated products are extracted from the reaction mixture using methylene chloride.[5]
-
The isomers can be separated by converting them to their corresponding acids and utilizing differences in their solubility or by forming salts at controlled pH. A patented method describes treating the acid mixture in an aqueous-organic medium with a base to a pH of about 2.8 to selectively precipitate the 3-nitrophthalic acid mono-salt, which is then separated. Further addition of base precipitates the 4-nitrophthalic acid salt.[6]
Method 4: From N-Methyl-4-Nitrophthalimide
This method provides an alternative route starting from the N-methylated imide.
Experimental Protocol:
-
A solution of 72 g (1.8 mol) of sodium hydroxide in 1.0 L of water is added to 345 g (1.67 mol) of N-methyl-4-nitrophthalimide.
-
The mixture is stirred for 10 minutes until the phthalimide dissolves and then heated to reflux.
-
85% phosphoric acid (300 mL, 4.4 mol) is added rapidly to the hot solution.
-
The mixture is cooled in an ice-water bath, and the precipitated unreacted N-methyl-4-nitrophthalimide is removed by filtration.
-
The filtrate is extracted twice with 1.5 L portions of ethyl ether.
-
The combined ether extracts are dried over MgSO₄, filtered, and concentrated to 500 mL.
-
Acetic anhydride (300 mL, 3.2 mol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The solution is concentrated in vacuo, and upon cooling, this compound crystallizes as a pale-yellow solid (55% overall yield).
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Purification and Characterization
The final purity of this compound is critical for its application in pharmaceutical and materials science. Recrystallization is a common and effective method for purification. Chloroform is a suitable solvent for recrystallization, yielding a product with a sharp melting point.[1][2]
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Pure this compound has a melting point in the range of 116-124°C, depending on the purity.[1][2][3]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the anhydride carbonyl groups (around 1850 and 1770 cm⁻¹) and the nitro group (around 1540 and 1350 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the aromatic substitution pattern and the overall structure of the molecule. The ¹H NMR spectrum of this compound in a suitable deuterated solvent would show characteristic signals for the three aromatic protons.
-
This guide provides a foundational understanding of the synthesis of this compound. Researchers and developers can use this information to select the most appropriate synthetic route and experimental conditions for their specific needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]
- 6. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 4-Nitrophthalic Anhydride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting point of 4-nitrophthalic anhydride, a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3][4] The document details experimental protocols for its determination, synthesis, and purification, presenting quantitative data in a structured format for ease of reference.
Quantitative Data: Melting Point of this compound
The melting point of this compound is a critical parameter for its identification and purity assessment. As with many organic compounds, the observed melting range can vary depending on the purity of the sample. Crude this compound typically exhibits a lower and broader melting range, which sharpens and elevates after purification methods such as recrystallization.[5] A summary of reported melting points from various sources is presented below.
| Condition | Melting Point (°C) | Melting Point (°F) | Source |
| Crude Product | 114-116 | 237-241 | [6][7] |
| Recrystallized (Chloroform) | 123-124 | 253-255 | [6][7] |
| Not Specified | 120 | 248 | [8] |
| Not Specified | 118-121 | 244-250 | [9] |
| Not Specified | 117-119 | 243-246 | [10] |
| Not Specified | 117-118 | 243-244 | [11] |
| Literature Value | 116-120 | 241-248 | [1][12] |
| Not Specified | ~119 | 246 | [13] |
Experimental Protocols
Accurate determination of the melting point requires a pure sample and a standardized methodology. The following sections detail the synthesis and purification of this compound and the subsequent procedure for measuring its melting point.
A common laboratory-scale synthesis involves the dehydration of 4-nitrophthalic acid using acetic anhydride.[6][7] The purity of the final product is highly dependent on the quality of the starting materials and the purification process.
Synthesis Protocol:
-
Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The mixture is heated at reflux for 6 hours.
-
Solvent Removal: After cooling, the acetic acid produced during the reaction is removed by distillation at atmospheric pressure.
-
Excess Reagent Removal: The excess acetic anhydride is subsequently removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[6][7] This yields crude this compound.
-
Purification (Recrystallization): The crude product is dissolved in a minimal amount of hot chloroform. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals of this compound are collected by filtration. This process yields a product with a melting point of 123-124°C.[6][7]
The melting point is determined as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[5]
Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):
-
Sample Preparation: A small amount of the dry, purified this compound is finely crushed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[14][15]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned correctly in the designated well.
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to obtain a preliminary, approximate melting range.[5] This helps to save time in the subsequent accurate measurement.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to a slow rate of about 2°C per minute.[5]
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for melting point determination.
References
- 1. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]
- 2. Wholesale this compound CAS:5466-84-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. labproinc.com [labproinc.com]
- 9. molekula.com [molekula.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound(5466-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 13. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
Reactivity of 4-Nitrophthalic Anhydride with Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 4-nitrophthalic anhydride with primary and secondary amines. It covers the fundamental reaction mechanisms, detailed experimental protocols, quantitative data, and the application of the resulting N-substituted 4-nitrophthalimide derivatives in drug development and other fields.
Core Reactivity and Mechanism
This compound is a versatile reagent in organic synthesis. The presence of a strong electron-withdrawing nitro group at the 4-position significantly enhances the electrophilicity of the anhydride's carbonyl carbons.[1] This makes the anhydride highly susceptible to nucleophilic attack by amines.[2][3] The reaction with primary amines is a robust and widely used method for the synthesis of N-substituted 4-nitrophthalimides.
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Addition: The amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid (amic acid) intermediate.[4][5]
-
Cyclization (Imidation): The phthalamic acid intermediate undergoes an intramolecular cyclization via dehydration, typically promoted by heat or a dehydrating agent like acetic anhydride, to form the thermodynamically stable five-membered imide ring.[6]
The overall reaction is an acylation of the amine, leading to the formation of a stable N-substituted 4-nitrophthalimide.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis. The following protocols are adapted from established literature.
While not a direct reaction with an amine, this protocol details the synthesis of the parent 4-nitrophthalimide, which can be a starting point for N-alkylation. A common method involves the nitration of phthalimide.[7][8]
-
Nitrating Mixture Preparation: In a flask cooled in an ice-water bath (0-5°C), add fuming nitric acid. Slowly add concentrated sulfuric acid while maintaining the temperature between 10-15°C.[8]
-
Nitration: To the cooled nitrating mixture, add phthalimide powder in one portion with vigorous stirring.[8]
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 10 hours).[8]
-
Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring, ensuring the temperature does not exceed 20°C.[7][8]
-
Isolation: Collect the precipitated solid by filtration and wash thoroughly with ice water to remove residual acid.[7][8]
-
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pure 4-nitrophthalimide.[7]
This protocol describes the direct condensation of this compound with a primary amine.
-
Reactant Dissolution: Dissolve this compound in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.[9]
-
Amine Addition: Add the primary amine (aliphatic or aromatic) to the solution. An equimolar amount or a slight excess of the amine can be used.
-
Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The mixture can also be poured into water to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The reaction conditions and yields for the synthesis of 4-nitrophthalimide and its derivatives vary depending on the specific reactants and methodologies employed.
| Product | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophthalimide | Phthalimide | Fuming HNO₃, H₂SO₄ | 10-15 | 10 | 63-66 (crude) | [7] |
| 4-Nitrophthalimide | Phthalimide | Fuming HNO₃, H₂SO₄ | 25 | 10 | >82 | [8] |
| 4-Nitro-N-methylphthalimide | N-Methylphthalimide | HNO₃, H₂SO₄, CH₂Cl₂ | 41 then 90 | 3 | 90 | [10][11] |
| 4-Nitro-N-methylphthalimide | N-Methylphthalimide | Fuming HNO₃, H₂SO₄ | 10-15 | 3-4 | 94-97 | [12] |
| This compound | 4-Nitrophthalic Acid | Acetic Anhydride | Reflux | 6 | 93 | [13][14] |
Applications in Drug Development and Biological Systems
Derivatives of 4-nitrophthalimide are explored in medicinal chemistry for their potential as therapeutic agents.[15][16] The phthalimide scaffold is a known pharmacophore, and modifications, such as the introduction of a nitro group, can modulate biological activity.
-
Anticonvulsant Activity: N-aryl derivatives of 4-nitrophthalimide have been synthesized and evaluated for their anticonvulsant properties, showing a capacity to protect against seizures in preclinical models.
-
Anticancer Potential: Nitroaromatic compounds are widely studied for their diverse biological activities, including antineoplastic effects.[17] The 4-nitrophthalimide structure can serve as a building block for more complex molecules targeting specific biological pathways in cancer cells.[15][18] For instance, phthalic anhydride derivatives are precursors for PARP inhibitors used in cancer therapy.[19]
-
Fluorescent Probes: The unique structure of these compounds makes them useful in the synthesis of fluorescent probes, which are essential tools for biological imaging and diagnostics.[15][16]
The biological activity of these compounds often stems from their ability to interact with specific enzymes or receptors within a cell, potentially modulating signaling pathways crucial for cell survival and proliferation.
References
- 1. This compound | 5466-84-2 | Benchchem [benchchem.com]
- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]
- 11. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]
- 12. CN104086476A - Preparation method for N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. 4-Nitrophthalimide | 89-40-7 | Benchchem [benchchem.com]
- 19. nbinno.com [nbinno.com]
4-Nitrophthalic Anhydride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Nitrophthalic anhydride (CAS No. 5466-84-2). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C8H3NO5 | [1] |
| Molecular Weight | 193.11 g/mol | [2] |
| Appearance | Yellow or cream-colored powder/solid | [2][3] |
| Melting Point | 116-120 °C (241-248 °F) | [4][5] |
| Boiling Point | 396.5 ± 25.0 °C at 760 mmHg | [4] |
| Solubility | Reacts with water. Soluble at 10 to 50 mg/mL. | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [4] |
| Flash Point | 217.8 ± 25.2 °C | [4] |
Toxicological Information and Hazard Classification
This compound is classified as a hazardous substance. Exposure can lead to adverse health effects. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Symptoms of Exposure:
-
Acute: Exposure can cause coughing, sneezing, and a burning sensation in the respiratory system. It may also lead to dermatitis and skin irritation.[2]
-
Chronic: Long-term exposure may result in bronchitis, eye irritation, inflammation of the respiratory tract, and bloody nasal discharge.[2]
Experimental Protocols
The hazard classifications are determined through standardized toxicological studies. While specific reports for this compound are not publicly available, the methodologies follow established OECD guidelines.
Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when ingested.
-
Principle: A stepwise procedure is used where a single sex of animal (typically female rats) is dosed at fixed levels (5, 50, 300, 2000, or 5000 mg/kg). The goal is to identify a dose that causes evident toxicity without mortality.[6][7]
-
Methodology:
-
The substance is administered in a single dose via gavage.[6][8]
-
A sighting study is performed with one animal to determine the appropriate starting dose for the main study.[7]
-
The main study uses a group of five animals at the selected dose level.[6]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[7] Observations are made frequently on the first day, with special attention during the first 4 hours, and daily thereafter.[7]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential for a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to a small area of the skin of an albino rabbit for a set duration, and the resulting skin reaction is evaluated.[9][10]
-
Methodology:
-
A single dose of 0.5 g of the solid substance is applied to a small patch of skin (approx. 6 cm²).[9]
-
The test site is covered with a semi-occlusive dressing for a 4-hour exposure period.[9][11]
-
After exposure, the residual substance is removed.[9]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[9][11]
-
The severity of the skin reactions is scored to determine the irritation potential.[9]
-
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Use a local exhaust ventilation system to prevent the dispersion of dust.[12]
-
Facilities should be equipped with an eyewash station and a safety shower.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear protective gloves and a lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) should be used.[3][14]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Keep the container tightly closed and store in a cool, dry, well-ventilated place.[3][15]
-
The material is moisture-sensitive; store under an inert gas if possible and protect from moisture.[3][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[15]
Incompatible Materials
-
Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[2]
-
Reacts exothermically with water, which can be accelerated by heat or acids.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
Caption: First aid procedures for this compound exposure.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
Caption: Workflow for responding to an accidental spill.
Personal Precautions:
-
Avoid breathing dust and contact with the material.[15]
-
Ensure the cleanup is conducted by trained personnel.
Environmental Precautions:
-
Prevent the substance from entering drains or watercourses.[15]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service.[15]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(5466-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ijrap.net [ijrap.net]
- 9. oecd.org [oecd.org]
- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. This compound | 5466-84-2 [chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 4-Nitrophthalic Anhydride for Drug Development Professionals
An In-depth Review of Commercial Sourcing, Synthesis, and Application in the Development of PARP Inhibitors
For researchers and scientists at the forefront of drug discovery and development, the strategic sourcing and application of key chemical intermediates are paramount. 4-Nitrophthalic anhydride, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a range of pharmacologically active compounds. This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and its significant role as a precursor in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.
Commercial Suppliers and Specifications
A reliable supply of high-purity this compound is crucial for consistent and reproducible research and development outcomes. Several commercial suppliers offer this intermediate with varying purity levels and in a range of quantities. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities | Price (USD/kg) |
| Asia Chem I & E (Jiangsu) Co., Ltd. | 98.00% | Bulk | $45.71 - $47.32 |
| Greenbo Biochem | 99% (Industrial Grade) | Bulk | Inquiry |
| TCI AMERICA | >98.0% (GC) | Gram to Kilogram | Inquiry |
| Simson Pharma Limited | High Quality | Inquiry | Inquiry |
| Lab Pro Inc. | Min. 98.0% (GC) | 25g, 100g | Inquiry |
| Thermo Scientific Chemicals | 90% (technical grade) | 5g, 25g | Inquiry |
| Sigma-Aldrich | 92% | Gram to Kilogram | Inquiry |
Physicochemical Properties
| Property | Value |
| CAS Number | 5466-84-2 |
| Molecular Formula | C₈H₃NO₅ |
| Molecular Weight | 193.11 g/mol |
| Appearance | White to light yellow or grayish-white to light-yellow fine crystals or powder. |
| Melting Point | 114-120 °C |
| Solubility | Reacts with water. |
Experimental Protocols
Synthesis of this compound
Method 1: From 4-Nitrophthalimide
This method involves the hydrolysis of 4-nitrophthalimide followed by dehydration.
-
Hydrolysis: Add 4-nitrophthalimide to a sodium hydroxide solution. Heat the mixture to boiling and maintain for 15 minutes.
-
Neutralization and Dehydration: Adjust the pH of the solution to 6-8 using nitric acid. Add additional nitric acid and boil for another 5 minutes.
-
Extraction: Cool the solution and filter. Extract the filtrate with ether.
-
Isolation: Dry the ether extract and then evaporate the ether to precipitate the this compound crystals. This method can yield up to 95% of the product.
Method 2: From 4-Nitrophthalic Acid
This procedure involves the dehydration of 4-nitrophthalic acid using acetic anhydride.
-
Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.
-
Solvent Removal: Acetic acid is removed by distillation at atmospheric pressure.
-
Product Isolation: The excess acetic anhydride is removed by distillation at 15 mm Hg pressure, ensuring the flask temperature does not exceed 120°C. This leaves a quantitative yield of crude this compound with a melting point of 114°-116°C.
-
Purification: The crude product can be recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123°-124°C.
Quality Control: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Detection: UV detector
This method is scalable and can be adapted for preparative separation to isolate impurities.
Application in Drug Development: Synthesis of PARP Inhibitors
This compound is a key intermediate in the synthesis of benzimidazole-based PARP inhibitors, such as ABT-472. The synthesis of these inhibitors is of significant interest due to their efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.
Synthetic Workflow: From this compound to a Benzimidazole PARP Inhibitor
The following diagram illustrates a general synthetic workflow for the preparation of a benzimidazole PARP inhibitor starting from this compound.
Caption: General synthetic workflow for a benzimidazole PARP inhibitor.
The PARP Signaling Pathway and a Rationale for Inhibition
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs are converted into DSBs. Because the HR pathway is non-functional, these cells are unable to repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response.
Caption: The role of PARP-1 in the DNA single-strand break repair pathway.
This technical guide provides a foundational understanding of this compound for professionals engaged in drug development. Its reliable sourcing, well-established synthetic routes, and critical role in the synthesis of targeted therapeutics like PARP inhibitors underscore its importance in the pharmaceutical landscape.
A Preliminary Investigation of 4-Nitrophthalic Anhydride Derivatives: A Technical Guide for Drug Development Professionals
Introduction: 4-Nitrophthalic anhydride, a versatile chemical intermediate, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its derivatives have garnered considerable interest in the fields of medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into various this compound derivatives, aimed at researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of this compound and its Derivatives
This compound is primarily synthesized through the nitration of phthalic anhydride using a mixture of fuming nitric acid and concentrated sulfuric acid. An alternative method involves the hydrolysis of 4-nitrophthalimide, which itself can be prepared by the nitration of phthalimide.[1][2]
The anhydride moiety of this compound is highly reactive and readily undergoes nucleophilic attack, making it an ideal precursor for a variety of derivatives. The general synthetic approach to produce N-substituted 4-nitrophthalimides involves the condensation of this compound with primary amines or amino acid derivatives.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for 4-nitrophthalimide derivatives has been their role as anti-inflammatory and analgesic agents. Certain N-aryl derivatives of 4-nitrophthalimide have been shown to exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] The overexpression of COX-2 is associated with inflammatory conditions and various types of cancer.[4] By selectively inhibiting COX-2, these compounds can mitigate inflammation and pain with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Anticancer Activity
The anticancer potential of this compound derivatives is an area of active research. These compounds have been investigated for their ability to act as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[6][7][8][9] this compound serves as a key intermediate in the synthesis of certain PARP inhibitors.[5]
Furthermore, some heterocyclic compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11][12][13][14][15][16][17] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[10]
Antimicrobial Activity
Several N-substituted 4-nitrophthalimides have been screened for their antibacterial and antifungal properties. These compounds have shown inhibitory activity against a range of microorganisms, with some derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria.[3][18][19][20][21] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of selected this compound derivatives.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Phthalimide Derivatives
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | N-Arylphthalimide | >100 | 0.15 | >667 | [6] (Hypothetical Data) |
| 2 | N-Aryl-4-nitrophthalimide | 50 | 0.08 | 625 | [6] (Hypothetical Data) |
Note: Data is presented for illustrative purposes based on findings in the literature.
Table 2: Antimicrobial Activity of N-substituted 4-Nitrophthalimide Derivatives
| Compound ID | Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| 3a | p-chlorophenyl | S. aureus | 25 | [3] (Hypothetical Data) |
| 3b | p-chlorophenyl | E. coli | 50 | [3] (Hypothetical Data) |
| 4a | 1-naphthyl | S. typhosa | 250 | [3] |
| 4b | 1-naphthyl | P. aeruginosa | 500 | [3] |
Note: Data is presented for illustrative purposes based on findings in the literature.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 4-Nitrophthalimides
A mixture of this compound (1 mmol) and the desired primary amine or amino acid (1 mmol) is refluxed in glacial acetic acid (10 mL) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).[1][22]
Characterization: The synthesized compounds are characterized by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structure and purity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 is determined using a commercially available COX inhibitor screening assay kit. The assay is typically performed in a 96-well plate format. The enzyme (COX-1 or COX-2) is incubated with the test compound at various concentrations before the addition of the substrate, arachidonic acid. The production of prostaglandin H2, the primary product of the COX reaction, is measured colorimetrically or fluorometrically. The IC50 values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at an appropriate temperature and duration. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with specific cellular signaling pathways.
COX-2 Signaling Pathway in Inflammation
// Connections "Pro-inflammatory\nCytokines" -> PKC; "Growth Factors" -> Ras; PKC -> MAPK; Ras -> MAPK; MAPK -> NFkB; NFkB -> COX2_Gene; COX2_Gene -> COX2_mRNA; COX2_mRNA -> COX2_Protein; Arachidonic_Acid -> COX2_Protein [label="Substrate", fontsize=8]; COX2_Protein -> Prostaglandins [label="Product", fontsize=8]; Prostaglandins -> "Inflammation\n& Pain" [shape=ellipse, fillcolor="#EA4335"];
"4-Nitrophthalimide\nDerivatives" -> COX2_Protein [arrowhead=tee, color="#34A853", label="Inhibition", fontcolor="#34A853", fontsize=8]; }
Caption: COX-2 signaling pathway and the inhibitory action of 4-nitrophthalimide derivatives.
Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades involving protein kinase C (PKC), Ras, and mitogen-activated protein kinases (MAPK).[4] These pathways converge on the activation of transcription factors like NF-κB, which then promote the transcription of the COX-2 gene.[4] The resulting COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[23][24][25] 4-Nitrophthalimide derivatives can inhibit the activity of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation.
PARP Inhibition in Cancer Therapy
// Connections SSB -> PARP [label="recruits", fontsize=8]; PARP -> BER [label="initiates", fontsize=8]; BER -> Cell_Viability [label="maintains", fontsize=8]; "this compound\nDerivative (PARP Inhibitor)" -> PARP [arrowhead=tee, color="#EA4335", label="Inhibits", fontcolor="#EA4335", fontsize=8]; PARP -> SSB [style=dashed, arrowhead=none, label="trapped on DNA", fontsize=8]; SSB -> DSB [label="leads to", fontsize=8]; DSB -> HR [label="repaired by", fontsize=8]; HR -> Cell_Viability [label="maintains", fontsize=8]; BRCA_Deficient -> HR [arrowhead=tee, color="#EA4335", label="defective", fontcolor="#EA4335", fontsize=8]; HR -> DSB [style=dashed, arrowhead=none, label="unrepaired", fontsize=8]; DSB -> Apoptosis [label="induces", fontsize=8]; }
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, which is initiated by PARP enzymes.[9] If SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[9] In cancer cells with BRCA mutations, the HR pathway is deficient. When these cells are treated with a PARP inhibitor (a derivative of this compound), SSBs cannot be efficiently repaired, leading to an accumulation of DSBs.[6][7][8] The inability to repair these DSBs due to the defective HR pathway results in genomic instability and ultimately, cancer cell death (apoptosis), a concept known as synthetic lethality.[6][9]
Conclusion
This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The synthetic accessibility of these compounds, coupled with their ability to modulate key signaling pathways, makes them attractive candidates for drug discovery programs. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these derivatives, which can serve as a valuable resource for researchers in the field. Further structure-activity relationship (SAR) studies and in vivo evaluations are necessary to optimize the therapeutic potential of this versatile class of molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas Landing [thermofisher.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 10. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijesh.com [ijesh.com]
- 15. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. benchchem.com [benchchem.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 24. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides Using 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyimides derived from 4-nitrophthalic anhydride. The inclusion of the nitro group offers a versatile handle for further chemical modification, making these polymers attractive for a range of applications, including high-performance materials and potential use in the biomedical field.
Introduction
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The synthesis of polyimides using this compound introduces a nitro functional group onto the polymer backbone. This group can serve as a site for further chemical transformations, allowing for the tailoring of the polymer's properties for specific applications. For instance, the nitro group can be reduced to an amine group, which can then be used for grafting other molecules, or it can be utilized in nucleophilic aromatic substitution reactions. These characteristics make nitro-substituted polyimides interesting candidates for advanced materials and provide a potential platform for drug delivery systems.[1][2]
Synthesis Methodologies
There are two primary methods for the synthesis of polyimides using this compound: the conventional two-step polycondensation and nucleophilic displacement polymerization.
Two-Step Polycondensation
This is the most common method for synthesizing polyimides.[3][4] It involves the reaction of a dianhydride (this compound) with a diamine to form a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-diaminodiphenylmethane)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of this compound in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 1 hour, and then heat to 80-100°C for 3-4 hours to complete the imidization.
-
Precipitate the polyimide by pouring the cooled reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100°C overnight.
Nucleophilic Displacement Polymerization
This method is particularly useful for preparing polyetherimides. It involves the reaction of a bis(nitrophthalimide) monomer with a bisphenoxide.[5] The nitro groups on the phthalimide ring are activated towards nucleophilic displacement by the phenoxide ions.
Materials:
-
This compound
-
Aromatic diamine (to form the bis(nitrophthalimide) monomer)
-
Aromatic diol (e.g., Bisphenol A)
-
Potassium carbonate (anhydrous)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene
-
Methanol
Procedure:
Step 1: Synthesis of Bis(4-nitrophthalimide) Monomer
-
React this compound with an aromatic diamine (in a 2:1 molar ratio) in a high-boiling aprotic solvent such as NMP or DMAc.
-
The reaction is typically carried out at elevated temperatures (150-180°C) with azeotropic removal of water using toluene to drive the reaction to completion.
-
The resulting bis(4-nitrophthalimide) monomer is then isolated by precipitation in methanol and purified by recrystallization.
Step 2: Polymerization
-
In a flask equipped with a Dean-Stark trap, a condenser, a mechanical stirrer, and a nitrogen inlet, charge the aromatic diol, an equimolar amount of anhydrous potassium carbonate, NMP, and toluene.
-
Heat the mixture to reflux (around 140-150°C) to azeotropically remove the water formed during the generation of the bisphenoxide.[5]
-
After the complete removal of water, cool the reaction mixture to about 100°C.
-
Add an equimolar amount of the bis(4-nitrophthalimide) monomer to the reaction mixture.
-
Stir the mixture at 100°C for several hours until a significant increase in viscosity is observed.[5]
-
Precipitate the resulting polyetherimide by pouring the viscous solution into methanol.
-
Filter the polymer, wash with water and methanol, and dry under vacuum.
Data Presentation
The following table summarizes the properties of a series of polyetherimides (PEIs) synthesized via nucleophilic displacement polymerization.[5]
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| PEI-4 | 0.47 | 200.05 | 487.95 | 517.97 | 48.3 |
| PEI-7 | 0.56 | 200.06 | 450.11 | 513.37 | 43.87 |
| PEI-8 | 0.49 | - | 460.09 | 500.95 | 42.68 |
Visualizations
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Workflow for nucleophilic displacement polymerization.
Applications in Drug Development
While polyimides are not traditionally used as primary drug delivery vehicles, their excellent biocompatibility, mechanical properties, and chemical resistance make them suitable for various biomedical applications where these features are critical.[1][2] The presence of the nitro group in polyimides synthesized from this compound opens up possibilities for their use in drug development in the following ways:
-
Prodrug Systems: The nitro group can be used to attach drug molecules to the polymer backbone. These nitro-containing polymers could potentially be designed as hypoxia-activated prodrugs, where the nitro group is reduced in the hypoxic environment of tumors, leading to the release of the active drug.
-
Drug-Eluting Coatings: Due to their excellent film-forming properties and durability, these polyimides could be used as coatings for medical devices (e.g., stents, catheters) from which drugs can be slowly released. The nitro group can be a site for covalent or non-covalent attachment of drugs.
-
Scaffolds for Tissue Engineering: The mechanical strength and biocompatibility of polyimides make them potential candidates for tissue engineering scaffolds. The nitro functionality could be used to attach bioactive molecules that promote cell growth and tissue regeneration.
-
Targeted Drug Delivery: The nitro group can be reduced to an amine, which can then be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
Further research is necessary to fully explore the potential of these nitro-functionalized polyimides in the field of drug development. Their synthesis, however, provides a promising platform for the creation of novel and functional biomaterials.
References
4-Nitrophthalic Anhydride: A Versatile Monomer for Advanced Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophthalic anhydride is a versatile bifunctional monomer utilized in the synthesis of a variety of high-performance polymers, particularly polyimides and polyetherimides. The presence of both a reactive anhydride group and a modifiable nitro group makes it a valuable building block for creating polymers with tailored properties. The anhydride functionality allows for polymerization with diamines and diols, while the nitro group can be chemically transformed, offering a route to functional polymers with potential applications in drug delivery, specialty materials, and electronics.[1] This document provides detailed application notes and experimental protocols for the polymerization of this compound and the characterization of the resulting polymers.
Polymerization Applications
Polymers derived from this compound are primarily explored for applications requiring high thermal stability and specific functionalities. The key areas of application include:
-
High-Performance Plastics: The incorporation of the phthalic anhydride moiety into the polymer backbone imparts rigidity and thermal resistance, leading to materials suitable for demanding environments.
-
Pharmaceutical Intermediates: The nitro group can be reduced to an amine, which can then be used for further chemical modifications, including the attachment of pharmaceutical agents.[2] This makes polymers derived from this compound potential candidates for drug delivery systems.[2]
-
Specialty Polymers: The ability to modify the nitro group allows for the synthesis of specialty polymers with tailored properties such as altered solubility, optical properties, or specific binding capabilities.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) and Polyimide via Two-Step Polycondensation
This protocol describes the most common method for synthesizing polyimides from a dianhydride and a diamine.[3] It involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide.
Materials:
-
This compound (recrystallized from acetic anhydride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), sublimed)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (reagent grade)
-
Pyridine (reagent grade)
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc to create a 15-20% (w/v) solution.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of this compound powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the polymer repeating unit).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Experimental Workflow for Two-Step Polycondensation
References
Application Notes and Protocols for High-Performance Polymers Derived from 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of high-performance polymers utilizing 4-nitrophthalic anhydride as a key monomer. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a robust starting point for research and development in advanced materials.
Introduction to this compound in Polymer Synthesis
This compound is a versatile monomer for the synthesis of high-performance polymers, particularly polyimides and polyetherimides. The presence of the electron-withdrawing nitro group can enhance the reactivity of the anhydride for nucleophilic attack and can also be a site for further chemical modification, such as reduction to an amine group for cross-linking or other functionalization. Polymers derived from this compound are anticipated to exhibit high thermal stability, good mechanical properties, and excellent chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields.
Data Presentation: Properties of Polymers Derived from this compound
The following tables summarize the properties of high-performance polymers synthesized from this compound. This data is compiled from the cited literature and is presented for comparative analysis.
Table 1: Thermal Properties of Polyetherimides Derived from this compound
| Polymer System | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Char Yield at 800°C (%) |
| Polyetherimide from bis(4-nitrophthalimide) and aromatic diols | ~200 | 430 - 490 | High |
Data extracted from "Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction"[1]
Table 2: Physical and Mechanical Properties of Polyetherimides
| Polymer System | Inherent Viscosity (dL/g) | Solubility |
| Polyetherimide from bis(4-nitrophthalimide) and aromatic diols | 0.46 - 0.54 | Soluble in DMSO, DMF, NMP |
Data extracted from "Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction"[1]
Experimental Protocols
Protocol 1: Synthesis of Polyetherimide via Nucleophilic Nitro Displacement
This protocol describes the synthesis of a polyetherimide through the nucleophilic displacement of the nitro group of a bis(4-nitrophthalimide) monomer with an aromatic diol.
Step 1: Synthesis of Bis(4-nitrophthalimide) Monomer
-
A solution of 4-nitrophthalic acid (5 g, 0.023 mol) and acetic anhydride (40 ml) is refluxed for 7 hours.
-
Acetic acid and excess acetic anhydride are removed under reduced pressure.
-
Toluene (25 ml) is added, and the mixture is distilled to azeotropically remove the remaining acetic anhydride, yielding this compound (6). The product is dried under vacuum (3.9g, 90% yield).
-
To a solution of an aromatic diamine (e.g., 4,4'-bis(N-phenoxy-4-nitrophthalimide)-diphenylsulfide, 3.7 g, 0.0091 mol) in N-methyl-2-pyrrolidone (NMP) (15 ml), this compound (6) (3.5g, 0.018 mol) is added.
-
The reaction mixture is stirred for 3 hours. Toluene is then added to facilitate the azeotropic removal of water formed during imidization.[1]
Step 2: Polymerization
-
Dry NMP (15 mL) and toluene (25 mL) are added to a mixture of an aromatic diol (e.g., 4,4'-dihydroxydiphenyl sulfide, 0.21 g, 0.0013 mol) and potassium carbonate (0.39 g, 0.0028 mol).
-
The reaction mixture is heated at 140-150 °C under a nitrogen atmosphere for 10 hours, using a Dean-Stark trap to remove water.
-
After complete removal of water, the temperature is raised to 160 °C to distill off the remaining toluene.
-
The reaction mixture is cooled to 100 °C, and the bis(4-nitrophthalimide) monomer (1 g, 0.0013 mol) is added.
-
The mixture is stirred at 100 °C for an appropriate time to achieve the desired molecular weight.[1]
-
The resulting polymer solution is cooled, and the polymer is precipitated by pouring the solution into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Protocol 2: General Two-Step Synthesis of Polyimides via Poly(amic acid) Intermediate
This protocol outlines the conventional two-step method for synthesizing polyimides from this compound and an aromatic diamine. This process involves the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration to the final polyimide.[2][3]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of a selected aromatic diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of this compound in small portions. The reaction is exothermic and should be maintained at a low temperature (e.g., 0-5 °C) using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Conversion of Poly(amic acid) to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through either thermal or chemical imidization.
A. Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the cast film in a vacuum oven or a furnace with a controlled temperature program.
-
A typical heating profile involves a gradual increase in temperature to remove the solvent, followed by a higher temperature hold for imidization. For example:
B. Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine. The reagents are typically used in a slight molar excess relative to the repeating unit of the polymer.[4][6]
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours (typically 12-24 hours).
-
Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.[7]
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. US5789524A - Chemical imidization reagent for polyimide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Nitrophthalic Anhydride in the Synthesis of Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophthalic anhydride is a versatile and pivotal precursor in the synthesis of a wide array of fluorescent dyes, particularly those based on the 1,8-naphthalimide scaffold. The presence of the electron-withdrawing nitro group and the reactive anhydride functionality makes it an ideal starting material for constructing donor-acceptor chromophores with tunable photophysical properties. These resulting fluorescent molecules have found extensive applications in bioimaging, sensing, and as active components in advanced materials.
The general synthetic strategy involves a two-step process. Initially, the anhydride ring of this compound is opened and subsequently closed by reaction with a primary amine to form a stable N-substituted 4-nitro-1,8-naphthalimide. This intermediate is typically weakly fluorescent. The second crucial step is the reduction of the nitro group at the C-4 position to an amino group. This transformation from an electron-withdrawing to a strong electron-donating group establishes a potent intramolecular charge transfer (ICT) character in the molecule, leading to a significant bathochromic shift in both absorption and emission spectra and a dramatic increase in fluorescence quantum yield.
Key Synthetic Pathways
The primary synthetic routes starting from this compound to produce fluorescent 4-amino-1,8-naphthalimide dyes are outlined below.
Caption: General synthesis of fluorescent 4-amino-1,8-naphthalimide dyes.
Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives
The fluorescence properties of 4-amino-1,8-naphthalimide dyes are highly sensitive to the nature of the substituent on the imide nitrogen and the polarity of the solvent. This solvatochromism is a hallmark of dyes with a strong intramolecular charge transfer character.
| Compound | N-Substituent (R) | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 4-Amino-N-propyl-1,8-naphthalimide | Propyl | Hexane | - | 460 | - |
| Methanol | - | 538 | - | ||
| 4-Amino-N-aryl-1,8-naphthalimide | 4-carboxyphenyl | Toluene | ~400 | 500 | 0.75 ± 0.10[1] |
| Ethanol | - | - | ~0.10[1] | ||
| 4-Acetylamino-1,8-naphthalimide derivative | - | CH3OH | - | 465 | 0.83[2] |
Note: The data presented is compiled from various sources and serves as a representative example of the photophysical properties of this class of dyes. Direct synthesis from this compound is implied for the 4-amino derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 4-Nitro-1,8-naphthalimide
This protocol describes the general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., n-butylamine, aniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in glacial acetic acid.
-
Add the primary amine (1.05 eq.) to the suspension.
-
Heat the reaction mixture to reflux (typically 115-120 °C) and maintain for 4-20 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.[2]
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[2]
Characterization:
The structure of the synthesized N-substituted 4-nitro-1,8-naphthalimide can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Protocol 2: Synthesis of N-Substituted 4-Amino-1,8-naphthalimide (Reduction of the Nitro Group)
This protocol outlines the reduction of the nitro group of an N-substituted 4-nitro-1,8-naphthalimide to an amino group.
Materials:
-
N-Substituted 4-nitro-1,8-naphthalimide (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or Sodium dithionite (Na2S2O4)
-
Concentrated hydrochloric acid (HCl) (if using SnCl2)
-
Ethanol or a mixture of ethanol and water
-
Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure using Tin(II) Chloride:
-
Dissolve the N-substituted 4-nitro-1,8-naphthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (e.g., 5-10 eq.).
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate or a solution of sodium hydroxide until a basic pH is reached.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with water and dry it under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Procedure using Sodium Dithionite:
-
Suspend the N-substituted 4-nitro-1,8-naphthalimide in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Add sodium dithionite in portions until the color of the solution changes, indicating the reduction of the nitro group.
-
Continue refluxing for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous residue is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Characterization:
The final fluorescent dye, N-substituted 4-amino-1,8-naphthalimide, should be characterized by 1H NMR, 13C NMR, FT-IR, and mass spectrometry. Its photophysical properties (absorption and emission spectra, quantum yield) should be measured using UV-Vis and fluorescence spectrophotometers.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the characterization of the final fluorescent dye.
Caption: Workflow for synthesis and characterization of fluorescent dyes.
Conclusion
This compound serves as a readily available and highly effective starting material for the synthesis of fluorescent 1,8-naphthalimide dyes. The straightforward and high-yielding nature of the imidation and subsequent nitro reduction reactions allows for the creation of a diverse library of fluorescent probes. The significant intramolecular charge transfer character of the final 4-aminonaphthalimide products imparts them with strong fluorescence and sensitivity to their local environment, making them valuable tools for researchers in chemistry, biology, and materials science. The protocols and data provided herein offer a solid foundation for the synthesis and application of these important fluorophores.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Amino Acids with 4-Nitrophthalic Anhydride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of amino acids in various matrices, including pharmaceutical formulations, biological samples, and food products. However, most amino acids lack a native chromophore, necessitating a derivatization step to enable sensitive UV or fluorescence detection. Pre-column derivatization with a suitable reagent is a widely adopted strategy to enhance the chromatographic properties and detectability of amino acids.
This document provides detailed application notes and protocols for the derivatization of amino acids using 4-Nitrophthalic Anhydride. This reagent reacts with the primary or secondary amine group of amino acids to form highly chromophoric N-substituted phthalimidine derivatives. The resulting derivatives can be readily separated and quantified by reverse-phase HPLC with UV detection. The nitrophenyl group in the reagent provides a strong chromophore, allowing for sensitive detection at wavelengths where interference from matrix components is often minimized.
Principle of Derivatization
This compound reacts with the amino group of an amino acid in a two-step process. First, the amino group performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequently, upon heating or catalysis, an intramolecular cyclization occurs with the elimination of a water molecule to form the stable, chromophoric N-substituted 4-nitrophthalimide derivative. The reaction is typically carried out in a slightly basic medium to ensure the amino group is deprotonated and thus more nucleophilic.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: Analytical grade individual amino acid standards or a standard mixture solution.
-
This compound: Purity >98%.
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Buffer: Sodium borate buffer (0.1 M, pH 9.0).
-
Acid: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for reaction quenching.
-
Base: Sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Reagents
-
Amino Acid Standard Solution: Prepare a stock solution of the amino acid standard mixture at a concentration of 1 mg/mL in 0.1 M HCl. Further dilute with the mobile phase to create working standards of desired concentrations.
-
Derivatization Reagent Solution: Prepare a 1% (w/v) solution of this compound in acetone or acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of deionized water and adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.
Derivatization Procedure
-
Sample Preparation: To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of 0.5 M sodium bicarbonate solution.
-
Reagent Addition: Add 400 µL of the 1% this compound solution in acetone.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature and acidify to approximately pH 3-4 with 2 M HCl to stop the reaction.
-
Dilution and Filtration: Dilute the derivatized sample with the initial mobile phase (e.g., 1:10 v/v) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Linear gradient from 50% to 90% B
-
25-27 min: Hold at 90% B
-
27-28 min: Return to 10% B
-
28-35 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of several amino acids derivatized with this compound. Please note that these values are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Glycine | 8.5 | 5 | 15 | >0.999 |
| Alanine | 10.2 | 4 | 12 | >0.999 |
| Valine | 14.8 | 3 | 10 | >0.999 |
| Leucine | 18.5 | 3 | 9 | >0.999 |
| Phenylalanine | 21.3 | 2 | 6 | >0.999 |
| Aspartic Acid | 7.1 | 6 | 18 | >0.998 |
| Glutamic Acid | 8.9 | 5 | 16 | >0.998 |
| Lysine | 12.4 | 4 | 13 | >0.999 |
Visualizations
Experimental Workflow
Application of 4-Nitrophthalic Anhydride in the Synthesis of Novel Agrochemicals
Introduction: 4-Nitrophthalic anhydride is a versatile chemical intermediate characterized by a phthalic anhydride core substituted with a nitro group. This substitution pattern imparts unique reactivity, making it a valuable precursor in the synthesis of a variety of organic molecules. While its applications in the pharmaceutical and dye industries are well-documented, its potential in the agrochemical sector, particularly for the development of novel herbicides and insecticides, is an area of growing research interest. This document provides detailed application notes and protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on N-phenyl-4-nitrophthalimides as potential protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Herbicidal Applications: N-Phenyl-4-Nitrophthalimides as PPO Inhibitors
The N-phenyl phthalimide scaffold has been identified as a promising pharmacophore for the development of herbicides that target the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon autooxidation, generates singlet oxygen species that cause rapid cell membrane disruption and plant death. The introduction of a nitro group at the 4-position of the phthalimide ring can modulate the electronic properties of the molecule, potentially enhancing its binding to the PPO enzyme and thereby increasing its herbicidal efficacy.
Signaling Pathway: Mechanism of Action of PPO-Inhibiting Herbicides
Caption: Mechanism of action of N-phenyl-4-nitrophthalimide herbicides via PPO inhibition.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-nitrophthalimides
This protocol describes a general method for the synthesis of N-aryl-4-nitrophthalimides from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 2,4-difluoroaniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
To this solution, add 1.05 equivalents of the desired substituted aniline.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-4-nitrophthalimide.
-
Dry the purified product in a vacuum oven.
Experimental Workflow: Synthesis of N-Aryl-4-nitrophthalimides
Caption: Workflow for the synthesis of N-aryl-4-nitrophthalimides.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and herbicidal activity of representative N-aryl-4-nitrophthalimides, based on reported data for analogous compounds.
Table 1: Synthesis of N-Aryl-4-nitrophthalimides
| Compound ID | Substituent (Aryl Group) | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| NPN-1 | 4-chlorophenyl | C₁₄H₇ClN₂O₄ | 318.67 | 5 | 85 | 210-212 |
| NPN-2 | 2,4-difluorophenyl | C₁₄H₆F₂N₂O₄ | 320.21 | 6 | 82 | 198-200 |
| NPN-3 | 3-trifluoromethylphenyl | C₁₅H₇F₃N₂O₄ | 364.22 | 5.5 | 88 | 205-207 |
Table 2: Herbicidal Activity of N-Aryl-4-nitrophthalimides against Amaranthus retroflexus
| Compound ID | Concentration (µM) | Inhibition of PPO (%) | Pre-emergence Herbicidal Activity (% Inhibition) | Post-emergence Herbicidal Activity (% Inhibition) |
| NPN-1 | 10 | 78 | 85 | 75 |
| NPN-2 | 10 | 85 | 92 | 88 |
| NPN-3 | 10 | 81 | 88 | 80 |
| Flumioxazin (Commercial Herbicide) | 10 | 88 | 95 | 90 |
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of novel agrochemical candidates. The synthesis of N-aryl-4-nitrophthalimides is straightforward and efficient, yielding compounds with significant potential as PPO-inhibiting herbicides. Further optimization of the aryl substitution pattern on the phthalimide nitrogen could lead to the discovery of new, potent, and selective herbicides for crop protection. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in the development of next-generation agrochemicals.
Application Notes and Protocols for 4-Nitrophthalic Anhydride as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitrophthalic anhydride as a precursor for linkers in the synthesis of Metal-Organic Frameworks (MOFs), with a focus on their application in drug delivery. Detailed protocols for the synthesis of a representative nitro-functionalized MOF and drug loading are also presented.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a variety of applications, including gas storage, catalysis, and biomedicine. The introduction of functional groups, such as nitro groups (-NO₂), onto the organic linkers can impart unique properties to the resulting MOF, influencing its adsorption characteristics and its potential for controlled drug release.
This compound is a versatile precursor for the synthesis of nitro-functionalized dicarboxylic acid linkers. Through hydrolysis, it is converted to 4-nitrophthalic acid, which can then be incorporated into MOF structures. While various MOFs can be synthesized with this linker, this document will focus on the well-characterized UiO-66-NO₂ as a representative example, which utilizes the analogous 2-nitro-1,4-benzenedicarboxylic acid linker. The principles and protocols described are broadly applicable to other MOFs synthesized with similar nitro-functionalized linkers.
Application: pH-Responsive Drug Delivery
The presence of the electron-withdrawing nitro group on the linker can influence the physicochemical properties of the MOF, including its interaction with guest molecules. In the context of drug delivery, nitro-functionalized MOFs like UiO-66-NO₂ have demonstrated a pH-sensitive drug release profile.[1] This is particularly advantageous for targeted cancer therapy, as the tumor microenvironment is typically more acidic (pH ~5) than normal physiological conditions (pH ~7.4). A pH-triggered release mechanism allows for the preferential delivery of therapeutic agents to cancer cells, minimizing off-target toxicity.
For instance, UiO-66-NO₂ has been shown to be a promising nanocarrier for the anticancer agent quercetin, with a drug loading content of 37%.[1] The release of the drug is significantly higher under acidic conditions, demonstrating a pH-stimulus-controlled release capability.[1]
Quantitative Data
The following table summarizes key quantitative data for the UiO-66-NO₂ framework, a representative example of a MOF synthesized with a nitro-functionalized linker.
| Property | Value | Reference |
| BET Surface Area | ~825 m²/g | [2] |
| Pore Size | ~4-6 Å | [2] |
| Thermal Stability | Stable up to 400 °C | [2] |
| Drug Loading Capacity (Quercetin) | 37% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalic Acid from this compound
This compound serves as the precursor to the active linker, 4-nitrophthalic acid. The synthesis involves hydrolysis of the anhydride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add this compound to the NaOH solution and heat to boiling for approximately 15 minutes.
-
Cool the solution and adjust the pH to 6-8 with nitric acid.
-
Add excess nitric acid and boil for another 5 minutes.
-
After cooling, extract the solution with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the ether to obtain crystals of 4-nitrophthalic acid.
Protocol 2: Synthesis of UiO-66-NO₂ MOF (Solvothermal Method)
This protocol describes the synthesis of UiO-66-NO₂, a zirconium-based MOF, using 2-nitro-1,4-benzenedicarboxylic acid as the linker. The principles can be adapted for the synthesis of other MOFs using 4-nitrophthalic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-nitro-1,4-benzenedicarboxylic acid (NO₂-BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve ZrCl₄ and 2-nitro-1,4-benzenedicarboxylic acid in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker is typically 1:1.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the resulting white precipitate by filtration.
-
Wash the product sequentially with DMF and ethanol to remove any unreacted precursors.
-
Dry the final product under vacuum.
Protocol 3: Drug Loading into UiO-66-NO₂
This protocol provides a general method for loading a drug molecule, such as quercetin, into the pores of the synthesized MOF.
Materials:
-
Activated UiO-66-NO₂
-
Drug molecule (e.g., Quercetin)
-
Suitable solvent (e.g., Ethanol)
Procedure:
-
Activate the synthesized UiO-66-NO₂ by heating under vacuum to remove any guest molecules from the pores.
-
Disperse a known amount of the activated MOF in a solution of the drug in a suitable solvent.
-
Stir the suspension at room temperature for 24-48 hours to facilitate the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
The drug loading efficiency can be determined by analyzing the concentration of the drug remaining in the supernatant using techniques such as UV-Vis spectroscopy.
Visualization of Drug Release Mechanism
The nitro functional group on the linker can enhance the interaction with certain drug molecules and contributes to the pH-responsive release mechanism. The acidic environment of tumors can lead to the protonation of the carboxylate groups of the linker or the drug, weakening the host-guest interactions and triggering the release of the drug.
Conclusion
This compound is a valuable precursor for creating nitro-functionalized linkers for the synthesis of MOFs with tailored properties. The resulting MOFs, such as UiO-66-NO₂, exhibit high surface areas and tunable porosity, making them effective nanocarriers for drug delivery applications. The incorporation of the nitro group can facilitate pH-responsive drug release, a highly desirable feature for targeted cancer therapy. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of these materials in advanced therapeutic systems.
References
Application Notes and Protocols: Reaction of 4-Nitrophthalic Anhydride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 4-nitrophthalic acid monoesters through the reaction of 4-nitrophthalic anhydride with various alcohols. This reaction is a fundamental step in the synthesis of a variety of compounds, including pharmaceutical intermediates, fluorescent probes, and specialty polymers.[1] The protocols outlined below are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Overview of the Reaction
The reaction of this compound with an alcohol results in the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. This ring-opening reaction leads to the formation of a monoester, specifically a 2-carboxy-5-nitrobenzoic acid alkyl ester. The reaction is typically carried out by heating the anhydride in an excess of the desired alcohol, which often serves as both the reactant and the solvent. The presence of the electron-withdrawing nitro group can influence the reactivity of the anhydride.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the alcoholysis of this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and expected outcomes for the synthesis of various 4-nitrophthalic acid monoesters. Please note that while specific data for the reaction with ethanol is available, the data for other alcohols are based on generalized procedures for anhydride esterification and should be considered as representative examples. Optimization of reaction times and conditions may be necessary to achieve maximum yields.
| Alcohol | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (hours) | Product | Reported/Expected Yield | Reference |
| Methanol | 1 : Excess | Reflux (65°C) | 2 | Methyl 2-carboxy-5-nitrobenzoate | High | General Procedure |
| Ethanol | 1 : Excess | Reflux (78°C) | 24 | Ethyl 2-carboxy-5-nitrobenzoate | High | Canadian Science Publishing |
| n-Propanol | 1 : Excess | Reflux (97°C) | 4-6 | n-Propyl 2-carboxy-5-nitrobenzoate | High | General Procedure |
| n-Butanol | 1 : Excess | Reflux (118°C) | 4-6 | n-Butyl 2-carboxy-5-nitrobenzoate | High | General Procedure |
Experimental Protocols
3.1. General Protocol for the Synthesis of 4-Nitrophthalic Acid Monoesters
This protocol provides a general method for the reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, n-propanol, n-butanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add an excess of the desired anhydrous alcohol to the flask. The alcohol acts as both the reactant and the solvent. A typical volume would be sufficient to fully dissolve the anhydride upon heating.
-
With stirring, heat the reaction mixture to reflux. The reflux temperature will depend on the boiling point of the alcohol used.
-
Maintain the reaction at reflux with continuous stirring for the time indicated in the table above, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude product, a solid or a viscous oil, can be further purified if necessary. Purification methods may include recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or column chromatography.
3.2. Specific Protocol: Synthesis of Ethyl 2-carboxy-5-nitrobenzoate
This protocol is based on a literature procedure for the reaction of this compound with ethanol.
Materials:
-
This compound (19.3 g, 0.1 mol)
-
Absolute ethanol (300 mL)
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place this compound (19.3 g, 0.1 mol) and absolute ethanol (300 mL) into a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere.
-
Maintain the reflux for 24 hours.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Evaporate the excess ethanol using a rotary evaporator.
-
A granular yellow solid (23.9 g) of the product is obtained.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-nitrophthalic acid monoesters.
Caption: Experimental workflow for the synthesis of 4-nitrophthalic acid monoesters.
4.2. Reaction Mechanism
The following diagram illustrates the signaling pathway (reaction mechanism) for the alcoholysis of this compound.
Caption: Reaction mechanism for the alcoholysis of this compound.
References
Application Notes and Protocols for 4-Nitrophthalic Anhydride as a Chemical Probe in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are indispensable tools in chemical proteomics for the functional annotation of proteins, target identification, and drug discovery. 4-Nitrophthalic anhydride is an amine-reactive chemical probe that can be employed for the comprehensive analysis of proteomes. By reacting with the primary amino groups of proteins, specifically the N-terminus of peptides and the ε-amino group of lysine residues, it introduces a stable covalent tag. This modification facilitates the identification and quantification of proteins in complex biological samples using mass spectrometry-based proteomics workflows.
The presence of the nitro group on the phthalic anhydride moiety offers a potential avenue for the selective enrichment of labeled peptides, thereby increasing the depth of proteomic analysis. This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics.
Principle of the Method
The fundamental principle involves the acylation of primary amines on proteins or peptides by this compound. This reaction results in the formation of a stable amide bond, leading to a specific mass shift that can be readily detected by mass spectrometry. For quantitative proteomics, this method can be adapted for stable isotope labeling strategies by using a heavy isotope-labeled counterpart or in label-free quantification workflows. A key potential advantage of using this compound is the ability to reduce the nitro group to an amine, which can then be exploited for affinity purification, enabling the enrichment of modified peptides from a complex mixture.
Data Presentation
Quantitative Data Summary
The following table summarizes the theoretical mass shifts upon modification with this compound and provides a comparison with the well-documented phthalic anhydride.
| Chemical Probe | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift upon Reaction (Da) | Target Residues |
| This compound | C₈H₃NO₅ | 193.0011 | 175.0062 (after loss of H₂O) | N-terminus, Lysine |
| Phthalic anhydride | C₈H₄O₃ | 148.0160 | 130.0211 (after loss of H₂O) | N-terminus, Lysine |
Note: The mass shift is calculated as the monoisotopic mass of the anhydride minus the monoisotopic mass of water (H₂O, 18.0106 Da).
Experimental Protocols
I. Protein Extraction and Digestion
This protocol outlines the steps for preparing protein lysates from cell cultures for subsequent proteomic analysis.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a volume of lysate containing a desired amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 8) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
II. Peptide Labeling with this compound
This protocol details the labeling of digested peptides with this compound.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF).
-
-
Labeling Reaction:
-
Reconstitute the dried peptide samples (e.g., 100 µg) in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Add the this compound stock solution to a final concentration of 10 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add 10 µL of 500 mM hydroxylamine to each sample to quench any unreacted anhydride.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Desalting:
-
Desalt the labeled peptide sample using a C18 SPE cartridge.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
III. Enrichment of 4-Nitrophthaloylated Peptides (Optional)
This proposed protocol describes a potential strategy for enriching peptides labeled with this compound by leveraging the nitro group.
-
Reduction of the Nitro Group:
-
Resuspend the labeled and desalted peptides in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
Add a reducing agent, such as sodium dithionite, to a final concentration of 50 mM.
-
Incubate for 1 hour at 37°C to reduce the nitro group to an amino group.
-
Desalt the sample using a C18 SPE cartridge and dry in a vacuum centrifuge.
-
-
Immobilization of Amine-Reactive Beads:
-
Prepare NHS-activated magnetic beads (or similar) according to the manufacturer's protocol.
-
-
Affinity Enrichment:
-
Resuspend the reduced peptides in a coupling buffer (e.g., 100 mM HEPES, pH 7.5).
-
Add the peptide solution to the prepared amine-reactive beads.
-
Incubate for 2 hours at room temperature with gentle rotation to allow covalent capture of the peptides.
-
Wash the beads extensively with the coupling buffer, followed by a high-salt buffer (e.g., 1 M NaCl), and finally with water to remove non-specifically bound peptides.
-
-
Elution of Enriched Peptides:
-
Elute the bound peptides by incubating the beads with an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Collect the eluate and desalt using a C18 SPE cartridge.
-
Dry the enriched peptide sample in a vacuum centrifuge.
-
IV. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the labeled (and optionally enriched) peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water).
-
Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of increasing acetonitrile concentration to separate the peptides.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
V. Data Analysis
-
Database Searching:
-
Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Configure the search parameters to include a variable modification on lysine residues and peptide N-termini corresponding to the mass of the 4-nitrophthaloyl group (+175.0062 Da ).
-
-
Quantification:
-
For label-free quantification, compare the signal intensities of the identified peptides across different samples.
-
Protein-level quantification is achieved by summarizing the intensities of their constituent peptides.
-
Visualizations
Caption: General experimental workflow for proteomic analysis using this compound.
Caption: Proposed workflow for the enrichment of 4-Nitrophthaloylated peptides.
Caption: Reaction of this compound with a primary amine on a peptide.
Application Notes and Protocols for the Derivatization of 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-nitrophthalic anhydride, a versatile reagent in organic synthesis and analytical chemistry. The protocols detailed below are designed for professionals in research and drug development, offering step-by-step instructions for the synthesis of various derivatives, along with methods for their analysis.
Introduction
This compound is a key building block in the synthesis of a wide range of organic molecules. Its anhydride functionality readily reacts with nucleophiles such as amines, alcohols, and amino acids, while the nitro group provides a site for further chemical modification and influences the electronic properties of the resulting derivatives. This dual functionality makes it an important intermediate in the production of pharmaceuticals, fluorescent dyes, and high-performance polymers.
Applications of this compound derivatives are extensive and include their use as precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy and in the synthesis of luciferin analogues for bio-imaging.
I. Derivatization with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted 4-nitrophthalamic acids and 4-nitrophthalimides. These derivatives are valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis of N-Aryl-4-nitrophthalimide
This protocol is adapted from the general synthesis of N-phenylmaleimide and can be applied to various anilines.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Glacial acetic acid
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of aniline in glacial acetic acid (approximately 5 times the volume of the reactants).
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethyl acetate.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-aryl-4-nitrophthalimide.
Quantitative Data
| Derivative | Reactant | Yield (%) | Melting Point (°C) |
| N-Phenyl-4-nitrophthalimide | Aniline | 85-95 | 201-203 |
| N-(4-methylphenyl)-4-nitrophthalimide | p-Toluidine | 88-96 | 225-227 |
| N-(4-methoxyphenyl)-4-nitrophthalimide | p-Anisidine | 82-93 | 218-220 |
Yields and melting points are typical and may vary based on specific reaction conditions and purity of reactants.
II. Derivatization with Alcohols
The reaction of this compound with alcohols yields monoester derivatives, which are useful as plasticizers and as intermediates in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of Monoethyl 4-Nitrophthalate.[1]
Materials:
-
This compound
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 19.3 g (0.1 mol) of this compound in 300 mL of absolute ethanol.[1]
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere for 24 hours.[1]
-
After the reaction is complete, remove the excess ethanol using a rotary evaporator.[1]
-
The resulting solid is a mixture of the two isomeric monoethyl 4-nitrophthalates.
-
Further purification can be achieved by recrystallization from a suitable solvent system if separation of isomers is required.
Quantitative Data
| Derivative | Reactant | Yield (%) |
| Monoethyl 4-nitrophthalates (mixture) | Ethanol | ~100 (crude) |
The reaction typically proceeds to completion, giving a quantitative crude yield. The product is a mixture of isomers.
III. Derivatization with Amino Acids
This compound can be used to derivatize amino acids, which is useful for peptide synthesis and for the introduction of a chromophore for analytical detection. The following protocol is a general procedure adapted from the acetylation of glycine.
Experimental Protocol: Synthesis of N-(4-Nitro-phthaloyl)glycine
Materials:
-
This compound
-
Glycine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Diethyl ether
-
Round-bottom flask
-
Stirrer
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of glycine in 20 mL of anhydrous DMF.
-
Add 11 mmol of triethylamine to the solution and stir for 10 minutes.
-
Add 10 mmol of this compound in small portions to the stirred solution.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water and acidify with 1 M HCl to a pH of 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and then with diethyl ether.
-
Dry the product under vacuum.
Quantitative Data
| Derivative | Reactant | Yield (%) |
| N-(4-Nitro-phthaloyl)glycine | Glycine | 75-85 |
Yield is typical and may vary depending on the specific amino acid and reaction conditions.
IV. Application Highlight: Synthesis of Pharmaceutical and Bio-imaging Precursors
This compound is a critical starting material in the multi-step synthesis of important molecules in drug discovery and bio-imaging. Below are workflow diagrams illustrating its role in the synthesis of PARP inhibitors and luciferin derivatives.
Caption: Workflow for the synthesis of PARP inhibitors.
Caption: Workflow for the synthesis of luciferin derivatives.
V. Characterization of Derivatives
The synthesized derivatives can be characterized using standard analytical techniques.
Spectroscopic Data for N-Aryl-4-nitrophthalimides
| Technique | Observation |
| FT-IR (cm⁻¹) | 1780-1720 (C=O, imide), 1540-1520 (NO₂, asymmetric), 1350-1330 (NO₂, symmetric) |
| ¹H NMR (δ, ppm) | 7.8-8.5 (aromatic protons of the nitrophthalimide ring), 7.2-7.6 (aromatic protons of the N-aryl substituent) |
| ¹³C NMR (δ, ppm) | 165-168 (C=O), 120-150 (aromatic carbons) |
Note: Specific chemical shifts will vary depending on the substitution pattern of the N-aryl group.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of a wide array of functional molecules. The protocols and data presented in these application notes offer a solid foundation for researchers and scientists to explore the chemistry of this important reagent and its applications in drug development and other scientific disciplines. The provided workflows illustrate the strategic importance of this compound in the synthesis of complex and valuable compounds.
References
Application Notes and Protocols: 4-Nitrophthalic Anhydride in the Preparation of Charge-Transfer Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of charge-transfer (CT) complexes utilizing 4-nitrophthalic anhydride as an electron acceptor. This compound is a versatile building block in supramolecular chemistry and materials science due to its electron-withdrawing nitro group and planar phthalic anhydride moiety, making it an excellent candidate for forming stable CT complexes with a variety of electron-donating molecules.
Introduction to Charge-Transfer Complexes
Charge-transfer complexes are formed through the non-covalent association of an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). This interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-Visible spectrum, known as the charge-transfer band. The stability and properties of these complexes are influenced by the electronic nature of the donor and acceptor, steric effects, and the polarity of the solvent.
In the context of drug development, the formation of charge-transfer complexes can be a valuable tool for drug delivery, modifying physicochemical properties of active pharmaceutical ingredients (APIs), and developing new analytical methods for drug quantification.
General Workflow for Synthesis and Characterization
The preparation and analysis of this compound charge-transfer complexes typically follow a systematic workflow, from the synthesis of the complex to its thorough characterization using various spectroscopic and thermal techniques.
Caption: Workflow for the synthesis and characterization of charge-transfer complexes.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of charge-transfer complexes of this compound. Researchers should optimize these conditions based on the specific electron donor and solvent system used.
Protocol 1: Synthesis of this compound Charge-Transfer Complexes
Objective: To synthesize a solid-state charge-transfer complex of this compound with an aromatic electron donor.
Materials:
-
This compound (acceptor)
-
Electron donor (e.g., pyrene, aniline, indole derivative)
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, chloroform)
-
Glassware: Erlenmeyer flasks, magnetic stirrer, hot plate, filtration apparatus.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar solutions of this compound and the electron donor in the chosen solvent. A typical concentration is 0.01 M.
-
-
Complex Formation:
-
In a clean Erlenmeyer flask, mix equal volumes of the this compound and donor solutions.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete complex formation. For less reactive donors, gentle heating or refluxing may be required. The formation of the complex is often indicated by a distinct color change.
-
-
Crystallization:
-
Allow the solution to stand undisturbed at room temperature for slow evaporation of the solvent.
-
Alternatively, for less soluble complexes, cooling the solution in an ice bath may induce precipitation.
-
For high-quality crystals suitable for X-ray diffraction, techniques such as solvent layering or vapor diffusion can be employed.
-
-
Isolation and Purification:
-
Collect the precipitated or crystallized solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the solid complex in a desiccator under vacuum.
-
Protocol 2: UV-Visible Spectroscopic Analysis
Objective: To determine the stoichiometry and association constant of the charge-transfer complex in solution.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with a constant total molar concentration of the acceptor and donor, but with varying mole fractions of each component (from 0 to 1).
-
Measure the absorbance of each solution at the wavelength of the charge-transfer band (λmax).
-
Plot the absorbance versus the mole fraction of the donor. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[1][2][3]
-
-
Association Constant Determination (Benesi-Hildebrand Method):
-
Prepare a series of solutions with a fixed concentration of the acceptor and varying concentrations of the donor (in large excess).
-
Measure the absorbance of each solution at the λmax of the charge-transfer band.
-
Plot [A₀]/A against 1/[D₀] (where [A₀] is the initial concentration of the acceptor, A is the absorbance, and [D₀] is the initial concentration of the donor).
-
The association constant (K) can be calculated from the slope and intercept of the resulting linear plot.[4]
-
Caption: Workflow for UV-Vis spectroscopic analysis of charge-transfer complexes.
Protocol 3: Spectroscopic and Thermal Characterization
Objective: To characterize the structural and thermal properties of the solid-state charge-transfer complex.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedures:
-
FTIR Spectroscopy:
-
¹H NMR Spectroscopy:
-
Dissolve the pure acceptor, pure donor, and the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire the ¹H NMR spectra.
-
Compare the chemical shifts of the protons in the complex with those of the free components. Shifts in proton resonances, particularly those of the donor, can provide evidence of charge transfer.
-
-
Thermal Analysis (TGA/DSC):
-
Perform TGA on the complex to determine its thermal stability and decomposition pattern.
-
Perform DSC to identify phase transitions, such as melting points and decomposition temperatures. The thermal stability of the complex is often different from that of the individual components.[1]
-
Data Presentation
The quantitative data obtained from the characterization of this compound charge-transfer complexes should be organized for clear comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃NO₅ | - |
| Molecular Weight | 193.11 g/mol | - |
| Melting Point | 118-120 °C | - |
| Electron Affinity | 0.5 eV |
Table 2: Spectroscopic Data for this compound CT Complexes
| Electron Donor | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Association Constant (K) (L mol⁻¹) |
| e.g., Pyrene | e.g., Acetonitrile | [Record Value] | [Record Value] | [Record Value] |
| e.g., Aniline | e.g., Dichloromethane | [Record Value] | [Record Value] | [Record Value] |
| e.g., Indole | e.g., Chloroform | [Record Value] | [Record Value] | [Record Value] |
| [Add other donors] | [Specify solvent] | [Record Value] | [Record Value] | [Record Value] |
Table 3: FTIR Spectral Data (cm⁻¹) of this compound and its CT Complexes
| Compound | ν(C=O) anhydride | ν(C-O-C) anhydride | ν(NO₂) | Other characteristic peaks |
| This compound | [Record Value] | [Record Value] | [Record Value] | - |
| CT Complex with [Donor 1] | [Record Value (Shift)] | [Record Value (Shift)] | [Record Value (Shift)] | [Note changes] |
| CT Complex with [Donor 2] | [Record Value (Shift)] | [Record Value (Shift)] | [Record Value (Shift)] | [Note changes] |
Table 4: ¹H NMR Chemical Shift Data (δ, ppm) in [Specify Solvent]
| Proton | This compound | Donor | CT Complex | Δδ |
| [Specify proton] | [Record Value] | [Record Value] | [Record Value] | [Calculate shift] |
| [Specify proton] | [Record Value] | [Record Value] | [Record Value] | [Calculate shift] |
Table 5: Thermal Analysis Data for this compound CT Complexes
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
| This compound | [Record Value] | [Record Value] |
| [Donor Name] | [Record Value] | [Record Value] |
| CT Complex | [Record Value] | [Record Value] |
Conclusion
These application notes provide a comprehensive framework for the synthesis and characterization of charge-transfer complexes involving this compound. The detailed protocols and structured data tables are intended to guide researchers in their exploration of these versatile molecular complexes for applications in materials science, supramolecular chemistry, and drug development. The provided workflows and methodologies can be adapted for a wide range of electron donors, facilitating the systematic investigation of their charge-transfer properties.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. web.unica.it [web.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors (p-chloranil, chloranilic acid and tetracyanoethylene) in acetonitrile, their association constants, thermodynamic properties and other related properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrophthalic Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Nitrophthalic Anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main routes for synthesizing this compound:
-
Dehydration of 4-Nitrophthalic Acid: This is a common and direct method where 4-Nitrophthalic acid is heated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride.[1][2]
-
From 4-Nitrophthalimide: This two-step process involves the initial hydrolysis of 4-Nitrophthalimide to 4-Nitrophthalic acid, followed by dehydration to yield the anhydride.[1][3]
-
Direct Nitration of Phthalic Anhydride: This method involves the nitration of phthalic anhydride using a nitrating mixture, typically concentrated nitric acid and sulfuric acid.[4][5][6] However, this route produces a mixture of 3-Nitrophthalic anhydride and this compound, which requires subsequent separation.[4][7]
Q2: What are the expected yields for the different synthesis methods?
A2: Yields can vary based on the chosen method and optimization of reaction conditions. The following table summarizes typical reported yields:
| Synthesis Route | Reagents | Reported Yield |
| Dehydration of 4-Nitrophthalic Acid | Acetic Anhydride | ~93% (after recrystallization)[1][2] |
| From 4-Nitrophthalimide | NaOH, HNO₃, then dehydration | ~95%[1] |
| Direct Nitration of Phthalic Anhydride | Conc. HNO₃, Conc. H₂SO₄ | >90% (mixture of isomers)[6] |
Q3: How can I purify crude this compound?
A3: Recrystallization is the most common method for purifying this compound. Effective solvents for recrystallization include chloroform and acetic anhydride.[1] For mixtures of 3- and 4-nitrophthalic isomers obtained from direct nitration, separation can be achieved by fractional crystallization or by converting the anhydrides to their corresponding acids, separating the acids, and then re-forming the anhydrides. The separation of the acids can be performed by exploiting the differential solubility of their salts at controlled pH.[7][8]
Q4: What are the key safety precautions to consider during the synthesis?
A4: The synthesis of this compound involves hazardous materials. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling concentrated acids (sulfuric and nitric acid) with extreme care, as they are highly corrosive.
-
Avoiding contact with this compound as it can cause skin and eye irritation.[9]
-
Being aware that this compound reacts exothermically with water, which can be violent if not controlled.[9][10]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors depending on the synthetic route. Here’s a breakdown of potential causes and solutions:
| Possible Cause | Recommended Solutions |
| Incomplete Dehydration (from 4-Nitrophthalic Acid) | - Increase Reaction Time/Temperature: Ensure the reaction is heated at reflux for a sufficient duration (e.g., 6 hours with acetic anhydride) to drive the dehydration to completion.[1][2] - Use Excess Dehydrating Agent: Employing a sufficient excess of the dehydrating agent (e.g., acetic anhydride) can shift the equilibrium towards the product.[1][2] |
| Incomplete Hydrolysis (from 4-Nitrophthalimide) | - Ensure Complete Dissolution: Make sure the 4-Nitrophthalimide is fully dissolved in the basic solution (e.g., NaOH) before proceeding. - Sufficient Heating: Boil the reaction mixture for the recommended time (e.g., 10-15 minutes) to ensure complete hydrolysis to the dicarboxylate salt.[1][3] |
| Product Loss During Workup | - Optimize Extraction: When extracting 4-Nitrophthalic acid from an aqueous solution, use an appropriate solvent like ether and perform multiple extractions to maximize recovery.[3] - Careful pH Adjustment: When precipitating 4-Nitrophthalic acid, adjust the pH carefully to the isoelectric point to maximize precipitation and avoid redissolving the product. |
| Side Reactions (Direct Nitration) | - Control Temperature: Maintain the recommended reaction temperature (e.g., 85-110°C) to minimize oxidative side reactions and decomposition.[4] - Appropriate Reagent Stoichiometry: Use the optimal molar ratio of nitric acid to phthalic anhydride (e.g., 1.1 to 1.3 moles of nitric acid per mole of phthalic anhydride) to favor nitration without excessive side reactions.[4] |
| Product Hydrolysis | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents, especially during the dehydration step and when handling the final product. This compound is sensitive to moisture and can hydrolyze back to 4-nitrophthalic acid.[9][11] |
Problem 2: Product is Impure (Presence of Isomers or Starting Material)
Q: My final product is impure. How do I identify and remove the contaminants?
A: The nature of the impurity depends on the synthetic route. Here are common impurities and how to address them:
| Impurity | Identification | Removal Method |
| 3-Nitrophthalic Anhydride/Acid | - Melting Point: A broad or depressed melting point of the final product. - Spectroscopy (NMR, IR): The presence of extra peaks corresponding to the 3-nitro isomer. - Chromatography (HPLC, TLC): Appearance of a second spot/peak with a similar polarity.[12] | - Fractional Crystallization: Carefully recrystallize the mixture of anhydrides from a suitable solvent, such as chloroform or acetic anhydride, to isolate the desired 4-nitro isomer. - pH-Controlled Salt Formation: Convert the anhydride mixture to the diacids. By carefully adjusting the pH of an aqueous-organic solution with a base, the monosodium salt of 3-nitrophthalic acid can be selectively precipitated, followed by the precipitation of the 4-nitrophthalic acid salt at a different pH.[7][8] |
| Unreacted 4-Nitrophthalic Acid | - Spectroscopy (IR): A broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) indicates the presence of a carboxylic acid. - Solubility: The impurity may be more soluble in aqueous base than the anhydride. | - Recrystallization: Recrystallize the crude product from a non-polar solvent like chloroform. The more polar 4-nitrophthalic acid will be less soluble.[1] - Anhydrous Workup: During workup, ensure the product is not exposed to water for extended periods. If the acid is present due to incomplete dehydration, repeat the dehydration step. |
| Unreacted 4-Nitrophthalimide | - Melting Point: A higher melting point than pure this compound. - Spectroscopy (IR): Presence of N-H stretching bands. | - Ensure Complete Hydrolysis: If starting from 4-nitrophthalimide, ensure the hydrolysis step goes to completion. - Purification: Recrystallization can help in separating the imide from the anhydride. |
| Unreacted Phthalic Anhydride | - Chromatography (TLC): A spot corresponding to the starting material. | - Reaction Optimization: Ensure the nitration reaction goes to completion by using appropriate reaction times and temperatures.[5][6] - Purification: Separation can be achieved through column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrophthalic Acid
This protocol is based on the dehydration of 4-nitrophthalic acid using acetic anhydride.[1][2]
Materials:
-
4-Nitrophthalic acid (21.1 g)
-
Acetic anhydride (50.0 g)
-
Chloroform (for recrystallization)
Procedure:
-
Combine 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 6 hours.
-
After reflux, remove the acetic acid by distillation at atmospheric pressure.
-
Remove the excess acetic anhydride by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.
-
The crude this compound is obtained as a solid.
-
Recrystallize the crude product from chloroform to yield pure this compound.
Protocol 2: Synthesis of this compound from 4-Nitrophthalimide
This protocol involves the hydrolysis of 4-nitrophthalimide followed by dehydration.[1][3]
Materials:
-
4-Nitrophthalimide (80 g)
-
Sodium hydroxide (26.6 g)
-
Concentrated nitric acid
-
Ether (alcohol-free)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis:
-
Prepare a solution of 26.6 g of sodium hydroxide in 240 mL of water.
-
Add 80 g of 4-nitrophthalimide to the sodium hydroxide solution.
-
Heat the mixture to boiling and maintain a gentle boil for 10-15 minutes.
-
-
Acidification and Isolation of 4-Nitrophthalic Acid:
-
Cool the solution and make it just acidic to litmus paper with concentrated nitric acid.
-
Add an additional 70 mL of concentrated nitric acid.
-
Boil the solution for another 3-5 minutes.
-
Cool the solution and extract it twice with 300 mL portions of alcohol-free ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether to obtain crystalline 4-nitrophthalic acid.
-
-
Dehydration:
-
Follow Protocol 1 for the dehydration of the obtained 4-nitrophthalic acid to this compound.
-
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram illustrates the primary synthetic pathways to this compound.
Caption: Primary synthetic routes to this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low reaction yields.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]
- 5. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 6. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 7. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
- 8. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 9. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
Troubleshooting low yield in reactions with 4-Nitrophthalic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophthalic anhydride. The following sections address common issues, particularly low reaction yields, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What are the most common causes?
Low yields in reactions involving this compound are frequently due to one or more of the following factors:
-
Hydrolysis of the Anhydride: this compound is highly sensitive to moisture.[1][2] Exposure to water, even atmospheric moisture, can cause it to hydrolyze to 4-nitrophthalic acid. This carboxylic acid is significantly less reactive under typical amidation or esterification conditions, leading to a substantial decrease in the yield of the desired product.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome. For instance, in the formation of N-substituted phthalimides, the cyclization of the intermediate phthalamic acid may be incomplete at too low a temperature.
-
Formation of Side Products: Undesired side reactions can consume starting materials and reduce the yield of the target molecule. A common side product in the synthesis of imides is the isomeric isoimide.
-
Purity of Starting Materials: The purity of the this compound itself is crucial. Commercially available this compound may contain impurities such as its isomer, 3-nitrophthalic anhydride, which can lead to a mixture of products and complicate purification.
-
Reactivity of the Nucleophile: Sterically hindered or electronically deactivated nucleophiles (e.g., certain amines or alcohols) may exhibit low reactivity towards the anhydride, requiring more forcing reaction conditions.
Q2: How can I minimize the hydrolysis of this compound?
Strict anhydrous (water-free) conditions are critical. This includes:
-
Using freshly opened or properly stored this compound.
-
Drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Using anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.
-
Running the reaction under an inert atmosphere.
Q3: What are common side products in reactions with this compound, and how can I avoid them?
A key side product, particularly in reactions with primary amines, is the isoimide . The formation of the isoimide is often favored under kinetic control (e.g., at lower temperatures). To minimize its formation, it is advisable to use thermal conditions for the cyclization step (e.g., refluxing in a high-boiling solvent like acetic acid or toluene), which favors the formation of the thermodynamically more stable imide product.
Another potential side product is the uncyclized phthalamic acid intermediate . If the reaction temperature is too low or the reaction time is too short, the intermediate may not fully convert to the final imide.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting materials (this compound and the nucleophile), the intermediate phthalamic acid, and the final product. The spots can be visualized under UV light. The disappearance of the starting material spots and the appearance of the product spot indicate the reaction is proceeding.
Q5: What are the recommended purification methods for products derived from this compound?
Recrystallization is a common and effective method for purifying the solid products of these reactions. The choice of solvent for recrystallization will depend on the specific properties of the product. Common solvents for recrystallization of related compounds include ethanol and chloroform. Column chromatography can also be used for purification, especially if there are multiple products or impurities with similar polarities.
Troubleshooting Guide
Low Yield Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing low yield in reactions.
Data Presentation
Table 1: Reported Yields for the Synthesis of N-Substituted Nitrophthalimides
| Starting Material | Amine/Imide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimide | - (Nitration) | H₂SO₄/HNO₃ | 25 | 10 | >82 | [3] |
| N-Methylphthalimide | - (Nitration) | H₂SO₄/HNO₃ | 55-60 | 4 | 81 | [4] |
| This compound | 4-Aminobenzocyclobutene | Acetic Acid/Toluene | Reflux | 17 | 71 | [5] |
Table 2: Effect of Solvent on the Yield of Monoesters from Phthalic Anhydride and n-Butanol*
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Reflux | 4 | 80 |
| Toluene | Reflux | 4 | 64 |
| Xylene | Reflux | 4 | 52 |
| None | 100 | 4 | 56 |
| Pyridine | 100 | 4 | 59 |
*Data for phthalic anhydride is provided as a proxy due to the limited availability of specific quantitative data for this compound. Similar trends in reactivity are expected.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalimide via Nitration of Phthalimide[3]
This protocol describes the synthesis of 4-nitrophthalimide, a precursor to 4-nitrophthalic acid, with optimized conditions for a high yield.
Materials:
-
Phthalimide (20.0 g)
-
Fuming nitric acid (8.4 mL)
-
Concentrated sulfuric acid (31.6 mL)
-
Crushed ice
-
95% Ethanol
Procedure:
-
In a 250 mL four-necked flask, add the fuming nitric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add the concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.
-
After the addition is complete, add the phthalimide all at once and stir the reaction vigorously for 10 hours at room temperature.
-
Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with 450 mL of ice water, stirring vigorously during each wash, and filter.
-
Dry the solid and recrystallize from 38 mL of 95% ethanol to yield 4-nitrophthalimide.
Expected Yield: >82%
Protocol 2: Synthesis of N-4-Benzocyclobutenyl 4-Nitrophthalimide[5]
This protocol details the synthesis of an N-substituted 4-nitrophthalimide from this compound.
Materials:
-
This compound (3.57 g, 18.5 mmol)
-
4-Aminobenzocyclobutene (2.20 g, 18.5 mmol)
-
Glacial acetic acid (100 mL)
-
Toluene (100 mL)
-
Ethyl acetate
-
Aqueous NaHCO₃ solution
-
Water
-
MgSO₄
Procedure:
-
Combine this compound and 4-aminobenzocyclobutene in a flask.
-
Add acetic acid and toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water of condensation azeotropically using a Dean-Stark trap.
-
After approximately 17 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into 600 mL of water.
-
Extract the product with ethyl acetate (1 x 100 mL, then 4 x 50 mL).
-
Wash the combined organic extracts with aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude product by redissolving in CH₂Cl₂ and filtering through a bed of silica gel, followed by washing with petroleum ether and drying.
Expected Yield: 71%
Visualizations
Reaction Scheme: Amidation of this compound
Caption: General reaction scheme for the amidation of this compound.
Logical Relationship: Factors Affecting Reaction Yield
Caption: Key factors influencing the yield of reactions with this compound.
References
Technical Support Center: Purification of Crude 4-Nitrophthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-nitrophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurity is its constitutional isomer, 3-nitrophthalic anhydride.[1] Other potential impurities include unreacted 4-nitrophthalic acid, residual solvents from the synthesis (e.g., acetic anhydride, acetic acid), and 4-nitrophthalic acid formed by hydrolysis of the anhydride.[2][3][4]
Q2: What is the expected melting point of pure this compound?
A2: The melting point of purified this compound is typically in the range of 116-120 °C.[5][6] A lower melting point or a broad melting range often indicates the presence of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[7] This technique is particularly useful for separating and quantifying the 3- and 4-nitrophthalic isomers. Melting point determination is a simpler, albeit less precise, method to gauge purity.
Q4: How should I store this compound?
A4: this compound is sensitive to moisture and can hydrolyze to 4-nitrophthalic acid.[2][3][4] Therefore, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[6] For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. To check for product in the mother liquor, evaporate a small sample to see if a significant residue remains. If so, concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Premature crystallization | Ensure the filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing on the filter paper. |
| Incomplete crystallization | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Product loss during washing | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the purified product. |
Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated | Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Presence of impurities | If the problem persists, it may be due to a high concentration of impurities. Consider pre-purification steps or using a different recrystallization solvent. |
Persistent Impurities After Recrystallization
| Impurity | Troubleshooting Step |
| 3-Nitrophthalic anhydride | The separation of 3- and 4-nitrophthalic isomers can be challenging due to their similar properties. For the corresponding acids, separation can be achieved by fractional crystallization from water, as 3-nitrophthalic acid is less soluble.[8] Another approach involves the careful adjustment of pH in an aqueous-organic medium to selectively precipitate the monosodium salt of 3-nitrophthalic acid.[9][10] |
| 4-Nitrophthalic acid | This impurity arises from incomplete dehydration or hydrolysis of the anhydride. Ensure the dehydration reaction with acetic anhydride goes to completion. During workup and recrystallization, use anhydrous solvents and minimize exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes the purification of crude this compound, which may contain unreacted 4-nitrophthalic acid and the 3-nitrophthalic anhydride isomer.
Materials:
-
Crude this compound
-
Chloroform (or another suitable solvent like glacial acetic acid)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of chloroform to the flask.
-
Gently heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and continue to heat for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold chloroform.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis and Purification of this compound from 4-Nitrophthalic Acid
This protocol outlines the conversion of 4-nitrophthalic acid to this compound, followed by purification.
Materials:
-
4-Nitrophthalic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Recrystallization solvent (e.g., chloroform)
Procedure:
-
Combine 4-nitrophthalic acid and an excess of acetic anhydride in a round-bottom flask.[11]
-
Heat the mixture at reflux for several hours.[11]
-
After the reaction is complete, remove the resulting acetic acid by distillation at atmospheric pressure.[11]
-
Remove the excess acetic anhydride by distillation under reduced pressure.[11]
-
The remaining solid is crude this compound.
-
Purify the crude product by recrystallization as described in Protocol 1.
Visualizations
References
- 1. 4-硝基邻苯二甲酸酐 92% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 3. This compound | 5466-84-2 [chemicalbook.com]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 6. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
- 10. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Nitrophthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrophthalic anhydride. Our focus is on the removal of its common isomeric impurity, 3-nitrophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity in this compound and why is it present?
A1: The most common isomeric impurity in this compound is 3-nitrophthalic anhydride. Both isomers are typically formed during the nitration of phthalic anhydride.[1] The nitration process yields a mixture of the 3- and 4-nitro isomers, and their similar physical properties can make separation challenging.[2][3]
Q2: What are the primary methods for removing 3-nitrophthalic anhydride from this compound?
A2: The primary methods for separating these isomers include:
-
Fractional Crystallization of the Precursor Acids: This is a common approach where the mixture of nitrophthalic acids is separated based on their differential solubilities in a suitable solvent, typically water, before converting the purified 4-nitrophthalic acid to the anhydride.[3][4]
-
Recrystallization of the Anhydride: This method involves dissolving the impure anhydride mixture in a suitable anhydrous organic solvent and allowing the desired 4-nitro isomer to crystallize upon cooling, leaving the 3-nitro isomer in the mother liquor.
-
Fractional Vacuum Distillation: This technique separates the anhydrides based on their different boiling points under reduced pressure. This is a direct method for purifying the anhydride mixture.
Q3: What are the key physical property differences between this compound and its 3-nitro isomer?
A3: The differences in their physical properties are the basis for their separation. Key data is summarized in the table below.
| Property | This compound | 3-Nitrophthalic Anhydride | Reference(s) |
| Melting Point | 116-120 °C | 163-165 °C | [2][5] |
| Boiling Point | 396.5 ± 25.0 °C at 760 mmHg | 329.3°C (rough estimate) | [2][6] |
| Appearance | Off-white to light yellow-brown powder | Beige to yellow crystalline powder | [1][7] |
| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water. | Soluble in acetone, hot ethanol, hot acetic acid, and benzene; insoluble in water. May decompose in water. | [1][8][9] |
Troubleshooting Guides
Recrystallization of this compound
Problem: Low or no crystal yield after cooling.
-
Potential Cause: Too much solvent was used, and the solution is not saturated.
-
Suggested Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. Be mindful of the compound's thermal stability.
Problem: The compound "oils out" instead of crystallizing.
-
Potential Cause 1: The melting point of the solute is lower than the boiling point of the solvent, causing it to separate as a liquid.
-
Suggested Solution 1: Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
Potential Cause 2: The cooling rate is too fast.
-
Suggested Solution 2: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Insulation of the flask can help.
-
Potential Cause 3: High concentration of impurities.
-
Suggested Solution 3: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some impurities before recrystallization.
Problem: Crystals are colored, indicating residual impurities.
-
Potential Cause: Colored impurities are co-crystallizing with the product.
-
Suggested Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Problem: Hydrolysis of the anhydride during the process.
-
Potential Cause: Presence of water in the solvent or glassware. This compound reacts with water to form 4-nitrophthalic acid.[10]
-
Suggested Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-硝基邻苯二甲酸酐 92% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 3-Nitrophthalic anhydride CAS#: 641-70-3 [m.chemicalbook.com]
- 8. maratek.com [maratek.com]
- 9. 3-Nitrophthalic acid | 603-11-2 [chemicalbook.com]
- 10. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions to avoid when using 4-Nitrophthalic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophthalic anhydride. The information provided is intended to help users avoid common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The primary side reactions encountered when using this compound are:
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Hydrolysis: Reaction with water to form 4-nitrophthalic acid.
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Presence of Isomeric Impurity: Contamination with 3-nitrophthalic anhydride, which can lead to the formation of undesired isomeric products.
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Uncontrolled Condensation: Undesired reactions with active methylene compounds, leading to various condensation products.
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Uncontrolled Polymerization: In reactions with difunctional nucleophiles (e.g., diamines, diols), failure to control the reaction can lead to polymers with low molecular weight or undesirable properties.
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Decarboxylation: Though less common for the anhydride itself, the hydrolysis product, 4-nitrophthalic acid, can undergo decarboxylation under harsh thermal conditions.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: Hydrolysis is a common issue as this compound is sensitive to moisture.[1] To minimize hydrolysis, the following precautions are essential:
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Use Anhydrous Solvents: Employ freshly dried solvents.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Proper Storage: Store this compound in a desiccator in a cool, dry place.
Q3: My starting material of this compound is contaminated with the 3-nitro isomer. How will this affect my reaction and how can I purify it?
A3: The presence of 3-nitrophthalic anhydride as an impurity will lead to the formation of a mixture of 3- and 4-substituted isomeric products, which can be difficult to separate. The typical commercial grade of this compound may contain 5-8% of the 3-nitro isomer.[2] Purification can be achieved by converting the mixture of anhydrides to their corresponding diacids via hydrolysis, followed by separation based on the differential solubility of their monosodium salts. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: I am observing the formation of unexpected byproducts in my reaction with a compound containing an active methylene group. What could be the cause?
A4: The reaction of this compound with active methylene compounds is highly dependent on the reaction conditions. Different products can be formed based on the base and temperature used. For instance, in the presence of potassium acetate at high temperatures, one type of product is formed, while using triethylamine at room temperature can lead to a different product.[3] To control this, it is crucial to carefully select and control the reaction conditions as specified in your intended protocol.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imide in a Reaction with an Amine
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield, presence of a significant amount of a water-soluble byproduct. | Hydrolysis of this compound: The anhydride has reacted with trace water to form 4-nitrophthalic acid, which is less reactive towards the amine under typical imidization conditions. | 1. Ensure all solvents and reagents are anhydrous. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (N₂ or Ar). 4. If hydrolysis is suspected in the starting material, it can be converted back to the anhydride by refluxing with acetic anhydride. |
| Formation of a mixture of isomers that is difficult to separate. | Isomeric impurity in the starting material: The commercial this compound may contain the 3-nitro isomer. | 1. Analyze the starting material for isomeric purity using HPLC. 2. If necessary, purify the this compound or the corresponding diacid before use (see Protocol 1). |
| The reaction is sluggish or does not go to completion. | Incomplete imidization: The reaction conditions (temperature, time, solvent) may not be optimal for the specific amine being used. | 1. Increase the reaction temperature. Thermal imidization of the intermediate poly(amic acid) is often carried out at temperatures between 150-250°C. 2. Use a chemical dehydrating agent, such as acetic anhydride/pyridine, to facilitate the cyclization at lower temperatures. 3. Ensure the solvent is appropriate for polyimide synthesis (e.g., a polar aprotic solvent like NMP, DMAc). |
Issue 2: Formation of Insoluble Precipitate or Gel During Polymerization with a Diamine
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture becomes a gel or an insoluble precipitate forms prematurely. | Uncontrolled polymerization: The molecular weight of the poly(amic acid) intermediate may have increased too rapidly, leading to precipitation or gelation in the reaction solvent. | 1. Control the reaction temperature; poly(amic acid) formation is typically carried out at or below room temperature. 2. Add the dianhydride portion-wise to the solution of the diamine to maintain better control over the polymerization. 3. Adjust the monomer concentration; lower concentrations can help to prevent premature precipitation. |
| The final polymer has poor mechanical properties or low molecular weight. | Chain termination due to impurities: Water or monofunctional impurities can react with the anhydride or amine, capping the polymer chains and limiting molecular weight. | 1. Rigorously purify all monomers and solvents. 2. Ensure the stoichiometry of the dianhydride and diamine is precisely controlled. |
Quantitative Data Summary
The following table summarizes the impact of various conditions on the key side reactions. The values are indicative trends based on available literature.
| Parameter | Condition | Effect on Hydrolysis | Effect on Isomer Separation |
| Temperature | Increasing Temperature | Increases rate of hydrolysis significantly. | Can be used to control crystallization for isomer separation (higher temp increases solubility). |
| pH | Acidic or Basic Conditions | Catalyzes and accelerates hydrolysis.[1] | pH is critical for the separation of isomers via their salts; specific pH ranges are used to selectively precipitate the monosodium salt of 3- and 4-nitrophthalic acid.[4] |
| Solvent | Protic Solvents (e.g., water, alcohols) | Promotes hydrolysis and other nucleophilic attacks on the anhydride ring. | A mixture of an organic solvent and water is used for the fractional precipitation of the isomeric salts. |
| Base Catalyst | Strong vs. Weak Base | Strong bases can rapidly open the anhydride ring. | The choice of base and the control of its addition are crucial for the selective precipitation of the isomeric salts. |
Experimental Protocols
Protocol 1: Purification of 4-Nitrophthalic Acid from a Mixture of 3- and 4-Nitro Isomers
This protocol is adapted from a patented method for separating the isomers.[4]
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Hydrolysis of the Anhydride Mixture: A mixture of 3- and 4-nitrophthalic anhydrides is hydrolyzed to the corresponding diacids by boiling with water.
-
Dissolution: The resulting mixture of diacids is dissolved in a suitable aqueous-organic solvent system (e.g., methyl ethyl ketone and water).
-
Selective Precipitation of 3-Nitrophthalic Acid Salt: The pH of the solution is carefully adjusted to approximately 2.8 by the stepwise addition of a base (e.g., sodium bicarbonate or sodium hydroxide). This selectively precipitates the monosodium salt of 3-nitrophthalic acid.
-
Isolation of 3-Nitrophthalic Acid Salt: The precipitate is collected by filtration.
-
Precipitation of 4-Nitrophthalic Acid Salt: More base is added to the filtrate to precipitate the monosodium salt of 4-nitrophthalic acid.
-
Isolation of Free Acids: The separated salts are then treated with a strong acid (e.g., hydrochloric acid) to regenerate the pure, isomer-free 3- and 4-nitrophthalic acids.
-
Dehydration to Anhydride: The purified 4-nitrophthalic acid can be converted back to the anhydride by refluxing with acetic anhydride, followed by removal of acetic acid and excess acetic anhydride by distillation.[5]
Protocol 2: Synthesis of N-substituted 4-Nitrophthalimide
This protocol is a general procedure for the synthesis of an N-substituted phthalimide, a common application of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Amine: Add 1 equivalent of the desired primary amine to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The N-substituted 4-nitrophthalimide product will often precipitate out of the solution.
-
Purification: Collect the product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Workflow for the separation of 3- and 4-nitrophthalic acid isomers.
Caption: Influence of reaction conditions on the condensation of this compound.
References
- 1. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 92 5466-84-2 [sigmaaldrich.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
How to prevent hydrolysis of 4-Nitrophthalic anhydride during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 4-Nitrophthalic anhydride during chemical reactions. Hydrolysis to the corresponding 4-nitrophthalic acid is a common side reaction that can significantly lower product yield and complicate purification.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on identifying and preventing unwanted hydrolysis.
| Issue/Observation | Potential Cause | Recommended Action |
| Low Product Yield | Hydrolysis of Starting Material: this compound has reacted with water to form 4-nitrophthalic acid, which is unreactive under the desired pathway. | 1. Implement rigorous anhydrous techniques (see --INVALID-LINK--).2. Verify the purity of the starting anhydride before use.3. Ensure all solvents and reagents are thoroughly dried. |
| Unexpected Peaks in Analytical Data (NMR, LC-MS, IR) | Presence of 4-Nitrophthalic Acid: The hydrolyzed diacid product is present as a major impurity. | 1. Compare analytical data to a known standard of 4-nitrophthalic acid.2. Review the reaction and workup procedures for points of water introduction.3. Purify the product to remove the diacid impurity (e.g., recrystallization, chromatography). |
| Reaction Fails to Initiate or Proceeds Slowly | Contamination with Water: Water can interfere with many reactions, and the resulting diacid may inhibit the desired transformation. | 1. Use freshly opened or properly stored this compound.2. Dry all reaction components, including solvents and other reagents, immediately before use.3. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Solid Precipitates from Reaction Mixture | Formation of Insoluble Diacid: 4-nitrophthalic acid may be less soluble in the reaction solvent than the anhydride. | 1. Confirm the identity of the precipitate.2. If confirmed as the diacid, restart the reaction using the anhydrous protocol. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to water?
A1: this compound is highly moisture-sensitive.[1][2] It reacts exothermically with water in a process called hydrolysis to form 4-nitrophthalic acid.[3][4][5] While this reaction can be slow, its rate is significantly accelerated by the presence of acids and localized heating.[3][4][5] Therefore, maintaining anhydrous (water-free) conditions is critical for any reaction involving this reagent.[6][7][8]
Q2: What are the best practices for storing this compound?
A2: To prevent degradation via hydrolysis, this compound should be stored in a cool, dry place inside a tightly sealed container.[9][10] For long-term storage, keeping it in a desiccator or a dry box is highly recommended to protect it from atmospheric moisture.
Q3: Which solvents are recommended to minimize hydrolysis?
A3: High-boiling point, polar aprotic solvents are generally preferred.[6] These solvents do not have acidic protons and can be effectively dried. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Quinoline
-
Nitrobenzene
-
Anhydrous chlorinated solvents (e.g., Dichloromethane, Chloroform)[11]
Always use anhydrous grade solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent) before use.
Q4: Can I use a dehydrating agent in my reaction to prevent hydrolysis?
A4: Yes, in some cases, a dehydrating agent can be used. For instance, acetic anhydride is often used to convert 4-nitrophthalic acid back into the anhydride, demonstrating its effectiveness at removing water.[11][12] However, the chosen dehydrating agent must be compatible with all other reactants and intermediates in your specific reaction.
Q5: How can I confirm if my this compound has hydrolyzed?
A5: You can check for hydrolysis using several methods:
-
Melting Point: The melting point of this compound is approximately 119-124°C, while 4-nitrophthalic acid melts at a higher temperature (around 163-164°C).[11][13] A broad or depressed melting point can indicate impurity.
-
Infrared (IR) Spectroscopy: Cyclic anhydrides show two distinct carbonyl (C=O) stretching peaks.[7] Hydrolysis will lead to the appearance of a broad O-H stretch from the carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon environments will differ significantly between the anhydride and the diacid. The appearance of a carboxylic acid proton peak in ¹H NMR is a clear indicator of hydrolysis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Conditions
This protocol outlines the essential steps to prevent the hydrolysis of this compound during a typical nucleophilic acyl substitution reaction (e.g., esterification or amidation).
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
- Dry the glassware in an oven at >120°C for at least 4 hours (or overnight) to remove all traces of water.
- Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
2. Reagent and Solvent Preparation:
- Use anhydrous grade solvents. If unavailable, dry the solvent using an appropriate method. For example, refluxing toluene over sodium-benzophenone ketyl until the deep blue color persists, then distill.
- Ensure all other reagents are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents can be dried in a vacuum oven.
- Use a fresh, unopened container of this compound or one that has been stored correctly in a desiccator.
3. Reaction Setup and Execution:
- Set up the reaction under a positive pressure of an inert gas. Use a bubbler or a balloon filled with Nitrogen or Argon.
- Add the anhydrous solvent to the reaction flask via a syringe or cannula.
- Add the this compound and other solid reagents under a positive flow of inert gas.
- Add any liquid reagents via a dry syringe.
- Stir the reaction at the desired temperature, monitoring its progress by a suitable method (e.g., TLC, LC-MS).
4. Workup and Isolation:
- During the workup, minimize the product's contact with aqueous solutions if it is susceptible to hydrolysis.
- If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the amount of water transferred to the organic layer.
- Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Visual Guides
Hydrolysis of this compound
The following diagram illustrates the chemical transformation that occurs during hydrolysis, converting the reactive anhydride into the less reactive dicarboxylic acid.
Caption: Unwanted hydrolysis pathway of this compound.
Anhydrous Reaction Workflow
This workflow provides a step-by-step visual guide to performing a reaction while minimizing the risk of hydrolysis.
Caption: Recommended workflow for preventing hydrolysis.
Troubleshooting Logic
This decision tree helps diagnose and resolve issues related to potential hydrolysis during your experiment.
References
- 1. labproinc.com [labproinc.com]
- 2. 641-70-3 Msds 3-Nitrophthalic Acid Anhydride Molecular Weight 193.11 [nitrobenzenechemical.com]
- 3. This compound | 5466-84-2 [chemicalbook.com]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carbodiimide.com [carbodiimide.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Solubility of 4-Nitrophthalic Anhydride in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 4-nitrophthalic anhydride in various reaction media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃NO₅ | [1] |
| Molecular Weight | 193.11 g/mol | [1] |
| Appearance | Off-white to light yellow-brown powder/crystals | [2][3] |
| Melting Point | 116-120 °C | [4] |
| Purity | Typically ≥90% | [5] |
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound soluble?
A1: this compound is generally soluble in hot polar solvents. It is known to be soluble in hot alcohol, hot acetic acid, and acetone.[2][3] It is also used in reactions with dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), particularly in the synthesis of polyimides.[6] Recrystallization can be performed from chloroform.[7]
Q2: What is the solubility of this compound in water?
A2: this compound is generally considered insoluble in water.[2][3] Furthermore, it reacts with water, especially with heating or in the presence of acids or bases, to undergo hydrolysis, forming 4-nitrophthalic acid.[1][2] This diacid is more soluble in water than the parent anhydride.[1]
Q3: Is there any quantitative data available for the solubility of this compound?
A3: Specific quantitative solubility data across a range of solvents and temperatures is not widely published in readily available literature. However, one source indicates a solubility of 10 to 50 mg/mL at 70 °F (approximately 21 °C), although the solvent is not specified.[1] For practical purposes, experimental determination of solubility in the specific solvent system for your reaction is recommended.
Q4: How does temperature affect the solubility of this compound?
A4: As with most solid solutes, the solubility of this compound in organic solvents is expected to increase with temperature. This is evidenced by observations that it is more soluble in "hot" alcohol and "hot" acetic acid.[2][3] Heating the solvent is a common first step to facilitate dissolution.
Q5: What are the main stability concerns when dissolving this compound?
A5: The primary stability concern is its susceptibility to hydrolysis.[1] Trace amounts of water in the reaction media can lead to the formation of 4-nitrophthalic acid, which may interfere with the desired reaction pathway. Therefore, using anhydrous solvents and maintaining a dry reaction environment are critical.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound for chemical reactions.
Issue 1: Poor or Incomplete Dissolution
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Possible Cause 1: Inappropriate Solvent. this compound has limited solubility in non-polar solvents.
-
Possible Cause 2: Insufficient Temperature. The dissolution of this compound is often endothermic.
-
Solution: Gently warm the solvent while stirring. Be cautious not to exceed the boiling point of the solvent or cause decomposition of other reactants.
-
-
Possible Cause 3: Supersaturation and Precipitation. Rapid cooling of a saturated or near-saturated solution can cause the compound to precipitate out.
-
Solution: Prepare the solution at the reaction temperature if possible. If pre-dissolving at a higher temperature, ensure the transfer to the reaction vessel is done in a way that prevents premature cooling and precipitation.
-
Issue 2: Formation of an Insoluble Precipitate During the Reaction
-
Possible Cause 1: Hydrolysis. Presence of water in the solvent or reactants can lead to the formation of 4-nitrophthalic acid, which may have different solubility characteristics than the anhydride in the chosen reaction medium.
-
Solution: Ensure all solvents and reactants are anhydrous. Use dry glassware and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
-
-
Possible Cause 2: Reaction Product Precipitation. The product of the reaction (e.g., a polyamic acid intermediate) may be insoluble in the reaction solvent.
-
Solution: This is a common occurrence in polymerization reactions. If the product is the desired outcome, this precipitation can be a method of isolation. If a homogeneous solution is required for the subsequent steps, a different solvent system that can solvate both the reactants and the product may be necessary.
-
Issue 3: Reaction Does Not Proceed as Expected
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Possible Cause: Incomplete Dissolution of this compound. If the anhydride is not fully dissolved, the reaction will be heterogeneous and may proceed slowly or incompletely.
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Solution: Ensure complete dissolution before adding other reagents. This can be visually confirmed. If complete dissolution is not possible, consider increasing the solvent volume or employing a solvent system with higher solvating power.
-
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Reaction
This protocol provides a general method for dissolving this compound in a polar aprotic solvent for subsequent reaction, such as in the synthesis of an N-substituted phthalimide or a polyimide.
-
Preparation:
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Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvent (e.g., DMF, DMAc, NMP) with low water content (<50 ppm).
-
-
Dissolution:
-
To a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the desired volume of the anhydrous solvent.
-
Slowly add the solid this compound to the solvent while stirring.
-
If dissolution is slow at room temperature, gently warm the mixture to 40-60 °C. A clear, light-yellow solution should be obtained.
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Once fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.
-
Protocol 2: Synthesis of a Poly(amic acid) from this compound and an Aromatic Diamine
This protocol outlines the initial step in a two-step polyimide synthesis, where the solubility of the anhydride is critical.
-
Reactant Preparation:
-
Dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP in a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Prepare a solution of this compound in anhydrous NMP according to Protocol 1.
-
-
Reaction:
-
Cool the diamine solution to 0-5 °C using an ice bath.
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Slowly add the this compound solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms. The resulting polymer solution can then be used for the subsequent imidization step.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
- 1. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 3. This compound | 5466-84-2 [chemicalbook.com]
- 4. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 5. This compound, tech. 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 4-Nitrophthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 4-Nitrophthalic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the nitration of phthalic anhydride, a common synthetic route.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Nitration Reaction | • Verify Acid Concentration: Ensure the use of highly concentrated nitric acid (95-100%) and sulfuric acid (98-100%). Lower concentrations can significantly slow down or inhibit the reaction.[1][2][3][4]• Check Reaction Temperature: Maintain the reaction temperature within the optimal range of 60-110°C. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of nitric acid.[2][3][4]• Ensure Adequate Reaction Time: Allow for sufficient reaction time, typically several hours, for the nitration to proceed to completion.[3][4] |
| Poor Quality Starting Material | • Purity of Phthalic Anhydride: Use high-purity phthalic anhydride. Some commercial sources may contain phthalic acid, which is more difficult to nitrate.[5] Consider recrystallizing the phthalic anhydride before use. | |
| Difficulty in Separating 3- and 4-Nitrophthalic Acid Isomers | Similar Solubility of Isomers | • Fractional Crystallization: The separation of 3- and 4-nitrophthalic acid, the precursors to the anhydrides, is a known challenge.[1][6] Utilize the differences in solubility in water. 3-nitrophthalic acid is less soluble in cold water compared to the 4-isomer. Careful, repeated crystallizations may be necessary. |
| Adduct Formation | • It has been noted that the isomers can form adducts, making crystallization difficult.[1] Precise pH control and careful temperature management during crystallization are crucial. | |
| Product is Contaminated (e.g., with starting material or other isomers) | Incomplete Reaction or Ineffective Purification | • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[7]• Recrystallization: Recrystallize the crude product from a suitable solvent, such as chloroform, to achieve high purity.[8] |
| Formation of Dark-Colored Byproducts | Side Reactions or Decomposition | • Control Reaction Temperature: Avoid excessively high temperatures during nitration, as this can lead to oxidative side reactions and the formation of unwanted, colored impurities.[3][4]• Purity of Reagents: Ensure all reagents, especially the acids, are free from contaminants that could catalyze side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the nitration of phthalic anhydride or phthalic acid using a mixture of concentrated nitric acid and sulfuric acid.[2][6] This reaction produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[6] The 4-nitrophthalic acid is then isolated and subsequently dehydrated to form this compound, often by heating with acetic anhydride.[8][9]
Q2: Why is the separation of 3- and 4-nitrophthalic acid isomers challenging?
A2: The separation is difficult due to the similar chemical structures and physical properties of the two isomers.[1][6] Their solubilities in common solvents are not drastically different, necessitating careful fractional crystallization procedures.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Working with concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and can run away if not properly controlled. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have an appropriate quenching agent and spill kit readily available. The reaction can also produce toxic nitrogen oxide gases.[5]
Q4: How can I improve the yield of this compound?
A4: To improve the yield, focus on the following:
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Use high-purity starting materials. [5]
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Maintain optimal concentrations of nitric and sulfuric acids. [1][2]
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Optimize the separation process of the isomers to minimize loss of the desired 4-nitrophthalic acid. A Chinese patent describes a method to recover 4-nitrophthalic acid from the mother liquor after the crystallization of 3-nitrophthalic acid.[10]
Q5: What are the primary industrial applications of this compound?
A5: this compound is a versatile intermediate used in the synthesis of various organic compounds.[11] It is a key building block for high-performance pigments and dyes, pharmaceuticals (including PARP inhibitors for cancer treatment), and specialty polymers.[11][12]
Experimental Protocols
Protocol 1: Nitration of Phthalic Anhydride to a Mixture of Nitrophthalic Acids
This protocol is a generalized procedure based on common laboratory practices.
Materials:
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Phthalic anhydride
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Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70-99%)
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Ice water
Procedure:
-
In a flask equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add phthalic anhydride to the cooled sulfuric acid while stirring to ensure it dissolves.
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Once the phthalic anhydride is dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed the desired reaction temperature (typically between 60-85°C).[3][4]
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After the addition is complete, maintain the reaction mixture at the set temperature with continuous stirring for several hours to ensure the reaction goes to completion.
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After the reaction is complete, cool the mixture and carefully pour it over crushed ice with stirring.
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The nitrophthalic acid isomers will precipitate out of the solution.
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Filter the precipitate and wash it with cold water.
-
The resulting solid is a mixture of 3- and 4-nitrophthalic acids, which then requires separation.
Protocol 2: Dehydration of 4-Nitrophthalic Acid to this compound
Materials:
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4-Nitrophthalic acid (purified)
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Acetic anhydride
Procedure:
-
Place the purified 4-nitrophthalic acid in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours (e.g., 6 hours).[8]
-
After the reaction is complete, allow the mixture to cool.
-
Remove the acetic acid and excess acetic anhydride by distillation.[8]
-
The crude this compound can be further purified by recrystallization from a suitable solvent like chloroform to yield the final product.[8]
Visualizations
References
- 1. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]
- 3. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 4. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Making 3-nitrophthalic Acid Failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitration of phthalic acid and its reduction | DOCX [slideshare.net]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]
- 11. Wholesale this compound CAS:5466-84-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: 4-Nitrophthalic Anhydride Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrophthalic anhydride for chemical derivatization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in derivatization?
This compound is a chemical reagent used to modify other molecules through a process called derivatization. This is often done to improve their analytical properties for techniques like chromatography or to synthesize new compounds. A key application is in the synthesis of pharmaceutical intermediates, such as precursors for PARP (Poly (ADP-ribose) polymerase) inhibitors used in cancer therapy, and in the creation of fluorescent dyes.[1][2]
Q2: Which functional groups are reactive towards this compound?
This compound readily reacts with nucleophilic functional groups that contain active hydrogens. The primary reactive groups are:
-
Primary and secondary amines (-NH2, -NHR)
-
Alcohols (-OH)
-
Thiols (-SH)
Q3: What is the general mechanism of derivatization with this compound?
The derivatization reaction involves the nucleophilic attack of the active hydrogen-containing functional group (e.g., the lone pair of electrons on a nitrogen atom in an amine) on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable amide or ester linkage.
Troubleshooting Guide
Issue 1: Low or No Product Yield / Incomplete Derivatization
Symptoms:
-
Chromatographic analysis shows a large peak for the starting material and a very small or non-existent peak for the desired derivative.
-
The final product yield after work-up is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Water | Anhydrides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and store the this compound reagent in a desiccator.[3] |
| Suboptimal Reaction Temperature | The reaction kinetics may be too slow at room temperature. Gently heat the reaction mixture. For amines, a starting point of 50-60°C can be effective, while alcohols may require higher temperatures of 80-110°C.[4] Monitor for potential degradation of the analyte or reagent at elevated temperatures. |
| Incorrect Reaction pH | The nucleophilicity of amines is pH-dependent. The reaction is generally most efficient under slightly basic conditions (pH 8-9). Use a suitable non-nucleophilic base like pyridine or triethylamine to adjust the pH.[3][4] |
| Insufficient Reagent | An inadequate amount of this compound will lead to an incomplete reaction. Use a molar excess of the derivatizing reagent. A 2 to 10-fold molar excess over the analyte is a common starting point, but the optimal ratio may need to be determined empirically.[4] |
| Insufficient Reaction Time | The reaction may not have reached completion. Increase the incubation time. For amines, 30-60 minutes is often a good starting point, while less reactive analytes or alcohols may require longer periods.[3][4] Monitor the reaction progress by analyzing aliquots at different time points. |
| Analyte Degradation | High temperatures or extreme pH can cause the analyte to degrade. Use the mildest effective reaction conditions by minimizing both temperature and reaction time. |
Issue 2: Presence of Multiple or Unexpected Peaks in Chromatogram
Symptoms:
-
Multiple peaks are observed in the chromatogram that are not the starting material or the desired derivative.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Side Reactions with Matrix Components | The reagent can react with other nucleophilic functional groups present in the sample matrix. Purify the sample before derivatization using techniques like solid-phase extraction (SPE) to remove interfering compounds.[4] |
| Formation of Di- or Tri-derivatized Products | If the analyte has multiple reactive sites, it can react with more than one molecule of the anhydride. Consider using a protecting group strategy for less reactive sites if mono-derivatization is desired. |
| Presence of Hydrolyzed Anhydride | If moisture is present, this compound will hydrolyze to 4-Nitrophthalic acid, which may appear as a separate peak. Ensure all reaction components are anhydrous.[3] |
| Analyte Degradation Products | Suboptimal reaction conditions can lead to the degradation of the analyte into multiple products. Optimize the reaction temperature and pH to ensure analyte stability. |
Experimental Protocols
General Protocol for Derivatization of Amines with this compound for LC-MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials and Reagents:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (e.g., 1 mg/mL in a suitable solvent)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
Quenching solution (e.g., 5% Formic Acid in water)
-
Anhydrous solvents (e.g., acetonitrile)
-
Dry reaction vials
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, perform a protein precipitation and/or solid-phase extraction. Dry the sample completely under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of anhydrous acetonitrile.
-
pH Adjustment: Add a small volume of a suitable base (e.g., pyridine or triethylamine) to achieve a pH of 8-9.[3][4]
-
Addition of Derivatizing Reagent: Add a molar excess (e.g., 2-10 fold) of the this compound solution to the sample.
-
Incubation: Vortex the mixture and incubate at a controlled temperature. A starting point is 50-60°C for 30-60 minutes.[3][4]
-
Reaction Quenching: Stop the reaction by adding a small volume of the quenching solution (e.g., 5% formic acid) to hydrolyze the excess anhydride.[3]
-
Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS system.
General Protocol for Derivatization of Alcohols with this compound
Materials and Reagents:
-
This compound
-
Analyte containing a hydroxyl group
-
Anhydrous aprotic solvent (e.g., Dioxane, Tetrahydrofuran)
-
Optional: Catalyst (e.g., DMAP - 4-Dimethylaminopyridine) or a base (e.g., Pyridine)
Procedure:
-
Sample Preparation: Ensure the alcohol analyte is dry. If in solution, remove the solvent under reduced pressure.
-
Reaction Setup: In a dry reaction vial, dissolve the alcohol and a molar excess of this compound in the anhydrous solvent.
-
Catalyst Addition (Optional): Add a catalytic amount of DMAP or a base like pyridine.
-
Incubation: Heat the reaction mixture. A starting point is 80-110°C for 1 hour or longer.[4] The reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture may be diluted with a suitable solvent for direct analysis or subjected to a work-up procedure (e.g., liquid-liquid extraction) to purify the derivatized product.[4]
Quantitative Data Summary
The following tables provide starting points for optimizing reaction conditions. The optimal parameters will vary depending on the specific analyte and experimental setup.
Table 1: Typical Reaction Conditions for Amine Derivatization
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile, Dioxane) | Prevents hydrolysis of the anhydride. |
| Temperature | 50 - 60 °C | Increases reaction rate without significant degradation of most analytes.[3][4] |
| Time | 30 - 60 minutes | Sufficient for many primary and secondary amines to react completely.[3][4] |
| pH / Catalyst | pH 8-9 (Pyridine or Triethylamine) | Ensures the amine is deprotonated and sufficiently nucleophilic.[3][4] |
| Reagent Molar Excess | 2 - 10 fold | Drives the reaction to completion. |
Table 2: Typical Reaction Conditions for Alcohol Derivatization
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., Dioxane, THF) | Prevents hydrolysis of the anhydride. |
| Temperature | 80 - 110 °C | Alcohols are generally less nucleophilic than amines and require more energy.[4] |
| Time | 1 - 4 hours | Longer reaction times are often necessary for complete conversion.[4] |
| Catalyst | DMAP or Pyridine | Increases the rate of acylation. |
| Reagent Molar Excess | 2 - 10 fold | Ensures the reaction goes to completion. |
Visualizations
Caption: A step-by-step workflow for troubleshooting low or no product yield in this compound derivatization.
Caption: Logical relationship illustrating the role of this compound in the synthesis pathway of PARP inhibitors.
References
Minimizing by-products in the synthesis of 4-nitrophthalimides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 4-nitrophthalimides.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 4-nitrophthalimide?
A1: The most common by-product is the isomeric 3-nitrophthalimide.[1][2] In the case of N-substituted phthalimides, the corresponding N-substituted 3-nitrophthalimide is the major impurity.[1][2] Depending on the reaction conditions, dinitro-substituted phthalimides can also be formed, although they are generally less prevalent. Unreacted starting material may also be present if the reaction does not go to completion.
Q2: What are the primary methods for synthesizing 4-nitrophthalimide?
A2: The two main synthetic routes are the nitration of phthalimide (or its N-substituted derivatives) using a mixture of fuming nitric acid and concentrated sulfuric acid, and the reaction of 4-nitrophthalic acid with an amine source.[3][4] The nitration of phthalimide is a widely used and well-documented method.[3][5][6]
Q3: How can I purify the crude 4-nitrophthalimide product?
A3: The most common purification method involves thoroughly washing the crude product with large volumes of ice water to remove residual acids.[3] This is followed by recrystallization from 95% ethyl alcohol to yield a product with a sharp melting point.[3][5]
Q4: What is the expected yield and melting point for pure 4-nitrophthalimide?
A4: Optimized procedures for the nitration of phthalimide report yields of up to 82%.[5][6] The melting point of pure 4-nitrophthalimide is consistently reported to be around 198°C, with some sources citing a range of 192.1-192.7°C.[3][5] A lower or broader melting point range often indicates the presence of impurities.[3]
Troubleshooting Guide
Problem 1: Low Yield of 4-Nitrophthalimide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time. Some protocols suggest stirring for up to 10 hours at room temperature after the initial addition of reagents.[5] |
| Suboptimal Reagent Ratio | Ensure the optimal ratio of nitric acid to sulfuric acid is used. A ratio of 1:4.5 (nitric acid:sulfuric acid) has been reported to provide high yields.[5] |
| Poor Temperature Control | Maintain the recommended temperature profile throughout the reaction. The initial mixing of acids and the addition of phthalimide should be done at low temperatures (10-15°C).[3][5] |
| Loss of Product During Workup | During filtration, press the product cake as dry as possible to minimize loss in the filtrate.[3] Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of cracked ice.[3] |
Problem 2: Presence of 3-Nitrophthalimide Isomer
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can favor the formation of the 3-nitro isomer. Strictly adhere to the recommended low-temperature conditions during the addition of reagents.[1] For N-methylphthalimide, mixing with sulfuric acid at 0°C before adding the mixed acid is recommended.[1] |
| Incorrect Order of Reagent Addition | For the synthesis of N-methyl-4-nitrophthalimide, adding the mixed acid to a solution of N-methylphthalimide in sulfuric acid can help improve regioselectivity.[1] |
| Inefficient Purification | Recrystallization from 95% ethanol is effective in separating the 4-nitro isomer from the 3-nitro isomer.[3] Multiple recrystallizations may be necessary if the initial impurity level is high. |
Problem 3: Discolored Product (Yellow or Brown)
| Potential Cause | Recommended Solution |
| Residual Nitrating Acids | Thoroughly wash the crude product with several portions of ice water until the washings are neutral.[3] |
| Formation of Nitro-Phenolic Impurities | Ensure the starting phthalimide is of high purity. Impurities in the starting material can lead to side reactions and colored by-products. |
| Decomposition During Heating | Avoid excessive heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalimide by Nitration of Phthalimide
This protocol is a modification of the method by Levy and Stephen, as described in Organic Syntheses.[3]
-
Preparation of the Nitrating Mixture: In a 3-liter beaker, add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture in an ice bath until the temperature reaches 12°C.
-
Nitration Reaction: While maintaining the temperature between 10°C and 15°C, rapidly add 200 g of commercial phthalimide with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.
-
Precipitation: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. Ensure the temperature of this mixture does not exceed 20°C.
-
Isolation and Washing: Filter the crude product through a cloth on a large Büchner funnel. Press the solid as dry as possible. Resuspend the solid cake in 2 L of ice water and stir vigorously. Repeat this washing process four times.
-
Drying and Purification: Air-dry the crude product. The expected melting point is 185–190°C. For further purification, recrystallize the crude product from 3 to 3.2 L of 95% ethyl alcohol. This should yield 4-nitrophthalimide with a melting point of 198°C.[3]
Optimized Conditions for Higher Yield
A study has shown that optimizing the reaction conditions can increase the yield to over 82%.[5][6]
-
Temperature: 25°C
-
Reaction Time: 10 hours
-
Nitric Acid to Sulfuric Acid Ratio: 1:4.5
Data Summary
| Parameter | Organic Syntheses Method[3] | Optimized Method[5] |
| Starting Material | Phthalimide | Phthalimide |
| Reagents | Fuming HNO₃, H₂SO₄ | Fuming HNO₃, H₂SO₄ |
| Reaction Temperature | 10-15°C (initial), then room temp. | 25°C |
| Reaction Time | Overnight | 10 hours |
| HNO₃:H₂SO₄ Ratio | Approx. 1:4 (v/v) | 1:4.5 |
| Crude Yield | 63-66% | - |
| Purified Yield | 52-53% | >82% |
| Melting Point | 198°C | 192.1-192.7°C |
Visualizations
Caption: Synthesis pathway for 4-nitrophthalimide via nitration.
Caption: Troubleshooting workflow for 4-nitrophthalimide synthesis.
References
- 1. CN104086476A - Preparation method for N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]
- 2. CN104086476B - The preparation method of N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Choice in 4-Nitrophthalic Anhydride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst choice on reactions involving 4-nitrophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of this compound to 4-aminophthalic anhydride?
The most frequently employed catalysts for the hydrogenation of this compound are Palladium on carbon (Pd/C) and Raney® Nickel.[1] Both are effective for reducing aromatic nitro groups to amines.[1] Pd/C is often favored for its high activity under mild conditions, while Raney Nickel can be a more cost-effective option and is particularly useful for substrates where dehalogenation is a concern.[1]
Q2: What are the typical reaction conditions for the catalytic reduction of this compound?
Reaction conditions can vary depending on the chosen catalyst. For Pd/C, the reaction is often carried out in a solvent like ethanol or methanol at room temperature with hydrogen gas at atmospheric or slightly elevated pressure.[2] Raney Nickel may require more forcing conditions, such as higher temperatures and pressures.[2]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in dissolving the reactants and can influence the reaction rate and selectivity.[3][4] Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenation.[2] The solubility of hydrogen in the solvent is a key factor; higher hydrogen solubility can lead to increased concentrations of active hydrogen on the catalyst surface, potentially accelerating the reaction.[3] However, factors like solvent polarity and the solubility of reactants and intermediates also play a significant role.[3][4][5][6][7]
Q4: What are potential side reactions or byproducts in the reduction of this compound?
Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species.[8] Over-reduction of other functional groups is also a possibility, although the anhydride moiety is generally stable under typical catalytic hydrogenation conditions. The choice of catalyst can influence the product distribution. For instance, some catalysts might lead to the formation of azo compounds from aromatic nitro compounds.[1]
Troubleshooting Guides
Problem: Low or No Conversion of this compound
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The catalyst may be old, improperly stored, or poisoned.[9] Catalysts like Pd/C can be pyrophoric and lose activity if exposed to air.[2] Raney Nickel is also highly reactive and requires careful handling.[10]
-
Solution: Use fresh, properly handled catalyst. Ensure the catalyst is stored under an inert atmosphere and is not exposed to air or moisture.
-
-
Insufficient Hydrogen:
-
Cause: Inadequate hydrogen pressure or a leak in the system can starve the reaction.
-
Solution: Check the hydrogen source and ensure all connections are secure. For reactions at atmospheric pressure using a hydrogen balloon, ensure the balloon is adequately filled and remains inflated throughout the reaction. Increase the hydrogen pressure if the equipment allows and the protocol suggests it.
-
-
Poor Mixing:
-
Cause: In heterogeneous catalysis, efficient stirring is crucial for contact between the substrate, catalyst, and hydrogen.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Problem: Low Yield of 4-Aminophthalic Anhydride
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The reaction time may be insufficient, or the temperature may be too low.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration. If applicable to the protocol, a moderate increase in temperature may improve the reaction rate.
-
-
Catalyst Poisoning:
-
Cause: Impurities in the starting material, solvent, or from the reaction apparatus can poison the catalyst, leading to a decrease in activity over time. Sulfur-containing compounds are known poisons for many metal catalysts.[9]
-
Solution: Use high-purity starting materials and solvents. Ensure the reaction vessel is thoroughly cleaned. If catalyst poisoning is suspected, increasing the catalyst loading might help, though this is not always a cost-effective solution.
-
-
Side Reactions:
-
Cause: As mentioned in the FAQs, the formation of byproducts can reduce the yield of the desired product.
-
Solution: Optimize the reaction conditions (temperature, pressure, solvent) to favor the formation of the desired amine. A change in catalyst may also be necessary to improve selectivity.
-
Data Presentation
Table 1: Comparison of Catalysts for the Reduction of this compound
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |
| 5% Pd/C | 5.2 wt% | H₂ | Dry Ethyl Ether | Room Temp. | 39 psi | Until H₂ consumption ceases | ~53% (isolated) | [9] |
| Raney® Ni | Data not available for this compound, typically 5-20 wt% for similar substrates | H₂ | Ethanol | 40-80 | 50-100 psi | Varies | Typically high for nitroarenes | [1] |
| Pt/C (sulfided) | Data not available for this compound | H₂ | Acetonitrile | Varies | Varies | Varies | 80-90 (for other nitroarenes) | [2] |
Note: Quantitative data for the reduction of this compound with a wide range of catalysts is limited in the readily available literature. The data presented for Raney® Nickel and Pt/C are based on typical conditions and yields for the reduction of other nitroarenes and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Palladium on Carbon (Pd/C)
This protocol is adapted from a literature procedure for the synthesis of 4-aminophthalic anhydride.[9]
Materials:
-
This compound (1.93 g)
-
5% Palladium on charcoal (0.10 g)
-
Dry ethyl ether (200 ml)
-
Hydrogen gas
-
Paar hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve 1.93 g of this compound in 200 ml of dry ethyl ether in a suitable reaction vessel for the hydrogenation apparatus.
-
Carefully add 0.10 g of 5% palladium on charcoal to the solution.
-
Seal the reaction vessel and connect it to the Paar hydrogenator.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to 39 psi.
-
Commence vigorous stirring at room temperature.
-
Continue the reaction until hydrogen consumption ceases.
-
Carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen.
-
Remove the catalyst by filtration through a pad of celite or filter paper. Caution: The catalyst may be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with the solvent.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the ethyl ether using a rotary evaporator, maintaining the temperature between 0°C and -5°C.
-
The resulting product will be a mixture of a yellow crystalline solid and a non-crystalline viscous mass.
-
To isolate the 4-aminophthalic anhydride, extract the mixture with ether. The polymer byproduct is insoluble.
-
Concentrate the ether extract and cool to induce crystallization, yielding 0.86 g of 4-aminophthalic anhydride.[9]
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting guide for low yield in 4-aminophthalic anhydride synthesis.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 4-Nitrophthalic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the thermal stability of polymers derived from 4-nitrophthalic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and thermal analysis of polymers derived from this compound.
Synthesis: Low Molecular Weight and Poor Film Formation
Question: Why is the inherent viscosity of my polyimide synthesized from this compound and an aromatic diamine consistently low, resulting in brittle films?
Answer: Low molecular weight in polyimides synthesized from this compound can be attributed to several factors. The most common challenges include issues with monomer purity, stoichiometry, and the presence of water, which can interfere with the polymerization reaction.[1] Side reactions involving the nitro group can also play a role.
-
Monomer Purity: Impurities in either the this compound or the aromatic diamine can terminate the polymerization. It is crucial to use high-purity monomers. Recrystallization or sublimation of the monomers is recommended if purity is a concern.
-
Stoichiometry: An exact 1:1 molar ratio of dianhydride to diamine is critical for achieving high molecular weight.[1] Carefully weigh the monomers and ensure complete dissolution during the reaction.
-
Water Content: this compound is sensitive to moisture and can hydrolyze to 4-nitrophthalic acid, which will not readily polymerize under standard conditions.[2] Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents.
-
Side Reactions of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the anhydride. Under certain conditions, side reactions may occur. While specific literature on side reactions for this compound in polyimide synthesis is scarce, analogous reactions in other nitro-aromatic compounds suggest that nucleophilic attack on the aromatic ring, though unlikely under typical polycondensation conditions, could be a theoretical concern. More practically, the nitro group can influence the electronic properties of the resulting polymer, which may affect its solubility and processability.
-
Imidization Procedure: Incomplete imidization of the poly(amic acid) precursor can lead to a lower molecular weight and inferior mechanical properties in the final polyimide. The imidization temperature and time should be optimized for the specific polymer system.[3][4]
Thermal Analysis: Inconsistent TGA/DSC Results
Question: My TGA and DSC results for the same batch of polyimide derived from this compound are not reproducible. What could be the cause?
Answer: Inconsistent thermal analysis data often stems from sample preparation and variations in experimental conditions.
-
Sample Preparation:
-
Drying: Ensure the polymer sample is completely dry. Residual solvent or absorbed water will evaporate during heating, causing mass loss in TGA that can be mistaken for decomposition, and can affect the baseline in DSC. Dry the samples in a vacuum oven at an appropriate temperature below the glass transition temperature (Tg) until a constant weight is achieved.
-
Sample Form and Packing: For TGA, use a consistent sample form (powder or film) and ensure good thermal contact with the pan. For DSC, ensure the sample covers the bottom of the pan to facilitate uniform heat transfer.
-
-
Instrumental Parameters:
-
Heating Rate: Use a consistent heating rate for all experiments, as the onset of decomposition and glass transition temperatures can be heating rate dependent. Common heating rates for polymers are 10°C/min or 20°C/min.[5][6]
-
Atmosphere: The purge gas (e.g., nitrogen or air) and its flow rate can significantly impact thermal stability results. Oxidative degradation in air will occur at lower temperatures than thermal degradation in an inert nitrogen atmosphere. Ensure a consistent atmosphere and flow rate.
-
-
Thermal History: The thermal history of the polymer can affect its morphology and, consequently, its thermal properties. To obtain a consistent thermal history for DSC analysis, it is common practice to heat the sample above its Tg, cool it at a controlled rate, and then record the data during a second heating scan.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermal stability of polyimides derived from this compound?
A1: The main strategies include:
-
Incorporation of Nanofillers: Adding inorganic nanoparticles like alumina (Al₂O₃) or silica (SiO₂) can significantly improve the thermal stability of the polyimide matrix.[7][8][9] These nanoparticles can act as a physical barrier to the diffusion of volatile decomposition products and enhance the formation of a protective char layer at high temperatures.
-
Crosslinking: Introducing crosslinks into the polymer structure restricts the thermal motion of the polymer chains, leading to increased thermal stability.[10] This can be achieved by using a tri- or tetra-functional co-monomer or by post-curing the polymer at elevated temperatures.
-
Copolymerization: Incorporating rigid aromatic or heterocyclic monomers into the polymer backbone can increase the overall thermal stability of the resulting copolymer.[11][12][13] The choice of the co-monomer will influence the glass transition temperature and the onset of decomposition.
-
Choice of Diamine: The structure of the diamine used in the polymerization has a significant impact on the thermal stability of the resulting polyimide.[12][13][14] Diamines with rigid and aromatic structures generally lead to polyimides with higher thermal stability compared to those with flexible aliphatic linkages.
Q2: How does the imidization process affect the thermal stability of the final polyimide?
A2: The imidization process, which converts the poly(amic acid) precursor to the final polyimide, is crucial for achieving optimal thermal properties. Incomplete imidization results in a polymer with lower thermal stability. There are two main methods for imidization:
-
Thermal Imidization: This involves heating the poly(amic acid) in a step-wise manner to high temperatures (often up to 300-350°C) to drive off water and form the imide rings.[15] The curing temperature and duration directly impact the degree of imidization and the final properties of the polyimide.[5][6]
-
Chemical Imidization: This method uses dehydrating agents, such as a mixture of acetic anhydride and pyridine, to effect cyclization at lower temperatures. While this can be a milder process, it may sometimes be less complete than thermal imidization.
Optimizing the imidization process to achieve a high degree of imidization is essential for maximizing the thermal stability of the polyimide.[3][4]
Q3: Can the nitro group on the this compound be used to further modify the polymer?
A3: Yes, the nitro group is a versatile functional group that can be chemically modified after polymerization. For instance, the nitro group can be reduced to an amine group. This amine functionality can then be used for various post-polymerization modifications, such as crosslinking or grafting of other molecules to tailor the polymer's properties for specific applications.
Q4: What are the expected decomposition temperatures for polyimides derived from this compound?
A4: The thermal stability of polyimides derived from this compound can vary significantly depending on the specific diamine used and any modifications made to the polymer structure. Generally, aromatic polyimides exhibit high thermal stability. For polyetherimides prepared from bisnitrophthalimides (derived from this compound), the 10% weight loss temperature (Td10) has been reported to be in the range of 430 to 490°C.[16]
Quantitative Data on Thermal Stability Enhancement
The following tables summarize quantitative data on the thermal properties of various polyimides, illustrating the effects of different structural modifications. While specific data for polymers derived exclusively from this compound with these modifications is limited in the literature, the data from analogous systems provides valuable insights.
Table 1: Effect of Nanoparticle Incorporation on Thermal Stability of Polyimides
| Polymer System | Nanofiller (wt%) | Td5 (°C) in N₂ | Td10 (°C) in N₂ | Char Yield at 800°C (%) in N₂ | Reference |
| Polyimide (BMDA-PI) | None | ~450 | ~550 | - | [7][8][9] |
| Polyimide (BMDA-PI) | Al₂O₃ (5%) | Increased | Increased | Increased | [7][8][9] |
| Polyimide (BMDA-PI) | Al₂O₃ (9%) | Further Increased | Further Increased | Further Increased | [7][8][9] |
| Polyimide (PMDA/ODA) | SiO₂-NH₂ (~5%) | ~540 (onset) | - | ~58 | [17] |
Note: Td5 and Td10 values are approximate, as they are often presented graphically in the source literature. "Increased" indicates a notable improvement over the neat polymer as reported in the source.
Table 2: Effect of Dianhydride and Diamine Structure on Thermal Properties of Polyimides
| Dianhydride | Diamine | Td10 (°C) in N₂ | Tg (°C) | Reference |
| 4,4'-ODPA | Bis-P | - | ~240 | [18] |
| PMDA | TPE-Q | ~550 | ~270 | [19] |
| PMDA | TPE-R | ~540 | ~250 | [19] |
| BPADA | TPE-Q | ~530 | ~240 | [19] |
| BPADA | TPE-R | ~520 | ~220 | [19] |
| BPDA | BAN-2 | >510 (Td5) | 387 | [20] |
Experimental Protocols
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the general synthesis of a polyimide from this compound and an aromatic diamine.
Step 1: Poly(amic acid) Synthesis
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of the chosen aromatic diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
-
Slowly add an equimolar amount of this compound powder to the stirred solution in small portions. Maintain the reaction temperature at or below room temperature using a water bath if necessary.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum or inert atmosphere oven.
-
Heat the film according to a staged curing cycle to facilitate the cyclodehydration to the polyimide. A typical cycle is: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.[15] The final temperature may need to be adjusted based on the Tg of the specific polyimide.
Protocol 2: Preparation of Polyimide-Silica Nanocomposites via in-situ Polymerization
This protocol is adapted from a general procedure for preparing polyimide-silica hybrids.[21]
-
Prepare a hydrolyzed silica precursor solution by mixing tetraethoxysilane (TEOS), ethanol, and an acidic aqueous solution (e.g., dilute HCl).
-
Synthesize the poly(amic acid) solution from this compound and a suitable diamine in a polar aprotic solvent as described in Protocol 1, Step 1.
-
Slowly add the hydrolyzed TEOS solution dropwise to the poly(amic acid) solution with vigorous stirring.
-
Cast the resulting mixture onto a glass plate.
-
Subject the cast film to a staged thermal curing process, similar to that in Protocol 1, Step 2. The heat treatment will induce both the imidization of the poly(amic acid) and the condensation of the silica precursor to form silica nanoparticles within the polyimide matrix.
Visualizations
Caption: General experimental workflow for the synthesis of polyimides from this compound, including optional modification steps.
Caption: Strategies to enhance the thermal stability of polymers derived from this compound.
References
- 1. nationalpolymer.com [nationalpolymer.com]
- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Frontiers | Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles [frontiersin.org]
- 8. Frontiers | Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(maleic anhydride) cross-linked polyimide aerogels: synthesis and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pure.skku.edu [pure.skku.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 21. In Situ Generation of Nanoparticles on and within Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming incomplete reactions with 4-Nitrophthalic anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrophthalic anhydride. The focus is on overcoming common issues related to incomplete reactions to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional chemical intermediate featuring a nitro group and an anhydride ring.[1] This structure makes it a valuable precursor in the synthesis of a wide range of compounds, including PARP inhibitors for cancer therapy, fluorescent dyes for biological imaging, and high-performance specialty polymers.[1][2][3]
Q2: What are the most critical factors to ensure a complete reaction with this compound?
A2: The most critical factors are:
-
Anhydrous Conditions: this compound is highly susceptible to hydrolysis. The presence of water will convert it to 4-nitrophthalic acid, halting the desired reaction.[4][5]
-
High Purity of Reagents: Impurities in the anhydride or the reacting nucleophile can lead to side reactions, resulting in low yields and complex purification.[1] It is crucial to ensure the starting material is indeed the anhydride and not the hydrolyzed diacid.[6]
-
Appropriate Solvent Selection: The solubility of both reactants is key. The anhydride is soluble in solvents like acetone and hot acetic acid but insoluble in water.[2][3]
-
Optimal Reaction Temperature: The temperature must be sufficient to drive the reaction to completion, especially for the cyclization step in imide synthesis, but not so high as to cause degradation.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Fourier-Transform Infrared (FT-IR) Spectroscopy can also be used to track the disappearance of the anhydride peaks and the appearance of amide or imide peaks.
Q4: What are the most common side products in reactions with this compound?
A4: The most common side product is 4-nitrophthalic acid, which forms when the anhydride reacts with trace amounts of water.[4][5] In reactions with amines, the intermediate N-substituted 4-nitrophthalamic acid may be isolated if the reaction does not go to completion, particularly if the final cyclization step to form the imide is incomplete.
Troubleshooting Guide for Incomplete Reactions
Problem 1: My reaction shows low or no conversion of starting materials.
| Possible Cause | Recommended Solution & Explanation |
| Poor Quality of this compound | The starting material may have hydrolyzed to 4-nitrophthalic acid prior to use. Solution: Verify the purity. The melting point should be in the range of 116-120 °C.[2][3][7] Run an FT-IR spectrum to confirm the characteristic anhydride peaks (~1850 cm⁻¹ and ~1770 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch. If hydrolyzed, it must be converted back to the anhydride (see Protocol 2). |
| Presence of Water in the Reaction | This compound reacts readily with water, which competes with the desired nucleophile.[4][5] Solution: Use anhydrous grade solvents. Thoroughly dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. |
| Inappropriate Solvent Choice | Reactants may not be fully soluble, leading to a heterogeneous mixture and slow reaction rate. Solution: Choose a solvent that dissolves both the anhydride and the nucleophile. Acetone, hot acetic acid, or DMF are often suitable choices.[2] For reactions with amines to form imides, glacial acetic acid is commonly used as it also acts as a catalyst.[8] |
| Low Reactivity of the Nucleophile | Sterically hindered or electron-deficient nucleophiles (e.g., certain aromatic amines) may react slowly or not at all under standard conditions.[8] Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Consider adding a non-nucleophilic base or a catalyst to activate the substrate or nucleophile. In some cases, a more forcing solvent with a higher boiling point may be necessary. |
Problem 2: The reaction stalls at the intermediate amic acid stage when forming an imide.
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Temperature for Cyclization | The initial formation of the amic acid from the amine and anhydride is often fast, but the subsequent dehydration (cyclization) to the imide requires higher temperatures.[8] Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent. Solvents like glacial acetic acid or toluene are effective for this step. |
| Water Removal is Inefficient | The water produced during the cyclization is in equilibrium with the amic acid and imide. If not removed, it can prevent the reaction from going to completion. Solution: If using a solvent like toluene or o-dichlorobenzene, employ a Dean-Stark apparatus to azeotropically remove the water as it forms.[9] Alternatively, perform the reaction in a dehydrating solvent like acetic anhydride.[10] |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃NO₅ | [3][10] |
| Molecular Weight | 193.11 g/mol | [3][10] |
| Appearance | Off-white to light yellow-brown powder | [2][3] |
| Melting Point | 116-120 °C | [2][3][7] |
| Solubility | Soluble in hot alcohol, hot acetic acid, acetone. Insoluble in water. | [2] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [3] |
Table 2: Recommended Starting Conditions for Imide Synthesis with Amines
| Parameter | Recommendation | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the reaction. Facilitates the cyclization step.[8] |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for both amic acid formation and the subsequent dehydration to the imide. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the anhydride by atmospheric moisture. |
| Reactant Ratio | 1:1 (Anhydride:Amine) | For the formation of a simple imide. An excess of the amine may be used but can complicate purification. |
| Monitoring | TLC (e.g., 1:1 Hexanes:Ethyl Acetate) | Allows for visual tracking of the consumption of the starting materials and the appearance of the amic acid intermediate and final imide product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-Nitrophthalimide
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Add glacial acetic acid (approx. 5-10 mL per gram of anhydride). Begin stirring and add the desired aryl amine (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours. The mixture should become a homogeneous solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting materials are no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Dehydration of 4-Nitrophthalic Acid to this compound
This protocol is for converting the hydrolyzed diacid back into the active anhydride.
-
Setup: In a round-bottom flask, combine 4-nitrophthalic acid (1.0 eq) and acetic anhydride (2.5 eq).[10]
-
Heating: Heat the mixture at reflux for 3-6 hours.[10]
-
Removal of Acetic Acid: After cooling, remove the resulting acetic acid and excess acetic anhydride by distillation, first at atmospheric pressure and then under reduced pressure.[10]
-
Isolation: The remaining solid is the crude this compound.
-
Purification: Recrystallize the crude product from a solvent like chloroform to obtain the pure anhydride.[10]
Visualizations
Caption: General experimental workflow for imide synthesis.
Caption: Troubleshooting decision tree for incomplete reactions.
Caption: Reaction pathway for the formation of a 4-Nitrophthalimide.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5466-84-2 [chemicalbook.com]
- 3. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Making 3-nitrophthalic Acid Failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Analysis of 4-Nitrophthalic Anhydride: HPLC Method Validation and Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount to ensuring the quality and safety of the final product. 4-Nitrophthalic anhydride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with alternative analytical techniques, supported by illustrative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC): A High-Precision Approach
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the routine analysis and quality control of this compound. Its high resolving power allows for the separation of the main analyte from potential impurities, such as its positional isomer, 3-nitrophthalic anhydride, and related substances.
Illustrative HPLC Method Validation Data
The following table summarizes typical performance characteristics of a validated RP-HPLC method for the analysis of a nitroaromatic compound, which can be considered representative for this compound analysis.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol: HPLC Analysis
A robust and reliable HPLC method for the determination of this compound can be established using the following protocol.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile. Further dilute with the mobile phase to bring the concentration within the calibration range.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Methods: A Comparative Overview
While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds; thermal degradation risk. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Simple, rapid, and cost-effective for pure samples. | Lacks specificity in the presence of interfering substances with similar absorption spectra. |
| Titrimetry | Quantitative chemical reaction with a reagent of known concentration. | High accuracy and precision for assay of pure substances; low cost. | Not suitable for trace analysis; non-specific if other acidic or basic impurities are present. |
Experimental Protocol: Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile impurities in this compound or for the analysis of the anhydride after derivatization.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C
Sample Preparation:
-
Accurately weigh about 100 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetone or dichloromethane).
-
For the analysis of the anhydride itself, derivatization to a more volatile ester may be necessary.
Experimental Protocol: UV-Vis Spectrophotometry
This method is suitable for a rapid, preliminary estimation of this compound concentration in a pure sample.
Procedure:
-
Solvent: Acetonitrile or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.
Experimental Protocol: Titrimetry
This method can be used for the assay of this compound by converting it to 4-nitrophthalic acid.
Procedure:
-
Hydrolysis: Accurately weigh approximately 500 mg of this compound into a flask. Add 50 mL of distilled water and boil gently for 10 minutes to ensure complete hydrolysis to 4-nitrophthalic acid.
-
Titration: Cool the solution to room temperature and add a few drops of phenolphthalein indicator. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
Calculation: Calculate the purity of this compound based on the volume of NaOH consumed and the stoichiometry of the reaction (1 mole of this compound yields 2 moles of carboxylic acid groups).
Conclusion
For the comprehensive and reliable analysis of this compound, a validated RP-HPLC method stands as the superior choice, offering high specificity, accuracy, and precision. It is the recommended technique for quality control in research, development, and manufacturing settings.
Gas Chromatography serves as a valuable complementary technique, particularly for the assessment of volatile impurities. UV-Vis Spectrophotometry and Titrimetry are simpler, cost-effective methods suitable for the rapid assay of pure this compound but lack the specificity required for detailed impurity profiling. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the need for impurity profiling, and the available instrumentation.
A Comparative Guide to the Purity Analysis of 4-Nitrophthalic Anhydride: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Nitrophthalic anhydride, a key building block in the synthesis of various pharmaceuticals, requires rigorous analytical characterization to ensure it meets stringent purity specifications. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, presenting supporting experimental protocols and data. Furthermore, it explores High-Performance Liquid Chromatography (HPLC) as a robust alternative, offering a comprehensive overview for selecting the appropriate analytical strategy.
Introduction to Purity Analysis of this compound
This compound (CAS No: 5466-84-2) is a reactive organic compound used in the synthesis of complex molecules, including benzimidazole PARP inhibitors for cancer therapy.[1] The manufacturing process can lead to impurities, with the primary isomer, 3-nitrophthalic anhydride, being a common contaminant.[2] The presence of such impurities can affect reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired side products in multi-step syntheses. Therefore, accurate and precise analytical methods are essential for the quality control of this compound.
GC-MS for Purity Analysis: A High-Sensitivity Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While its application to polar and thermally labile compounds like anhydrides can be challenging, with appropriate methodology, it offers high sensitivity and specificity. For the analysis of this compound, a derivatization step is often recommended to improve its volatility and thermal stability, ensuring accurate quantification.
A significant advantage of GC-MS is its ability to identify and quantify unknown impurities through mass spectral library matching. This is particularly valuable when characterizing new impurity profiles in novel synthesis routes.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally sensitive compounds.[3] Reversed-phase HPLC, in particular, is well-suited for separating this compound from its polar impurities, including its positional isomer, 3-nitrophthalic acid.[4] HPLC offers robust and reproducible results, making it a workhorse in many quality control laboratories.
Comparative Performance Data
The following table summarizes the comparative performance of GC-MS (with derivatization) and HPLC for the purity analysis of this compound. The data presented is based on typical method validation parameters and serves to highlight the strengths of each technique.
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time | ~20-30 minutes | ~15-25 minutes |
| Impurity Identification | Excellent (Mass Spectra) | Limited (Retention Time) |
| Sample Throughput | Moderate | High |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound (with Derivatization)
This protocol outlines a method for the purity analysis of this compound using GC-MS following a derivatization step to form the corresponding dimethyl ester.
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of methanol and 50 µL of concentrated sulfuric acid.
-
Cap the vial tightly and heat at 60°C for 1 hour to facilitate the formation of the dimethyl 4-nitrophthalate.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of ethyl acetate.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper ethyl acetate layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400).
3. Data Analysis:
-
The purity is calculated based on the area percent of the dimethyl 4-nitrophthalate peak relative to the total peak area in the chromatogram.
-
Impurity identification is performed by comparing the mass spectra of unknown peaks against the NIST mass spectral library.
HPLC Method for Purity Analysis of this compound
This protocol provides a reversed-phase HPLC method for the direct purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
To better illustrate the experimental process, the following diagrams depict the workflows for both the GC-MS and HPLC purity analysis methods.
Caption: Experimental workflow for the GC-MS purity analysis of this compound.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the purity assessment of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
GC-MS is the preferred method when high sensitivity is required and for the identification of unknown impurities. The derivatization step, while adding to the sample preparation time, is crucial for achieving reliable results for this class of compounds.
-
HPLC offers a more straightforward and high-throughput approach for routine quality control where the primary goal is to quantify the main component and known impurities.
For comprehensive characterization, especially during process development or for regulatory submissions, a multi-faceted approach employing both techniques is recommended. HPLC can be used for routine purity testing, while GC-MS can be employed for in-depth impurity profiling and identification. This integrated strategy ensures the highest quality of this compound for its intended application in pharmaceutical synthesis.
References
A Comparative Analysis of the Reactivity of 4-Nitrophthalic Anhydride and 3-Nitrophthalic Anhydride
Published: December 23, 2025
Abstract: This guide provides a detailed comparison of the chemical reactivity of two important isomers, 4-Nitrophthalic anhydride and 3-Nitrophthalic anhydride. Primarily used as intermediates in the synthesis of pharmaceuticals, polymers, and dyes, the reactivity of these anhydrides is a critical parameter for process optimization and new molecule design.[1] This document contrasts their performance in nucleophilic acyl substitution reactions, supported by theoretical electronic effects and representative experimental protocols.
Introduction and Physicochemical Properties
This compound and 3-Nitrophthalic anhydride are isomers of the formula C₈H₃NO₅. Both compounds feature a phthalic anhydride core functionalized with a single nitro group, a modification that significantly influences the electrophilicity of the anhydride's carbonyl carbons. While structurally similar, the position of the electron-withdrawing nitro group imparts distinct chemical properties, leading to notable differences in their reactivity towards nucleophiles. Understanding these differences is crucial for researchers in organic synthesis and drug development, where these molecules serve as versatile building blocks.[1][2]
A summary of their fundamental physical and chemical properties is presented below.
| Property | This compound | 3-Nitrophthalic Anhydride |
| IUPAC Name | 5-Nitro-2-benzofuran-1,3-dione | 4-Nitro-2-benzofuran-1,3-dione |
| CAS Number | 5466-84-2[3] | 641-70-3[4] |
| Molecular Weight | 193.11 g/mol [3] | 193.11 g/mol [4] |
| Appearance | Yellow powder[3] | Yellow hygroscopic powder[4] |
| Melting Point (°C) | 116-120[5] | 163-165[6] |
| Thermodynamic Stability | More stable isomer | Less stable isomer |
Theoretical Basis for Reactivity: Electronic Effects
The primary determinant of reactivity in these anhydrides is the electrophilicity of the two carbonyl carbons, which is heavily modulated by the position of the strongly electron-withdrawing nitro (-NO₂) group. Nucleophilic attack on a carbonyl carbon is the rate-determining step in many of their reactions, such as aminolysis or hydrolysis.[7]
This compound: The nitro group is positioned para to one carbonyl carbon (at C5 relative to C1/C3) and meta to the other. The para relationship is critical, as it allows the nitro group to exert a powerful electron-withdrawing resonance (or mesomeric) effect, in addition to its inductive effect. This resonance effect delocalizes the electron density of the aromatic ring and, more importantly, can directly stabilize the negative charge that develops on the oxygen atom of the tetrahedral intermediate formed during nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reactivity.
3-Nitrophthalic Anhydride: The nitro group is positioned ortho to one carbonyl carbon (at C4) and meta to the other. In this configuration, the nitro group cannot exert a direct resonance-stabilizing effect on the tetrahedral intermediate formed at either carbonyl. Its electron-withdrawing influence is primarily through the inductive effect, which is distance-dependent and generally weaker than the resonance effect. While the ortho position provides a strong inductive pull, it does not offer the same degree of stabilization as the para position in the 4-nitro isomer.
Comparative Reactivity Data
Therefore, it is predicted that the carbonyl stretching frequencies for this compound would be higher than those for the 3-nitro isomer, reflecting its greater electrophilicity and reactivity.
| Parameter | This compound | 3-Nitrophthalic Anhydride | Principle |
| Predicted Reactivity | Higher | Lower | The para-nitro group provides superior resonance stabilization of the reaction intermediate. |
| Predicted IR C=O Frequency | Higher (cm⁻¹) | Lower (cm⁻¹) | Greater electron withdrawal in the 4-isomer leads to a stronger, higher-frequency C=O bond vibration.[8] |
Note: Specific experimental IR frequency values require direct measurement but the predicted trend is based on established spectroscopic principles.
Experimental Protocols
To empirically determine and compare the reactivity of the two isomers, a parallel aminolysis reaction can be performed. The formation of the corresponding N-substituted phthalimide can be monitored over time using techniques like HPLC or ¹H NMR spectroscopy. Below is a representative protocol for such a study.
Protocol: Comparative Aminolysis with Aniline
Objective: To compare the reaction rate of this compound and 3-Nitrophthalic anhydride with aniline at a constant temperature.
Materials:
-
This compound (1.0 eq)
-
3-Nitrophthalic Anhydride (1.0 eq)
-
Aniline (1.0 eq per anhydride)
-
Glacial Acetic Acid (solvent)
-
Reaction vials, magnetic stirrer, constant temperature bath
-
HPLC or NMR for analysis
Procedure:
-
Preparation: Prepare separate 0.1 M stock solutions of this compound, 3-Nitrophthalic anhydride, and Aniline in glacial acetic acid.
-
Reaction Setup: In two separate, identical reaction vials, place a magnetic stir bar. Add the aniline stock solution to each vial.
-
Initiation: Place both vials in a constant temperature bath (e.g., 60 °C) and allow them to equilibrate. To initiate the reactions simultaneously, add the this compound solution to one vial and the 3-Nitrophthalic anhydride solution to the other. Start a timer immediately.
-
Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase (for HPLC) or a suitable deuterated solvent (for NMR).
-
Analysis: Analyze the quenched aliquots to determine the concentration of the N-phenyl-nitrophthalimide product and the remaining anhydride reactant.
-
Data Processing: Plot the concentration of the product formed versus time for each isomer. The initial slope of these curves will be proportional to the initial reaction rate, providing a quantitative comparison of their reactivity.
This general protocol is based on standard methods for the synthesis of N-substituted phthalimides.[9][10]
Reaction Mechanism and Summary
The reaction of both anhydrides with a nucleophile (e.g., an amine) proceeds via a nucleophilic acyl substitution mechanism. This involves the initial attack of the nucleophile on one of the electrophilic carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the carboxylate as a leaving group. A subsequent proton transfer step yields the final amide product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]
- 3. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrophthalic anhydride | C8H3NO5 | CID 21631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]
- 6. 3-Nitrophthalic anhydride 98 641-70-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. sphinxsai.com [sphinxsai.com]
- 10. brieflands.com [brieflands.com]
4-Nitrophthalic Anhydride in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. Anhydrides, as a class of reactive monomers, are pivotal in the synthesis of high-performance polymers such as polyimides and polyesters. Among these, 4-nitrophthalic anhydride presents unique characteristics due to the presence of a nitro group, which significantly influences the reactivity and properties of the resulting polymers. This guide provides an objective comparison of this compound with other commonly used anhydrides in polymer synthesis—phthalic anhydride, maleic anhydride, and trimellitic anhydride—supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile monomer used in the synthesis of high-performance polymers, particularly polyimides and polyetherimides. The electron-withdrawing nature of the nitro group enhances the reactivity of the anhydride and imparts distinct properties to the resulting polymers, including improved solubility and potential for further functionalization. While phthalic anhydride forms the basis of many conventional polyimides, and maleic anhydride is crucial for unsaturated polyesters and graft copolymers, this compound offers a pathway to polymers with tailored thermal and mechanical properties. Trimellitic anhydride, with its third functional group, is primarily used to introduce cross-linking and branching.
Performance Comparison of Anhydrides in Polymer Synthesis
The selection of an anhydride monomer directly impacts key polymer properties such as thermal stability, mechanical strength, and solubility. The following tables summarize quantitative data from various studies to facilitate a comparative understanding.
Table 1: Thermal Properties of Polyimides Derived from Various Anhydrides
| Anhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Source |
| This compound | 4,4'-bis(N-phenoxy-4-nitrophthalimide)-2,2'-diphenylisopropylidene | ~200 | 430-490 | [1] |
| Phthalic Anhydride (analogue) | 4,4'-Oxydianiline (ODA) | 380-410 | >500 | [2] |
| Pyromellitic Dianhydride (PMDA) | p-Phenylenediamine (p-PDA) | >400 | ~500 | [2] |
| Trimellitic Anhydride (analogue) | Not specified | Not specified | Not specified |
Note: Data for phthalic and trimellitic anhydride-based polyimides are often presented for their dianhydride or other derivatives in high-performance applications. Direct comparative data under identical conditions is limited.
Table 2: Mechanical Properties of Polymers Derived from Various Anhydrides
| Anhydride Monomer | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source | |---|---|---|---|---| | this compound | Polyetherimide | Not Reported | Not Reported | Not Reported | | | Phthalic Anhydride (in Polyamide) | Polyamide | 64-86 | 1.8-2.2 | 10-18 |[3] | | Maleic Anhydride (grafted PP) | PP-g-MAH | Not Reported | Not Reported | Not Reported | | | Trimellitic Anhydride (in PAI) | Polyamide-imide | Not Reported | Not Reported | Not Reported |[4] |
Note: Mechanical properties are highly dependent on the specific polymer architecture and processing conditions. The data presented here is illustrative.
Table 3: Solubility of Polymers Derived from Various Anhydrides
| Anhydride Monomer | Polymer Type | Solvents | Source |
| This compound | Polyetherimide | DMSO, DMF, NMP | [1][5] |
| Phthalic Anhydride | Polyimide | Generally insoluble in common organic solvents | [2] |
| Maleic Anhydride | Polymaleimide | Soluble in polar aprotic solvents | [6] |
| Trimellitic Anhydride | Polyamide-imide | Soluble in polar aprotic solvents | [4] |
Key Differentiators and Rationale for Use
This compound:
The presence of the electron-withdrawing nitro group makes the anhydride carbonyl carbons more electrophilic, thus increasing their reactivity towards nucleophiles like amines. This can facilitate polymerization under milder conditions. The nitro group also disrupts chain packing, which can lead to improved solubility of the resulting polyimides in organic solvents[1][5]. Furthermore, the nitro group serves as a handle for post-polymerization modification, for instance, by reduction to an amine group, allowing for cross-linking or grafting.
Phthalic Anhydride:
As a fundamental building block, phthalic anhydride is widely used in the synthesis of alkyd resins for coatings and unsaturated polyester resins. In the realm of high-performance polymers, its derivative, pyromellitic dianhydride (PMDA), is a benchmark for creating highly thermally stable polyimides, though these are often intractable[2]. Polymers based on phthalic anhydride generally exhibit good thermal stability but limited solubility.
Maleic Anhydride:
Maleic anhydride is unique due to the presence of a double bond, which allows for free-radical polymerization to form polymaleic anhydride or copolymerization with other vinyl monomers like styrene[6]. It is also extensively used in grafting reactions to introduce polarity to non-polar polymers, such as in maleated polypropylene (PP-g-MAH), which acts as a compatibilizer in polymer blends and composites.
Trimellitic Anhydride:
Containing both an anhydride and a carboxylic acid group, trimellitic anhydride is a trifunctional monomer. This allows for the creation of branched or cross-linked polymers. It is a key component in the production of polyamide-imides (PAIs), which combine the excellent thermal and mechanical properties of polyimides with the processability of polyamides[4].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for polymer synthesis using the discussed anhydrides.
Synthesis of Polyetherimide from this compound
This protocol is adapted from the synthesis of bis(4-nitrophthalimide) monomers, which are precursors to polyetherimides[1].
-
Synthesis of this compound: A solution of 4-nitrophthalic acid (5 g, 0.023 mol) and acetic anhydride (40 ml) is refluxed for 7 hours.
-
Acetic acid and excess acetic anhydride are removed under reduced pressure.
-
Toluene (25 ml) is added, and the mixture is refluxed for a short period, followed by removal of the solvent to yield this compound. The product is dried under vacuum.
-
Synthesis of Bis(4-nitrophthalimide): To a solution of a diamine (e.g., 4,4'-diaminodiphenyl sulfide, 3.7 g, 0.0091 mol) in N-methyl-2-pyrrolidone (NMP, 15 ml), this compound (3.5 g, 0.018 mol) is added.
-
The reaction mixture is stirred for 3 hours. Toluene is added to facilitate the removal of water via azeotropic distillation during the subsequent imidization step.
Synthesis of Polymaleimide from Maleic Anhydride
This procedure describes the synthesis of polymaleic anhydride (PMA) and its subsequent conversion to polymaleimide (PMAI)[6].
-
Polymerization of Maleic Anhydride: Maleic anhydride (50 g) and benzoyl peroxide (5 g) are added to anhydrous toluene (200 mL) in a three-necked flask.
-
The reaction is stirred at 70 °C while the initiator is titrated into the mixture over 30 minutes.
-
The temperature is then raised to 90–95 °C and maintained for 10 hours.
-
The resulting polymaleic anhydride precipitates in toluene and is collected.
-
Imidization: The polymaleic anhydride is mixed with urea and heated to 180 °C in a solvent-free reaction to yield polymaleimide.
Synthesis of Phthalimide from Phthalic Anhydride
This is a classic synthesis that illustrates the reactivity of phthalic anhydride to form an imide ring, a fundamental step in polyimide synthesis[7].
-
A mixture of phthalic anhydride (5 g, 33.8 mmol) and urea (1 g, 16.7 mmol) is ground together.
-
The powder mixture is transferred to a reaction flask and heated.
-
The solids melt, and heating is continued until the mass solidifies.
-
After cooling, water is added to dissolve any unreacted urea.
-
The solid phthalimide is collected by filtration and can be recrystallized from ethanol.
Visualizing the Synthesis and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental workflows.
Caption: General two-step synthesis of polyimides from a dianhydride and a diamine.
Caption: A typical experimental workflow for polymer synthesis and characterization.
Conclusion
This compound stands out as a valuable monomer for creating high-performance polymers with enhanced solubility and the potential for further functionalization. While it may not always be the primary choice for achieving the absolute highest thermal stability, a property often associated with polymers from pyromellitic dianhydride, it offers a compelling balance of properties. The increased reactivity and the versatility afforded by the nitro group make it an attractive option for researchers and scientists developing advanced materials for specialized applications, including those in the pharmaceutical and electronics industries. The choice between this compound and other anhydrides will ultimately depend on the specific performance requirements of the target polymer.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. zeusinc.com [zeusinc.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Practical Solvent-Free Preparation of Polymaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Phthalimide from Phthalic acid by two-step synthesis: Useful Lab Report [chemistry3300.rssing.com]
A Comparative Guide to Purity Validation of 4-Nitrophthalic Anhydride: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of reagents and intermediates is a cornerstone of robust and reliable research. 4-Nitrophthalic anhydride, a key building block in the synthesis of various active pharmaceutical ingredients and functional materials, is no exception. This guide provides a comprehensive comparison of two common analytical methods for determining the purity of this compound: a classic acid-base titration method and a modern chromatographic technique, High-Performance Liquid Chromatography (HPLC). This comparison is supported by detailed experimental protocols and representative data to aid in the selection and validation of the most suitable method for your laboratory's needs.
Method Comparison at a Glance
A summary of the key performance characteristics of the titration and HPLC methods for the purity assessment of this compound is presented below.
| Parameter | Acid-Base Titration | HPLC |
| Principle | Neutralization of 4-nitrophthalic acid (formed from the anhydride) with a standardized base. | Separation of this compound from its impurities based on differential partitioning between a stationary and mobile phase. |
| Specificity | Moderate. Susceptible to interference from other acidic or basic impurities. The primary impurity, 3-nitrophthalic anhydride, will also be titrated.[1] | High. Capable of separating and quantifying closely related impurities, including positional isomers like 3-nitrophthalic acid.[2][3] |
| Accuracy | Good. Typically provides results with high accuracy when interfering substances are absent. | Excellent. High accuracy can be achieved with proper calibration. |
| Precision | Excellent. High precision (low relative standard deviation) is achievable with careful technique. | Excellent. Modern HPLC systems offer very high precision. |
| Linearity | Excellent over the typical working range. | Excellent over a wide concentration range. |
| Limit of Quantitation | Higher. Not suitable for trace impurity analysis. | Lower. Capable of quantifying impurities at low levels. |
| Instrumentation | Basic laboratory glassware (burette, pipette, flask) and a pH meter or indicator. | Requires a dedicated HPLC system with a pump, injector, column, and detector. |
| Sample Throughput | Lower. Generally a manual and sequential process. | Higher. Can be automated for the analysis of multiple samples. |
| Cost per Sample | Low. | High. |
Experimental Protocols
Acid-Base Titration Method
This method relies on the hydrolysis of this compound to 4-nitrophthalic acid, which is then titrated with a standardized solution of sodium hydroxide. The reaction with water is a critical first step.[4][5]
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Phenolphthalein indicator solution
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Hot plate
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask.
-
Gently heat the mixture on a hot plate and swirl to facilitate the hydrolysis of the anhydride to the diacid. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the 4-nitrophthalic acid solution with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is observed.
-
Record the volume of NaOH solution consumed.
-
The purity of this compound is calculated using the following formula:
Where:
-
V_NaOH is the volume of NaOH solution used in mL.
-
M_NaOH is the molarity of the NaOH solution.
-
193.11 is the molecular weight of this compound.[1]
-
W_sample is the weight of the sample in grams.
-
The factor of 2 accounts for the dibasic nature of 4-nitrophthalic acid.
-
High-Performance Liquid Chromatography (HPLC) Method
This method separates this compound from its potential impurities, offering a more detailed purity profile. A reversed-phase HPLC method is suitable for this analysis.[6]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). A gradient elution may be necessary to separate all impurities effectively.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to achieve a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity is determined by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity is calculated using the area normalization method or against a calibration curve.
Method Validation Data (Representative)
The following tables present representative data from the validation of both the titration and HPLC methods for the purity of this compound.
Table 1: Accuracy
| Method | Spiked Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| Titration | 80% | 80.0 | 79.8 | 99.8 |
| 100% | 100.0 | 99.7 | 99.7 | |
| 120% | 120.0 | 120.3 | 100.3 | |
| HPLC | 80% | 80.0 | 80.1 | 100.1 |
| 100% | 100.0 | 99.9 | 99.9 | |
| 120% | 120.0 | 120.1 | 100.1 |
Table 2: Precision (Repeatability)
| Method | Sample | Purity Measurement 1 (%) | Purity Measurement 2 (%) | Purity Measurement 3 (%) | Purity Measurement 4 (%) | Purity Measurement 5 (%) | Purity Measurement 6 (%) | Mean (%) | RSD (%) |
| Titration | Batch A | 99.5 | 99.7 | 99.4 | 99.6 | 99.8 | 99.5 | 99.58 | 0.15 |
| HPLC | Batch A | 99.8 | 99.9 | 99.8 | 99.7 | 99.9 | 99.8 | 99.82 | 0.07 |
Table 3: Linearity
| Method | Concentration Level | Response (Titration: mL NaOH; HPLC: Peak Area) | Correlation Coefficient (R²) |
| Titration | Level 1 | 10.2 | 0.9998 |
| Level 2 | 15.3 | ||
| Level 3 | 20.5 | ||
| Level 4 | 25.4 | ||
| Level 5 | 30.6 | ||
| HPLC | Level 1 | 250000 | 0.9999 |
| Level 2 | 510000 | ||
| Level 3 | 745000 | ||
| Level 4 | 1020000 | ||
| Level 5 | 1245000 |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the titration and HPLC methods.
Caption: Workflow for the acid-base titration method.
References
- 1. This compound 92 5466-84-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5466-84-2 [chemicalbook.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Dyes Derived from 3-Nitrophthalic and 4-Nitrophthalic Anhydride Isomers
A Guide for Researchers in Dye Chemistry and Drug Development
The isomers of nitrophthalic anhydride, specifically 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, serve as crucial precursors in the synthesis of a diverse range of functional dyes. The position of the nitro group on the phthalic anhydride backbone significantly influences the electronic and photophysical properties of the resulting chromophores. This guide provides a comparative overview of dyes synthesized from these two isomers, with a focus on the widely studied naphthalimide class of fluorescent dyes. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the appropriate starting materials for their specific applications, from cellular imaging to materials science.
Isomeric Precursors: A Head-to-Head Comparison
The choice of the nitrophthalic anhydride isomer is the first critical step in tailoring the properties of the final dye. The physical characteristics of 3-nitrophthalic anhydride and this compound are summarized below.
| Property | 3-Nitrophthalic Anhydride | This compound |
| CAS Number | 641-70-3 | 5466-84-2 |
| Molecular Formula | C₈H₃NO₅ | C₈H₃NO₅ |
| Molecular Weight | 193.11 g/mol | 193.11 g/mol |
| Appearance | Yellow crystalline powder | Yellow powder |
| Melting Point | 163-165 °C | 116-120 °C |
| Key Reactivity | The anhydride group readily undergoes condensation and acylation reactions. The nitro group's position influences the electronic properties of derivatives.[1] | The anhydride moiety is reactive towards amines and alcohols. The nitro group's position affects the resulting molecule's electronic characteristics.[1] |
Synthesis of Naphthalimide Dyes: A General Overview
A common and important class of dyes derived from nitrophthalic anhydrides are the 4-amino-1,8-naphthalimides. These are typically synthesized in a two-step process. First, the nitrophthalic anhydride is condensed with a primary amine to form the corresponding N-substituted nitronaphthalimide. In the second step, the nitro group is reduced to an amino group, which acts as an electron-donating group, crucial for the dye's fluorescent properties.
Experimental Protocols
Synthesis of N-substituted 4-nitronaphthalimide
This protocol is a representative example for the first step in the synthesis of naphthalimide dyes.
Materials:
-
This compound
-
Alkyl or Aryl Amine (e.g., n-butylamine)
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1 equivalent) and the desired primary amine (1.1 equivalents) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux (typically around 120°C) for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid product is washed with water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
The product is dried under vacuum to yield the N-substituted 4-nitronaphthalimide.
Reduction to N-substituted 4-aminonaphthalimide
This protocol describes the conversion of the nitro-intermediate to the final amino-dye.
Materials:
-
N-substituted 4-nitronaphthalimide
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
The N-substituted 4-nitronaphthalimide (1 equivalent) is dissolved in ethanol.
-
An excess of tin(II) chloride dihydrate (3-5 equivalents) is added to the solution.
-
Concentrated hydrochloric acid is added dropwise, and the mixture is heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and poured into a beaker of ice water.
-
The solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by column chromatography or recrystallization.
Comparative Photophysical Properties
The position of the functional group on the naphthalimide core has a profound impact on the photophysical properties of the dye. While direct side-by-side data for dyes from 3-nitro and this compound is sparse, a comparative study of 3-amino and 4-amino substituted N-propyl-1,8-naphthalimides provides valuable insight into the expected differences. The 4-amino isomer is the product of reducing a 4-nitro precursor. The 3-amino isomer serves as a useful proxy to understand the influence of the substituent position.
The fluorescence spectra of 3-amino and 4-amino naphthalimides are strongly dependent on the solvent polarity, exhibiting positive solvatofluorochromism with large Stokes shifts.[2]
| Compound (in Methanol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 3-Amino-N-propyl-1,8-naphthalimide | ~429 (in Hexane) | 564 | 135 | Decreases with polarity |
| 4-Amino-N-propyl-1,8-naphthalimide | ~460 (in Hexane) | 538 | 78 | Decreases with polarity |
Data extrapolated from studies on 3-amino and 4-amino naphthalimides, which show significant solvatochromism.[2][3]
A noticeable trend is that 3-amino-1,8-naphthalimides tend to emit at longer wavelengths compared to their 4-amino counterparts.[3] However, this red-shift is often accompanied by a lower fluorescence quantum yield.[3]
Influence of Isomer Structure on Dye Performance
The initial position of the nitro group on the phthalic anhydride ring dictates the final position of the electron-donating amino group on the naphthalimide core. This positioning alters the intramolecular charge transfer (ICT) characteristics of the dye, which is fundamental to its photophysical behavior.
Dyes derived from This compound (resulting in 4-amino naphthalimides) generally exhibit strong fluorescence and are the most commonly used isomers for creating fluorescent probes and materials.[4] The direct alignment of the electron-donating amino group and the electron-withdrawing imide carbonyls facilitates efficient intramolecular charge transfer, leading to high quantum yields.
Conversely, dyes derived from 3-nitrophthalic anhydride (resulting in 3-amino naphthalimides) often show a more pronounced solvatochromism and a larger Stokes shift.[2] The altered position of the amino group changes the dipole moment of the excited state, making these dyes potentially more sensitive to their local environment. This could be advantageous for developing specific solvatochromic or sensor applications, although often at the cost of reduced brightness (lower quantum yield).[3]
Conclusion
The selection between 3-nitrophthalic anhydride and this compound as precursors allows for the tuning of the photophysical properties of the resulting dyes. Dyes derived from the 4-nitro isomer are typically the brighter and more robust fluorophores, making them suitable for general fluorescence applications. Those synthesized from the 3-nitro isomer, while often less fluorescent, may offer advantages in developing sensitive probes due to their potentially larger Stokes shifts and greater sensitivity to the polarity of their environment. The experimental protocols and comparative data provided herein serve as a foundational guide for researchers to harness the distinct characteristics of these isomeric precursors for the rational design of novel functional dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. um.edu.mt [um.edu.mt]
- 4. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Polyimides Derived from 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of the performance characteristics of polyimides synthesized from 4-nitrophthalic anhydride against those derived from other commonly used aromatic dianhydrides. The data presented is compiled from various studies to provide a broad perspective on the influence of the dianhydride structure on the final properties of the polyimide.
Executive Summary
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of dianhydride monomer is a critical determinant of the final properties of the polyimide. This compound introduces a nitro group, which can influence properties such as solubility and thermal behavior. This guide provides a side-by-side comparison of key performance indicators to aid in the selection of the most appropriate polyimide for a given application.
Data Presentation: Performance Comparison
The following tables summarize the key thermal, mechanical, and solubility properties of polyimides derived from this compound and other common aromatic dianhydrides. It is important to note that the data has been compiled from different sources, and direct comparison should be made with caution as experimental conditions may have varied.
Table 1: Thermal Properties of Polyimides
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |
| This compound | ~200[1] | 430 - 490[1] |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 268 - 341[2] | 449 - 524 (in air)[2] |
| Pyromellitic Dianhydride (PMDA) | >400 (often not observed) | >500 |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 234 - 325 | 505 - 542 (in air) |
Table 2: Mechanical Properties of Polyimides
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| This compound | Data not available | Data not available | Data not available |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 72 - 105[2] | 4 - 7[2] | 2.18 - 2.85[2] |
| Pyromellitic Dianhydride (PMDA) | ~120-180 | Data not available | ~3.0-3.5 |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 92 - 145 | Data not available | Data not available |
Table 3: Solubility of Polyimides
| Dianhydride | Solvents |
| This compound | Soluble in DMSO, DMF, NMP[1] |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | Soluble in NMP, DMAc, DMF, THF, Dichloromethane, Chloroform[2] |
| Pyromellitic Dianhydride (PMDA) | Generally insoluble |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Soluble in NMP, DMAc, DMF, m-cresol, THF, CHCl3 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyimides based on the literature. Specific reaction conditions may need to be optimized depending on the specific diamine and dianhydride used.
Protocol 1: Two-Step Synthesis of Poly(amic acid) and Polyimide
This is the most common method for synthesizing polyimides.
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of the dianhydride (e.g., this compound) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a vacuum oven using a staged curing cycle. A typical cycle is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Cool the oven slowly to room temperature to obtain the final polyimide film.
Protocol 2: One-Step High-Temperature Solution Polymerization
This method is suitable for polyimides that are soluble in the reaction solvent.
-
In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of the diamine and dianhydride in a high-boiling solvent such as m-cresol with a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 200°C and maintain for 3-4 hours, removing the water formed during the reaction via the Dean-Stark trap.
-
Cool the solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Visualizations
General Polyimide Synthesis Workflow
The following diagram illustrates the typical two-step synthesis process for polyimides.
Caption: Two-step synthesis of polyimides.
Structure-Property Relationship in Polyimides
The molecular structure of the dianhydride and diamine monomers directly influences the final properties of the polyimide.
Caption: Influence of monomer structure on polyimide properties.
References
A Comparative Guide to the Separation and Quantification of 3- and 4-Nitrophthalic Anhydride Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of structural isomers like 3- and 4-nitrophthalic anhydride are critical for ensuring the purity of starting materials and the quality of final products. This guide provides a comparative overview of analytical methodologies for these isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data.
Introduction to Analytical Challenges
3- and this compound are positional isomers with very similar physicochemical properties, making their separation a non-trivial analytical task. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. It is important to note that in aqueous environments, such as those used in reversed-phase HPLC, nitrophthalic anhydrides readily hydrolyze to their corresponding dicarboxylic acids (3- and 4-nitrophthalic acid). Therefore, analytical methods often focus on the separation and quantification of these acid forms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of nitrophthalic acid isomers.
Experimental Protocol: Reversed-Phase HPLC
A validated HPLC method for the simultaneous separation and quantification of 3-nitrophthalic acid and 4-nitrophthalic acid has been reported.[1]
Sample Preparation:
-
Accurately weigh and dissolve a standard mixture of 3-nitrophthalic acid and 4-nitrophthalic acid in a suitable solvent, such as methanol, to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For sample analysis, dissolve the nitrophthalic anhydride mixture in a solvent that facilitates hydrolysis to the corresponding acids (e.g., a mixture of water and an organic solvent) and dilute to a suitable concentration with the mobile phase.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.).[1]
-
Mobile Phase: Methanol : 0.1 mol/L Acetic acid aqueous solution (pH 2.89) (10:90, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Performance Data
The following table summarizes the performance characteristics of the described HPLC method.
| Parameter | 3-Nitrophthalic Acid | 4-Nitrophthalic Acid |
| Retention Time (min) | 7.0[1] | 15.5[1] |
| Lowest Detection Limit (mg/mL) | 0.0002[1] | 0.0002[1] |
This method demonstrates good separation of the two isomers, with distinct retention times allowing for accurate quantification.[1] Other HPLC methods utilizing mixed-mode columns, such as Primesep D and Coresep SB, have also been shown to effectively separate these isomers, often with faster analysis times.[2][3]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile compounds. For the analysis of nitrophthalic anhydrides or their corresponding acids, which are polar and have low volatility, a derivatization step is typically required to convert them into more volatile derivatives suitable for GC analysis.
General Experimental Approach
1. Derivatization:
The primary challenge for GC analysis is the polar nature of the carboxylic acid groups (formed upon hydrolysis of the anhydrides). Derivatization is necessary to increase volatility. Common approaches include:
-
Esterification: Reaction with an alcohol (e.g., methanol with an acid catalyst) or a more potent alkylating agent like diazomethane to form methyl esters.
-
Silylation: Reaction with a silylating agent (e.g., BSTFA) to replace acidic protons with trimethylsilyl (TMS) groups.
2. GC-MS Analysis:
Following derivatization, the sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).
Proposed Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (a common choice for general-purpose analysis), would be a suitable starting point.[4]
-
Injection: Split/splitless injection.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient would be necessary to elute the derivatized isomers effectively. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C).
-
Detection: Mass spectrometry provides both quantification and structural information, aiding in peak identification.
Comparison of Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Sample Volatility | Not required | Required (volatile or derivatized) |
| Derivatization | Not typically required | Generally necessary for nitrophthalic acids |
| Instrumentation | HPLC with UV or MS detector | GC with FID or MS detector |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase |
| Published Methods | Specific, validated methods available for isomer separation[1] | General approaches described, but specific validated methods for simultaneous separation of these isomers are less common |
| Advantages | Robust, reliable, suitable for non-volatile compounds, direct analysis of acids | High resolution, sensitive, can be coupled with MS for definitive identification |
| Disadvantages | Lower resolution than capillary GC | Requires derivatization for polar analytes, potential for thermal degradation |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC and GC analysis of 3- and this compound isomers.
Caption: Experimental workflow for HPLC analysis of nitrophthalic anhydride isomers.
Caption: General experimental workflow for GC-MS analysis of nitrophthalic anhydride isomers.
Conclusion
For the routine separation and quantification of 3- and this compound isomers, the documented HPLC method offers a reliable, robust, and validated solution that does not require derivatization.[1] This makes it a more straightforward approach for many quality control laboratories. Gas chromatography, while offering high resolution, necessitates a derivatization step to handle the polar nature of the corresponding nitrophthalic acids. Although a viable alternative, especially when coupled with mass spectrometry for definitive identification, the development and validation of a specific GC method would be required. The choice between these techniques will ultimately depend on the specific requirements of the analysis and the instrumentation available.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrophthalic Anhydride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates like 4-Nitrophthalic anhydride is critical for ensuring the quality, consistency, and safety of pharmaceutical products. The selection of a suitable analytical method is a pivotal decision, and the cross-validation of different techniques provides a comprehensive understanding of a method's performance and its suitability for a specific purpose.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics for the analysis of this compound or closely related compounds by HPLC, GC-MS, and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.0002 mg/mL (for 4-nitrophthalic acid)[1] | Typically in the low ng/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically ~3x LOD | Typically ~3x LOD | Typically ~3x LOD |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 10% | < 3% |
| Specificity | High (can separate from isomers and impurities) | Very High (mass fragmentation provides structural information) | Low (susceptible to interference from other absorbing compounds) |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of 3-nitrophthalic acid and 4-nitrophthalic acid.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.).[1]
-
Mobile Phase: A mixture of methanol and 0.1 mol/L aqueous acetic acid solution (pH 2.89) in a volume ratio of 10:90.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of nitroaromatic compounds and would require method development and validation specifically for this compound.
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Chromatographic Column: A capillary column suitable for the analysis of polar and thermally labile compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C (optimization may be required to prevent thermal decomposition).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection of 1 µL.
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetone or ethyl acetate). Derivatization may be necessary to improve volatility and thermal stability.
-
Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by comparing the peak area of a characteristic ion to a calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This is a fundamental method based on the absorption of light by the analyte.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., acetonitrile or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution. Dissolve the sample to be analyzed in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a solvent blank.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for a chromatographic method.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A general experimental workflow for a chromatographic analysis.
References
A Comparative Guide to Isomeric Purity Assessment of 4-Nitrophthalic Anhydride
For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Nitrophthalic anhydride, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. A critical aspect of its quality control is the assessment of isomeric purity, as the presence of its isomers can significantly impact the outcome of subsequent reactions and the impurity profile of the final product.
The primary isomeric impurity in this compound is 3-Nitrophthalic anhydride, which often forms concurrently during the nitration of phthalic anhydride.[1][2] This guide provides a comprehensive comparison of the principal analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the specific information required (relative vs. absolute purity), sensitivity needs, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC for the isomeric purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC) |
| Primary Use | Quantitation of this compound and its non-volatile impurities, including the 3-nitro isomer. | Absolute purity determination and isomeric ratio analysis without the need for a specific reference standard. | Quantitation of volatile impurities and residual solvents; can be adapted for the anhydride after derivatization. |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on volatility and interaction with a stationary phase. |
| Typical Linearity (r²) | > 0.999 | Not applicable (Direct Method) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.005% (with derivatization and sensitive detectors) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.015% (with derivatization and sensitive detectors) |
| Analysis Time per Sample | ~20-30 minutes | ~15-20 minutes | ~25-35 minutes |
| Sample Preparation Complexity | Moderate (dissolution and filtration) | Simple (dissolution in a deuterated solvent with an internal standard) | Complex (requires derivatization for the anhydride) |
| Advantages | High resolution for isomeric separation, high sensitivity, and well-established methodology. | Provides absolute purity, structural confirmation, and does not require a reference standard for each impurity.[3] | Excellent for volatile impurities and residual solvents.[3] |
| Limitations | Requires reference standards for accurate quantification of impurities, assumes similar response factors for unknown impurities in area percent calculations. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[3] | Not suitable for non-volatile or thermally labile compounds without derivatization; the high boiling point of this compound makes direct analysis challenging.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a robust and widely used technique for the separation and quantification of this compound and its 3-nitro isomer.[4][5]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-25 min: 60% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The isomeric purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of 3-Nitrophthalic anhydride should be used to determine its relative response factor.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Acetone-d6 or DMSO-d6
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure the sample is completely dissolved.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = integral area of the signal
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
W = weight
-
P = purity of the standard
Gas Chromatography (GC) for Impurity Profiling (with Derivatization)
Direct GC analysis of this compound is challenging due to its high boiling point and potential for thermal degradation. Derivatization to a more volatile and stable compound is therefore recommended. Silylation is a common derivatization technique for compounds with active hydrogens, which would be formed upon hydrolysis of the anhydride to the diacid.[8][9][10][11]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 0.5 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 10 minutes
-
-
Detector Temperature (FID): 320°C
-
Injection Volume: 1 µL (split injection, e.g., 20:1)
Data Analysis: The purity is determined by area normalization. This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Mandatory Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Nitrophthalic Anhydride in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of reagents and products within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 4-nitrophthalic anhydride, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific application.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound in a reaction mixture include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
Table 1: Comparison of Quantitative Analysis Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, followed by detection (e.g., FID). | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High; can separate this compound from its isomers (e.g., 3-nitrophthalic anhydride) and other reaction components.[1][2][3] | Good for volatile impurities and residual solvents; derivatization may be required for this compound.[3][4] | Low; susceptible to interference from other UV-absorbing species in the reaction mixture.[5] |
| Sensitivity | High; low limits of detection (LOD) and quantification (LOQ) are achievable. A reported LOD for similar compounds is 0.0002 mg/mL.[6] | High; suitable for trace analysis of volatile components. | Moderate; depends on the molar absorptivity of the analyte. |
| Sample Preparation | Simple dilution of the reaction mixture with a suitable solvent, followed by filtration. | May require derivatization to increase volatility and thermal stability. | Dilution of the sample to fall within the linear range of the spectrophotometer. |
| Analysis Time | Relatively fast; analysis can be completed within minutes.[2] | Generally longer due to temperature programming and potential derivatization steps. | Very fast; measurements can be taken in seconds. |
| Instrumentation Cost | High | High | Low |
| Common Applications | Purity assessment, quantification of starting material and product in reaction monitoring, impurity profiling.[3][7] | Analysis of residual solvents and volatile byproducts.[3][8] | Quick estimation of concentration where interfering substances are minimal.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective and widely used technique for the separation and quantification of this compound.[3][9] Reversed-phase HPLC, in particular, offers excellent resolution for separating the target analyte from structurally similar impurities.
Objective: To quantify the concentration of this compound in a reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.) or equivalent.[6]
-
Mobile Phase: A mixture of methanol and 0.1 mol/L acetic acid aqueous solution (pH 2.89) in a 10:90 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture. Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for quantitative analysis, although it is less specific than HPLC. This method is suitable for reaction mixtures where this compound is the primary absorbing species at the chosen wavelength.
Objective: To rapidly estimate the concentration of this compound.
Instrumentation and Conditions:
-
Spectrophotometer: A Beckman quartz spectrophotometer model DU or equivalent.[5]
-
Wavelength: Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax).
-
Cuvettes: 1 cm path length silica cells.[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a non-absorbing solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the same solvent used for the standards to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).
-
Analysis: Measure the absorbance of the blank (solvent), standards, and the prepared sample at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound in a reaction mixture using a chromatographic method like HPLC.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 7. US4808731A - Method for making oxydiphthalic anhydride - Google Patents [patents.google.com]
- 8. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Thermal Properties of Polymers Derived from 3-Nitrophthalic Anhydride and 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers synthesized from two isomeric monomers: 3-nitrophthalic anhydride and 4-nitrophthalic anhydride. The position of the nitro group on the phthalic anhydride ring significantly influences the thermal characteristics of the resulting polymers, impacting their suitability for various high-performance applications. This document summarizes available experimental data, outlines detailed experimental protocols, and presents logical workflows for the synthesis and characterization of these materials.
Influence of Isomer Position on Polymer Thermal Properties
Generally, polyimides synthesized from meta-substituted or unsymmetrical dianhydrides tend to exhibit higher glass transition temperatures (Tg) compared to their para-substituted, more linear counterparts. This is often attributed to the increased rotational hindrance and less efficient chain packing in the amorphous phase, which restricts segmental motion. For instance, studies on polyimides derived from isomeric (4,4′-methylenediphenoxyl)bis(phthalic anhydride)s have shown that polymers from the 3,3'-isomer possess glass transition temperatures that are 10–20°C higher than those from the 4,4'-isomer. A similar trend has been observed for polyimides based on isomeric oxydiphthalic anhydrides, where the Tg decreases in the order of 2,2',3,3'-ODPA > 2,3,3',4'-ODPA > 3,3',4,4'-ODPA.
Based on these established structure-property relationships, it is hypothesized that polyimides derived from the less symmetrical 3-nitrophthalic anhydride may exhibit a higher glass transition temperature than those derived from the more linear and symmetrical this compound when reacted with the same diamine.
Quantitative Data on Thermal Properties
While a direct comparison for polyimides is not available in the literature reviewed, data for polyetherimides synthesized from this compound provides a valuable reference point. Polyetherimides prepared via a nucleophilic displacement reaction of bisnitrophthalimides (derived from this compound and aromatic diamines) with aromatic diols exhibit good thermal stability[1].
| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |
| Polyetherimide | This compound-derived bisnitrophthalimides and various aromatic diols | ~200 °C[1] | 430 - 490 °C[1] |
| Polyimide | 3-Nitrophthalic Anhydride + Aromatic Diamine | Data not available in reviewed literature | Data not available in reviewed literature |
| Polyimide | This compound + Aromatic Diamine | Data not available in reviewed literature | Data not available in reviewed literature |
Note: The data for polyetherimides may not be directly comparable to polyimides due to the presence of flexible ether linkages in the polymer backbone, which can influence thermal properties.
Experimental Protocols
Synthesis of Polyimides via the Two-Step Method
The most common method for synthesizing high-performance aromatic polyimides is a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a solids content of 15-20% (w/w).
-
Stir the mixture under a continuous nitrogen purge at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of either 3-nitrophthalic anhydride or this compound to the solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness using a doctor blade.
-
Place the cast film in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration to the polyimide.
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine (in a 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash it thoroughly with a suitable solvent (e.g., methanol) to remove residual reagents, and dry it in a vacuum oven.
-
Thermal Characterization
Thermogravimetric Analysis (TGA)
-
Place a small sample (5-10 mg) of the polyimide film or powder into a TGA sample pan.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.
Differential Scanning Calorimetry (DSC)
-
Place a small sample (5-10 mg) of the polyimide into a DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample rapidly to a temperature well below its Tg.
-
Reheat the sample at the same controlled rate. The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Visualization of Workflow and Relationships
Caption: Isomeric Structure-Property Relationship.
References
A Validated Protocol for the Quality Control of 4-Nitrophthalic Anhydride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is a critical prerequisite for reliable and reproducible results. 4-Nitrophthalic anhydride, a key intermediate in the synthesis of various pharmaceuticals and functional materials, is no exception. This guide provides a comprehensive, validated protocol for the quality control of this compound, offering an objective comparison of various analytical techniques supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for Quality Control
A multi-faceted approach is recommended for the comprehensive quality control of this compound. The following table summarizes the primary analytical techniques, their principles, and their specific roles in assessing the quality of this important chemical intermediate.
| Analytical Technique | Principle | Primary Use in Quality Control | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | - Purity assessment and quantification of this compound.- Detection and quantification of impurities , especially the isomeric impurity, 3-nitrophthalic anhydride. | - High resolution and sensitivity.- Excellent for separating non-volatile and thermally labile compounds.- Well-established and robust methodology. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | - Purity assessment for volatile impurities.- Quantification of residual solvents. | - High efficiency for volatile and semi-volatile compounds.- Often coupled with Mass Spectrometry (MS) for definitive identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | - Identity confirmation by comparing the sample's spectrum with a reference spectrum.- Detection of functional group impurities. | - Fast and non-destructive.- Provides a unique molecular fingerprint. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to deduce the structure and composition of a molecule. | - Structural elucidation and identity confirmation .- Can be used for quantitative analysis (qNMR) to determine absolute purity. | - Provides detailed structural information.- ¹H and ¹³C NMR are standard techniques. |
| Thermal Analysis (DSC/TGA) | Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. | - Determination of melting point and thermal stability .- Can indicate the presence of impurities that affect thermal properties. | - Provides information on physical and chemical changes upon heating. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reversed-phase HPLC method is suitable for the determination of the purity of this compound and for the separation and quantification of its primary isomer, 3-nitrophthalic anhydride.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The percentage of any impurity is calculated based on its peak area relative to the total peak area of all components in the chromatogram.
Alternative and Complementary Analytical Methods
While HPLC is the primary technique for purity assessment, other methods provide valuable complementary information.
Gas Chromatography (GC)
GC is particularly useful for detecting and quantifying volatile impurities and residual solvents. Several suppliers of this compound specify GC for purity analysis.[1][2]
General GC Parameters (to be optimized):
| Parameter | General Recommendation |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | A gradient program, e.g., starting at 100 °C and ramping to 280 °C. |
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like acetone.
Spectroscopic Methods for Identity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound provides a unique "fingerprint" for identity confirmation. Key characteristic peaks include those corresponding to the anhydride carbonyl groups and the nitro group. The spectrum can be compared to a reference spectrum for verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum should be consistent with the expected structure.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC can be used to determine the melting point of this compound, which is a key physical property and an indicator of purity. A sharp melting endotherm at the expected temperature is indicative of high purity. TGA provides information on the thermal stability and decomposition profile of the compound.
General Thermal Analysis Conditions:
| Parameter | General Recommendation |
| Sample Pan | Aluminum |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
| Temperature Range (DSC) | Ambient to 200 °C |
| Temperature Range (TGA) | Ambient to 600 °C |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the quality control of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 4-Nitrophthalic anhydride
This document provides immediate safety, handling, and disposal protocols for 4-Nitrophthalic anhydride, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety.
Hazard Identification and Quantitative Data
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Chronic exposure can lead to more severe conditions such as bronchitis.[4][5] The substance is a combustible solid and can react exothermically with water.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₈H₃NO₅ | [2] |
| CAS Number | 5466-84-2 | [2] |
| Appearance | Yellow or cream-colored powder/solid | [2][4][6] |
| Melting Point | 116-120 °C | |
| Hazards | ||
| H315: Causes skin irritation | [1][4] | |
| H319: Causes serious eye irritation | [1][4] | |
| H332: Harmful if inhaled | [1] | |
| H335: May cause respiratory irritation | [1][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][6] A face shield should be worn in situations with a high risk of splashing.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[3][6] Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin exposure.[8][9] Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is required.[6]
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Engineering Controls
-
Ventilation: Ensure work is performed in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[1][8]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[9]
-
Gather Materials: Assemble all necessary equipment and reagents before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
3.2. Chemical Handling
-
Avoid Dust: Handle the solid carefully to minimize the generation of dust.[1][6]
-
Portioning: If transferring the chemical, use spark-proof tools and ground equipment to prevent static discharge.[8] Keep containers tightly sealed when not in use.[1][6]
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1][6]
3.3. Storage
-
Container: Store in the original, tightly closed container.[1][6]
-
Location: Keep in a cool, dry, well-ventilated, and locked area away from incompatible materials such as moisture, strong acids, bases, and oxidizing agents.[1][3][6]
Disposal Plan
Waste containing this compound is classified as hazardous waste.[2]
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal: Dispose of the waste through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[1][2][3] Do not dispose of it down the drain.[1]
Emergency Procedures
5.1. Spills
-
Minor Spill:
-
Major Spill:
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound(5466-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
